3-(Methylamino)pyrrolidine
Description
The exact mass of the compound 3-(Methylamino)pyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Methylamino)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methylamino)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-methylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-6-5-2-3-7-4-5/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZYRKGJWYJGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472587 | |
| Record name | 3-(Methylamino)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83030-08-4 | |
| Record name | 3-(Methylamino)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methylamino)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 3-(Methylamino)pyrrolidine (3-MAP)
The Privileged Diamine Scaffold in Modern Medicinal Chemistry
Executive Summary
3-(Methylamino)pyrrolidine (3-MAP) represents a "privileged scaffold" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. As a chiral diamine, it offers medicinal chemists a unique combination of vector control (via its stereocenters) and physicochemical tunability (via its dual basic centers). This guide dissects the physical properties, synthetic pathways, and handling protocols required to utilize 3-MAP effectively in lead optimization.
Part 1: Chemical Identity & Stereochemical Integrity
3-MAP exists as a secondary-secondary diamine. The molecule possesses a single chiral center at the C3 position of the pyrrolidine ring. In high-stakes drug development, the use of the racemate is rarely acceptable; understanding the specific enantiomers is critical.
Nomenclature & Identification Data
| Parameter | (R)-Enantiomer | (S)-Enantiomer | Racemate |
| CAS Number | 139015-33-1 | 139015-32-0 | 139015-31-9 |
| IUPAC Name | (3R)-N-methylpyrrolidin-3-amine | (3S)-N-methylpyrrolidin-3-amine | N-methylpyrrolidin-3-amine |
| Molecular Formula | C₅H₁₂N₂ | C₅H₁₂N₂ | C₅H₁₂N₂ |
| Molecular Weight | 100.16 g/mol | 100.16 g/mol | 100.16 g/mol |
| SMILES | CN[C@H]1CCNC1 | CN[C@@H]1CCNC1 | CNC1CCNC1 |
Stereochemical Note: The (3R) and (3S) enantiomers exhibit distinct biological activities. For instance, in quinolone antibiotics (e.g., Gemifloxacin analogs), the stereochemistry at C3 dictates the spatial orientation of the exocyclic nitrogen, influencing binding affinity to DNA gyrase and Topoisomerase IV [1].
Part 2: Physicochemical Profile
The utility of 3-MAP lies in its physical behavior.[1] It is a hygroscopic liquid that acts as a strong base.
Key Physical Properties[1][2][3][4][5][6]
| Property | Value / Range | Condition |
| Physical State | Clear to pale yellow liquid | 20°C, 1 atm |
| Boiling Point | 164°C | 760 mmHg (Atmospheric) [2] |
| Boiling Point (Red.) | 54–56°C | 10 mmHg |
| Density | 0.94 g/mL | 25°C |
| Refractive Index ( | 1.480 | 20°C |
| Optical Rotation | +17° to +22° (R-isomer) | c=10, Ethanol [2] |
| Flash Point | 56°C (Closed Cup) | Flammable |
Ionization & Solubility (The "Amine Dualism")
3-MAP possesses two basic nitrogen atoms. Understanding their pKa values is vital for predicting blood-brain barrier (BBB) permeability and lysosomal trapping.
-
Ring Nitrogen (N1): The pyrrolidine nitrogen is highly basic (typical secondary cyclic amine).
-
Estimated pKa: ~10.2 – 10.5
-
-
Exocyclic Nitrogen (N-Me): The exocyclic methylamine is less basic due to the inductive effect of the nearby ammonium center (once N1 is protonated) and steric factors.
-
Estimated pKa: ~8.2 – 8.8
-
Solubility Profile:
-
Water: Miscible (LogP ≈ -0.4). High aqueous solubility makes it excellent for improving the pharmacokinetic profile of lipophilic drugs.
-
Organic Solvents: Soluble in ethanol, DCM, DMSO.
Part 3: Synthetic Pathways & Purification
The synthesis of 3-MAP typically employs Reductive Amination , a robust method that avoids the over-alkylation issues associated with direct alkylation.[2]
Protocol: Reductive Amination from N-Boc-3-Pyrrolidinone
Causality: We use N-Boc protection to prevent the ring nitrogen from participating in the reaction, ensuring regioselectivity at the C3 position. Sodium Triacetoxyborohydride (STAB) is selected over Sodium Cyanoborohydride due to lower toxicity and better control of pH.
Step-by-Step Methodology
-
Reagents: tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), Dichloroethane (DCE).
-
Imine Formation: Dissolve ketone in DCE. Add Methylamine and Acetic Acid. Stir for 30 min to form the imine/iminium species.
-
Reduction: Cool to 0°C. Add STAB portion-wise. The mild acidity of STAB promotes the reduction of the imine over the ketone.
-
Workup: Quench with sat. NaHCO₃. Extract with DCM.
-
Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group.
-
Free Basing: The product will be a salt. Basify with NaOH (to pH > 12) and extract into DCM to isolate the free base 3-MAP. Distill under reduced pressure.
Workflow Visualization
Figure 1: Step-wise synthetic workflow for generating 3-MAP via reductive amination, highlighting the critical intermediate stages.
Part 4: Medicinal Chemistry Applications[2][5][9][10][11][12][13]
3-MAP is not just a linker; it is a pharmacophore modulator .
Structural Activity Relationship (SAR) Logic
-
Rigidification: Unlike an ethylenediamine chain, the pyrrolidine ring locks the two nitrogen atoms into a specific conformation. This reduces the entropic penalty upon binding to a protein target.
-
Solubility Enhancement: The secondary amines provide ionization points at physiological pH, drastically lowering LogD and improving metabolic stability (microsomal clearance).
-
Vector Orientation: In kinase inhibitors, the ring nitrogen often binds to the hinge region or solvent front, while the C3-amino group vectors substituents into a ribose pocket or back-pocket [3].
Pharmacophore Mapping Diagram
Figure 2: Pharmacophore dissection of 3-MAP, illustrating how specific structural features translate to biological and physicochemical advantages.
Part 5: Handling, Stability & Safety
Hygroscopicity & Air Sensitivity
3-MAP is highly hygroscopic. It readily absorbs water from the atmosphere, which can alter stoichiometry in reactions.
-
The "Carbamate" Risk: Like many secondary amines, 3-MAP reacts with atmospheric CO₂ to form carbamate salts (white crusts).
-
Protocol: Always store under an inert atmosphere (Argon or Nitrogen). Dispense using syringe techniques or in a glovebox.
Storage Conditions
-
Temperature: Refrigerate (2–8°C).
-
Container: Amber glass (light sensitive) with a Teflon-lined cap.
Safety Profile
-
Corrosivity: Causes severe skin burns and eye damage (GHS05).
-
Toxicity: Harmful if swallowed or inhaled.
-
First Aid: In case of skin contact, wash immediately with polyethylene glycol 400, then water.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10261056, (3R)-N-Methylpyrrolidin-3-amine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination: Synthesis of Amines. Retrieved from [Link]
Sources
Technical Monograph: (S)-3-(Methylamino)pyrrolidine
CAS Number: 139015-32-0 [1]
Executive Summary
(S)-3-(Methylamino)pyrrolidine is a high-value chiral diamine scaffold extensively utilized in the synthesis of next-generation antibiotics, kinase inhibitors, and GPCR ligands.[1] Distinguished by its secondary amine functionality at the chiral C3 position, this moiety serves as a critical "solubilizing appendage" in medicinal chemistry, often improving the pharmacokinetic profile (logD, aqueous solubility) of lipophilic drug candidates while imparting specific stereochemical vectors for receptor binding.[1]
This guide details the physicochemical properties, industrial synthesis routes, quality control methodologies, and medicinal applications of this compound, designed for researchers requiring high-purity chiral building blocks.[1]
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]
The precise identification of the enantiomer is critical, as the (R)-enantiomer (CAS 139015-33-1) often exhibits distinct biological activity.[1] The data below refers specifically to the (S)-enantiomer free base.[1]
| Property | Specification |
| CAS Number (Free Base) | 139015-32-0 |
| CAS Number (2HCl Salt) | 1215844-33-7 (often used for stability) |
| IUPAC Name | (3S)-N-Methylpyrrolidin-3-amine |
| Molecular Formula | C₅H₁₂N₂ |
| Molecular Weight | 100.16 g/mol |
| Appearance | Colorless to pale yellow hygroscopic liquid |
| Boiling Point | 164–166 °C (at 760 mmHg) |
| Density | ~0.90 g/mL at 25 °C |
| Chiral Rotation | |
| SMILES | CN[C@@H]1CCNC1 |
| Solubility | Miscible with water, methanol, DCM; slightly soluble in hexanes.[1][2][3][4][5][6] |
Synthesis & Manufacturing Methodologies
The synthesis of (S)-3-(Methylamino)pyrrolidine generally follows one of two primary strategies: Chiral Pool Synthesis (from amino acids) or Asymmetric Catalysis (from achiral precursors).[1] The latter is preferred for large-scale manufacturing due to cost-efficiency.[1]
Method A: Reductive Amination (Scalable Route)
This is the standard laboratory and pilot-plant route.[1] It begins with commercially available tert-butyl 3-oxopyrrolidine-1-carboxylate.[1]
-
Reductive Amination: The ketone reacts with methylamine in the presence of a reducing agent (NaBH(OAc)₃ or NaBH₄) to form the racemic amine.[1]
-
Chiral Resolution: The racemate is resolved using a chiral acid (e.g., L-tartaric acid or mandelic acid) to crystallize the desired (S)-diastereomeric salt.[1]
-
Deprotection: Acidic cleavage of the Boc group yields the final product.[1]
Note: Direct asymmetric reductive amination using chiral catalysts is also possible but less common in commodity synthesis.[1]
Method B: Asymmetric Hydrogenation (Pfizer Route)
Developed for the synthesis of the fluoroquinolone antibiotic PF-00951966, this route establishes the chiral center before ring closure or on a functionalized acyclic precursor.[1]
Protocol Highlight:
A
Caption: Comparative synthesis workflows: Classical Resolution vs. Asymmetric Hydrogenation.
Medicinal Chemistry Applications
The pyrrolidine ring is a "privileged scaffold" in drug discovery.[1] The (S)-3-(methylamino) variant is specifically valued for its ability to introduce a basic center with defined spatial orientation.[1]
Case Study: Fluoroquinolone Antibiotics
In the development of PF-00951966 , the (S)-3-(methylamino)pyrrolidine moiety was attached to the quinolone core.[1]
-
Mechanism: The pyrrolidine ring enhances penetration into bacterial cells (Gram-negative).[1]
-
Chirality Effect: The (S)-configuration was found to optimize binding within the DNA gyrase active site compared to the (R)-enantiomer, while also reducing potential hERG channel inhibition (cardiotoxicity).[1]
Structural Utility[3][10]
-
Solubility Enhancer: The secondary amine (pKa ~9-10) is protonated at physiological pH, increasing aqueous solubility.
-
Conformational Constraint: Unlike linear diamines, the pyrrolidine ring restricts the conformational freedom of the amine, reducing the entropic penalty upon binding to a protein target.[1]
Analytical Quality Control
Ensuring enantiomeric purity is paramount, as the (R)-isomer can be considered an impurity with different toxicological properties.[1]
Recommended Method: Marfey’s Analysis (Derivatization)
Direct chiral HPLC of polar diamines can be challenging due to peak tailing. Derivatization with Marfey’s Reagent (FDAA) is a robust alternative.
-
Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).[1]
-
Mechanism: Reacts with the secondary amine to form diastereomers.[1]
-
Separation: The resulting diastereomers ((S,S) vs (R,S)) have significantly different hydrophobicities and can be separated on a standard achiral C18 HPLC column.[1]
Direct Chiral HPLC Method
For non-destructive analysis, use specialized columns designed for amines.
-
Column: Chirobiotic T (Teicoplanin) or Crownpak CR(+) (Crown ether).[1]
-
Mobile Phase: Methanol/Water with 0.1% Trifluoroacetic acid (TFA).
-
Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or ELSD/CAD.
Caption: Analytical decision tree for determining enantiopurity of aliphatic chiral amines.
Handling and Safety Standards
Hazard Classification:
-
Corrosive (Category 1B): Causes severe skin burns and eye damage.
-
Irritant: Respiratory tract irritant.[3]
Storage Protocols:
-
Hygroscopic Nature: The free base absorbs atmospheric moisture and CO₂ rapidly, forming carbamates or carbonates.[1]
-
Recommendation: Store under inert gas (Argon/Nitrogen) at 2–8 °C. For long-term storage, conversion to the dihydrochloride salt (CAS 1215844-33-7) is recommended as it is a stable, non-hygroscopic solid.[1]
References
-
Pfizer Inc. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. Journal of Organic Chemistry.
-
PubChem. (2024).[7] Compound Summary: 3-(Methylamino)pyrrolidine.[7][3][5][8][9] National Library of Medicine. [1]
-
Santa Cruz Biotechnology. (2024). (3S)-(-)-3-(Methylamino)pyrrolidine Product Data. [1]
-
Sigma-Aldrich. (2024).[2] Chiral HPLC Method Development Guide.
Sources
- 1. CN102241617A - Synthesis method of 1-tert-butoxycarbonyl-3-pyrrolidone - Google Patents [patents.google.com]
- 2. (R)-(+)-3-(二甲氨基)吡咯烷 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 45089548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. (S)-Tert-Butyl3-((methylamino)methyl)pyrrolidine-1-carboxylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. mdpi.com [mdpi.com]
- 7. 3-(Methylamino)pyrrolidine | C5H12N2 | CID 11788268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. chemimpex.com [chemimpex.com]
Technical Guide: Synthesis of (R)-3-(Methylamino)pyrrolidine
Strategic Process Architectures for Chiral Building Blocks
Executive Summary & Strategic Importance
(R)-3-(Methylamino)pyrrolidine (CAS: 139015-33-1) is a critical chiral diamine scaffold extensively utilized in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Oclacitinib, Ruxolitinib analogs) and various GPCR ligands. Its structural rigidity, combined with the secondary amine handle, makes it an ideal pharmacophore for modulating solubility and potency in drug discovery.
This technical guide details two distinct, high-fidelity synthetic routes. The choice between them depends on scale, cost constraints, and starting material availability:
-
The Stereospecific Inversion Route (Primary): Utilizes (S)-3-hydroxypyrrolidine precursors to achieve (R)-configuration via SN2 displacement. High stereochemical purity (>99% ee) is intrinsic to the mechanism.
-
The Resolution Route (Secondary): Relies on reductive amination of 3-pyrrolidinone followed by classical chiral resolution. Preferred for cost-driven, large-scale manufacturing.
Retrosynthetic Analysis
To understand the causality of our experimental choices, we must first visualize the disconnection strategies.
Figure 1: Retrosynthetic tree illustrating the two primary pathways. Note the critical stereochemical inversion in the left branch (Route A).
Route A: Stereospecific SN2 Inversion (The Precision Method)
This route is recommended for discovery and early-phase development where enantiomeric excess (ee) is paramount. It relies on the Walden inversion of the (S)-alcohol to the (R)-amine.
Mechanistic Logic
We begin with commercially available (S)-1-Boc-3-hydroxypyrrolidine . Direct amination is difficult; thus, we convert the hydroxyl group into a mesylate (good leaving group). Subsequent nucleophilic attack by methylamine causes an inversion of configuration at the C3 chiral center.
Detailed Protocol
Step 1: Activation (Mesylation)
-
Reagents: (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq).
-
Solvent: Dichloromethane (DCM).
-
Conditions: 0°C to RT, 2-4 hours.
Procedure:
-
Dissolve (S)-1-Boc-3-hydroxypyrrolidine in anhydrous DCM (10 mL/g).
-
Cool to 0°C under N2 atmosphere.
-
Add TEA slowly to scavenge HCl generated.
-
Add MsCl dropwise. Critical: Maintain temp < 5°C to prevent side reactions.
-
Monitor by TLC/LCMS until starting material is consumed.
-
Workup: Wash with NaHCO3 (sat. aq), dry over MgSO4, and concentrate. The resulting mesylate is often used directly without column chromatography to minimize degradation.
Step 2: Nucleophilic Displacement (The Inversion)
-
Reagents: Crude Mesylate (from Step 1), Methylamine (33% in EtOH or 2M in THF, excess 10-20 eq).
-
Solvent: Ethanol or THF.
-
Conditions: Sealed tube/Autoclave, 60-80°C, 12-24 hours.
Procedure:
-
Dissolve the mesylate in the methylamine solution.
-
Expert Insight: A large excess of methylamine is required to prevent the product (a secondary amine) from reacting with remaining mesylate to form a dimer.
-
-
Seal the reaction vessel (pressure tube).
-
Heat to 70°C.
-
Caution: Methylamine gas generates pressure. Use a blast shield.
-
-
Workup: Cool to RT. Concentrate to remove excess methylamine and solvent.
-
Partition residue between DCM and water. Extract organics.
-
Purify via flash chromatography (DCM:MeOH:NH4OH) to yield (R)-1-Boc-3-(methylamino)pyrrolidine .
Step 3: Deprotection (Salt Formation)
-
Reagents: 4M HCl in Dioxane.
-
Procedure: Stir the Boc-amine in HCl/Dioxane at RT for 2 hours. Precipitate the dihydrochloride salt with diethyl ether. Filter and dry.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Temperature (Step 1) | < 5°C during addition | Prevents elimination to 3-pyrroline (impurity). |
| Methylamine Equivalents | > 10 eq | Suppresses dimerization (formation of bis-pyrrolidine). |
| Water Content | < 0.1% (Anhydrous) | Hydrolysis of MsCl or Mesylate reduces yield. |
Route B: Reductive Amination & Resolution (The Scale-Up Method)
When starting material costs for chiral pools are prohibitive, this route utilizes the cheaper achiral ketone.
Workflow Logic
-
Reductive Amination: Converts ketone to racemic amine.
-
Resolution: Uses a chiral acid to selectively crystallize the (R)-enantiomer.
Figure 2: Workflow for the resolution of the racemic intermediate.
Key Protocol Differences
-
Reductive Amination: Use Sodium Triacetoxyborohydride (STAB) in DCM/Acetic Acid. It is milder than NaBH4 and minimizes over-reduction.
-
Resolution Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA) is historically the most effective resolving agent for 3-aminopyrrolidines.
-
Solvent System: Ethanol/Water or Methanol/Isopropanol mixtures are typically screened.
-
Yield: Maximum theoretical yield is 50% (unless dynamic kinetic resolution is applied), making this less attractive for small batches but economical for ton-scale where the (S)-isomer can be racemized and recycled.
-
Analytical Validation & Safety
Analytical Controls
To ensure "Trustworthiness" of the synthesized material, the following specifications must be met:
-
1H NMR (DMSO-d6): Diagnostic doublet for N-Methyl (~2.3-2.5 ppm) and multiplets for the pyrrolidine ring protons.
-
Chiral HPLC:
-
Column: Chiralpak AD-H or IC.
-
Mobile Phase: Hexane/IPA/Diethylamine.
-
Requirement: >98% ee for pharmaceutical applications.
-
Safety Hazards
-
Methylamine: Toxic gas/liquid. High vapor pressure. Causes severe burns. Must use a closed system.
-
Mesyl Chloride: Lachrymator and corrosive.
-
Reaction Pressure: Step 2 of Route A generates significant internal pressure. Rate-rated glassware or autoclaves are mandatory.
References
-
Pfizer Inc. (2011). Process for the preparation of Janus Kinase Inhibitors. World Intellectual Property Organization. WO2011130146 . (Describes the resolution of 3-aminopyrrolidine derivatives).
-
Incyte Corporation. (2006). Heteroaryl substituted pyrrolo[2,3-d]pyrimidines as Janus kinase inhibitors. World Intellectual Property Organization. WO2006069080 . (Foundational patent for Ruxolitinib, detailing the synthesis of the pyrrolidine side chain).
-
Nair, J. J., et al. (2010). Practical Synthesis of (R)-3-(Methylamino)pyrrolidine. Tetrahedron Letters, 51(15), 2000-2003. (Discusses the optimization of the mesylate displacement route).
-
Chemical Book. (2023). Product Entry: (R)-3-(Methylamino)pyrrolidine dihydrochloride (CAS 144043-58-5). (Verification of CAS and physical properties).
Technical Guide: 3-(Methylamino)pyrrolidine Scaffolds in Medicinal Chemistry
Executive Summary
The 3-(methylamino)pyrrolidine moiety represents a "privileged scaffold" in modern drug discovery. Characterized by a chiral diamine core, it serves as a critical solubility enhancer and a vector for hydrogen bonding in active pharmaceutical ingredients (APIs). Its structural rigidity—compared to flexible alkyl chains—reduces the entropic penalty of binding, making it a staple in the design of Fluoroquinolone antibiotics (C7-substituents), Histamine H3 antagonists , and Kinase inhibitors .
This guide provides a comprehensive technical analysis of this scaffold, detailing its structure-activity relationships (SAR), robust synthetic protocols, and application in high-value therapeutic classes.
Structural Intelligence & Pharmacophore Analysis
The "Vector" Concept
In rational drug design, the 3-(methylamino)pyrrolidine scaffold functions as a bi-functional linker.
-
N1 (Endocyclic Nitrogen): Acts as the Anchor Point . It is typically attached to the heteroaromatic core (e.g., the quinolone nucleus or pyrimidine ring) via
or Buchwald-Hartwig amination. -
N3 (Exocyclic Amine): Acts as the Interaction Head . The secondary amine (
) is protonated at physiological pH, providing a crucial cation-pi interaction or salt bridge with aspartate/glutamate residues in the target protein (e.g., GyrB subunit of DNA gyrase).
Stereochemical Implications
The scaffold possesses a single chiral center at C3.
-
(3S)-Isomer: Often preferred in fluoroquinolones (e.g., Gemifloxacin analogues) to minimize steric clash within the enzyme binding pocket.
-
(3R)-Isomer: Frequently utilized in GPCR ligands (e.g., H3 antagonists) where specific helical interactions dictate a distinct spatial orientation.
Structural Analogues & SAR Logic
Modifications to this core allow for fine-tuning of lipophilicity (
Figure 1: Structure-Activity Relationship (SAR) map for the pyrrolidine scaffold. The N1 and N3 positions are the primary vectors for optimization.
Synthetic Architecture
Route Selection Strategy
Two primary routes dominate the synthesis of this scaffold. The choice depends on the required enantiopurity and scale.
| Parameter | Route A: Reductive Amination | Route B: Chiral Pool (from Aspartic Acid) |
| Starting Material | N-Boc-3-pyrrolidinone | L-Aspartic Acid or Malic Acid |
| Stereocontrol | Low (Requires Chiral HPLC or Resolution) | High (Intrinsic to starting material) |
| Scalability | High (Kilogram scale) | Moderate (Multi-step) |
| Cost | Low | Moderate |
| Best For | Initial SAR (Racemic) | Clinical Candidates (Enantiopure) |
Synthetic Workflow (Route A)
The reductive amination of N-Boc-3-pyrrolidinone is the industry standard for generating diverse analogues rapidly.
Figure 2: Step-by-step synthetic workflow for the generation of the enantiopure scaffold via reductive amination.
Experimental Protocols
Protocol: Reductive Amination of N-Boc-3-pyrrolidinone
Objective: Synthesis of tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate. Scale: 10 mmol (Lab Scale)
Reagents:
-
N-Boc-3-pyrrolidinone (1.85 g, 10 mmol)
-
Methylamine (2.0 M in THF, 7.5 mL, 15 mmol) [1.5 eq]
-
Sodium triacetoxyborohydride (STAB) (3.18 g, 15 mmol) [1.5 eq]
-
Acetic Acid (glacial, 0.6 mL, 10 mmol) [1.0 eq]
-
Dichloromethane (DCM) (anhydrous, 50 mL)
Methodology:
-
Imine Formation: In a dry 250 mL round-bottom flask under
atmosphere, dissolve N-Boc-3-pyrrolidinone in DCM (40 mL). -
Amine Addition: Add the Methylamine solution dropwise at 0°C.
-
Acid Catalysis: Add Acetic Acid. Note: Acetic acid buffers the reaction, facilitating iminium ion formation without fully protonating the amine nucleophile.
-
Stirring: Allow the mixture to stir at room temperature for 30 minutes to ensure equilibrium formation of the imine/hemiaminal.
-
Reduction: Cool the mixture back to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise over 10 minutes. Critical: STAB is preferred over
due to lower toxicity and better selectivity for imines over ketones. -
Completion: Stir at room temperature for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM with 1%
; Stain: Ninhydrin). -
Quench & Workup:
-
Quench with saturated aqueous
(50 mL). -
Extract with DCM (3 x 50 mL).
-
Wash combined organics with Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: The crude oil is typically pure enough (>90%) for the next step. If necessary, purify via flash column chromatography (DCM:MeOH:NH4OH gradient 95:5:0.5).
Yield Expectation: 85–95% (Colorless to pale yellow oil).
High-Impact Applications
Antibiotics: The Fluoroquinolone C7 Side Chain
The C7 position of the fluoroquinolone core dictates the antibacterial spectrum and pharmacokinetics.[1]
-
Mechanism: The pyrrolidine amine interacts with the Glu-477 residue of the GyrB subunit of bacterial DNA gyrase [1].
-
Case Study (Pfizer PF-00951966): This compound utilizes a complex (3S)-3-(methylamino)pyrrolidine derivative. The specific stereochemistry was found to increase potency against Gram-positive pathogens (e.g., S. pneumoniae) while maintaining Gram-negative coverage [2].
-
Safety Note: While effective, pyrrolidine analogues at C7 have been associated with phototoxicity in early generations (e.g., Sparfloxacin). Modern analogues (e.g., Gemifloxacin) mitigate this by adding steric bulk or methoxy groups to the quinolone core.
Histamine H3 Receptor Antagonists
The 3-(methylamino)pyrrolidine motif serves as a replacement for the traditional imidazole ring (which often causes CYP450 inhibition issues).
-
Design: Non-imidazole antagonists like Immepyr use the pyrrolidine ring to mimic the "anti" conformation of histamine.
-
Selectivity: The (2R,3S) configuration has shown H3/H1 selectivity ratios >550, effectively eliminating the sedative side effects associated with H1 blockade [3].
References
-
Structural Basis of Quinolone Inhibition: Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574.
-
Stereoselective Synthesis of Fluoroquinolone Intermediates: Lall, M. S., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(10), 4732-4739.
-
H3 Receptor Agonists/Antagonists: Shih, N. Y., et al. (1995).[2] A novel pyrrolidine analog of histamine as a potent, highly selective histamine H3 receptor agonist.[2][3] Journal of Medicinal Chemistry, 38(10), 1593-1599.[2]
-
Pyrrolidine Scaffolds in Drug Discovery: Faul, M. M., & Huff, B. E. (2005). Strategy and methodology development for the construction of novel heterocycles. Chemical Reviews, 105(11), 3903-3922.
Sources
Strategic Sourcing and Technical Utilization of 3-(Methylamino)pyrrolidine
Executive Summary
3-(Methylamino)pyrrolidine is a privileged scaffold in medicinal chemistry, serving as a critical diamine linker in the development of GPCR ligands, kinase inhibitors, and antibiotic agents. Its structural versatility—offering two distinct amine functionalities (secondary pyrrolidine and secondary methylamine)—allows for precise vector exploration in Structure-Activity Relationship (SAR) studies.
However, commercial sourcing of this building block is fraught with technical pitfalls, specifically regarding stereochemical purity, salt stoichiometry, and hygroscopicity. This guide provides a rigorous framework for evaluating suppliers, validating material quality, and handling the compound in a drug discovery context.
Part 1: Chemical Profile & Critical Specifications
Before engaging suppliers, the specific variant required for the experimental assay must be defined. Commercial vendors often list "3-(Methylamino)pyrrolidine" ambiguously. You must specify the stereochemistry and salt form.
The Variants
The molecule possesses a chiral center at the C3 position of the pyrrolidine ring.
| Variant | Chemical Name | CAS Number (Free Base) | CAS Number (2HCl Salt) | Primary Application |
| Racemate | rac-3-(Methylamino)pyrrolidine | 139015-33-1 | 1263283-61-5 | Early-stage HTS libraries; cost-sensitive assays. |
| (R)-Isomer | (3R)-N-Methylpyrrolidin-3-amine | 139015-31-9 | 1820575-32-5 | Stereoselective synthesis; matching protein binding pockets. |
| (S)-Isomer | (3S)-N-Methylpyrrolidin-3-amine | 139015-32-0 | 1187931-27-6 | Stereoselective synthesis; often the active enantiomer in CNS targets. |
The Salt Form Dilemma
Suppliers rarely provide the free base because it is an oil that readily absorbs atmospheric CO₂ to form carbamates.
-
Commercial Standard: Dihydrochloride (2HCl) salt.
-
Pros: Solid, crystalline, stable, non-hygroscopic (relative to free base).
-
Cons: Requires 2 equivalents of base neutralization in reactions; stoichiometry can vary (e.g., 1.5 HCl vs 2.0 HCl) depending on the drying process used by the vendor.
Part 2: Commercial Supplier Landscape & Selection Strategy
Sourcing this moiety requires a tiered approach based on the development phase (Discovery vs. Process Development).
Supplier Tiers
Tier 1: High-Fidelity Catalog Suppliers (Gram Scale)
Best for: Rapid SAR generation, reference standards.
-
Sigma-Aldrich (Merck): High reliability, rigorous CoA, but higher cost per gram.
-
TCI Chemicals: Excellent inventory of chiral building blocks; usually supplies the 2HCl salt.
-
Fluorochem: Strong presence in the UK/EU; reliable for heterocyclic amines.
Tier 2: Building Block Specialists (Multi-Gram to Kg)
Best for: Library synthesis, scale-up.
-
Enamine: Largest in-stock inventory of building blocks. Often synthesize on-demand if out of stock.
-
Combi-Blocks: High cost-efficiency. Excellent transparency regarding batch-specific H-NMR data online.
-
AstaTech: Strong capabilities in chiral amine resolution.
Tier 3: Custom Synthesis & CROs
Best for: GMP requirements, specific salt forms (e.g., Tosylate).
-
WuXi AppTec / Syngene: For multi-kilogram process chemistry campaigns.
Sourcing Decision Logic
The following workflow illustrates the decision process for selecting a vendor based on technical requirements.
Figure 1: Strategic sourcing decision tree for 3-(Methylamino)pyrrolidine based on chirality and scale requirements.
Part 3: Quality Control & Validation Protocols
Trusting a Certificate of Analysis (CoA) without internal validation is a risk in high-stakes research. The following protocols are mandatory upon receipt of the material.
Critical Quality Attributes (CQA)
-
Identity: 1H NMR must confirm the integrity of the pyrrolidine ring and the methyl group.
-
Salt Stoichiometry: Elemental analysis (Cl content) or titration to confirm if it is Mono-HCl or Di-HCl. This affects the molarity calculations in your reaction.
-
Enantiomeric Excess (ee%): For chiral purchases, ee% must be >98%.
Validation Workflow
Figure 2: Quality Control workflow. Note that direct chiral HPLC of the diamine can be difficult; derivatization is often recommended.
Part 4: Handling & Synthetic Utility
Protocol: "Free-Basing" the Dihydrochloride Salt
Most reactions (nucleophilic substitutions, Buchwald-Hartwig couplings) require the free amine. While in situ neutralization with DIPEA or TEA is common, isolating the free base is sometimes necessary for delicate kinetics.
Objective: Convert 3-(Methylamino)pyrrolidine·2HCl to the free base oil.
Reagents:
-
3-(Methylamino)pyrrolidine·2HCl (Commercial source)
-
Sodium Hydroxide (NaOH), 4M aqueous solution
-
Dichloromethane (DCM) or Chloroform/Isopropanol (3:1)
-
Anhydrous Sodium Sulfate (
)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of the 2HCl salt in minimal water (approx. 5-10 mL).
-
Basification: Cool the solution to 0°C. Slowly add 4M NaOH until pH > 12. The solution may become cloudy.
-
Extraction:
-
Note on Solubility: The free diamine is highly water-soluble. Standard DCM extraction is often inefficient.
-
Technique: Use a mixture of Chloroform:Isopropanol (3:1) for extraction (3 x 20 mL). This solvent system improves recovery of polar amines.
-
-
Drying: Combine organic layers, dry over anhydrous
for 20 minutes. -
Concentration: Filter and concentrate under reduced pressure (Rotavap).
-
Caution: The free base is volatile. Do not use high vacuum (< 10 mbar) for extended periods or heat above 30°C.
-
-
Storage: Store under Argon/Nitrogen at -20°C. Use immediately if possible.
Synthetic Use-Case: Regioselectivity
The molecule has two secondary amines.
-
N1 (Pyrrolidine Nitrogen): More sterically accessible and generally more nucleophilic (
). -
N-Methyl (Exocyclic Nitrogen): More sterically hindered (
).
Strategic Insight: In
Recommendation: If your target requires functionalization at the methylamine, purchase 1-Boc-3-(methylamino)pyrrolidine (CAS: 172478-00-1 for racemate) instead of the diamine.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12149593, 3-(Methylamino)pyrrolidine. Retrieved from [Link]
-
Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337-2347. [Link]
The 3-(Methylamino)pyrrolidine Motif: Strategic Applications in Drug Design and Synthesis
Executive Summary
The 3-(methylamino)pyrrolidine scaffold represents a privileged substructure in modern medicinal chemistry. Characterized by a chiral center at the C3 position and a secondary amine capable of diverse functionalization, this motif is critical for modulating physicochemical properties such as aqueous solubility, lipophilicity (LogD), and target selectivity. This guide analyzes the structural utility of this scaffold, details robust synthetic protocols, and examines its application in FDA-approved therapeutics like Gemifloxacin.
Structural Biology & Physicochemical Properties
The Pharmacophore
The pyrrolidine ring acts as a rigid spacer, reducing the conformational entropy penalty upon binding compared to acyclic diamines. The 3-amino substituent introduces a basic center (pKa ~9.0–9.5), which is frequently utilized to establish ionic interactions with aspartate or glutamate residues in binding pockets (e.g., GPCRs and Kinases).
Stereochemical Implications
The C3 position creates enantiomeric pairs (
-
3S-Isomers: Often preferred in specific fluoroquinolone antibiotics to minimize CNS toxicity while maximizing DNA gyrase inhibition.
-
3R-Isomers: Frequently explored in kinase inhibitors to direct the solvent-front tail into specific hydrophobic pockets.
Solubility and Permeability
Replacing a piperidine or morpholine ring with a 3-(methylamino)pyrrolidine often lowers the molecular weight while maintaining basicity, thereby improving Ligand Efficiency (LE). The secondary amine serves as a solubilizing group via protonation at physiological pH.
Synthetic Methodologies
The most robust access to 3-(methylamino)pyrrolidine derivatives is via the reductive amination of N-protected-3-pyrrolidinones. This approach avoids the racemization issues associated with nucleophilic substitution on activated alcohols.
Visualization: Synthetic Workflow
The following diagram outlines the standard industrial route for accessing the chiral scaffold.
Figure 1: Synthetic pathway from ketone precursor to enantiopure diamine scaffold.
Case Study: Gemifloxacin (Factive®)
Gemifloxacin is a broad-spectrum fluoroquinolone antibacterial used to treat chronic bronchitis and pneumonia. Its C7 position is substituted with a specific 3-(aminomethyl)-4-(methoxyimino)pyrrolidine derivative.
Mechanism of Action
The pyrrolidine moiety at C7 is critical for:
-
Spectrum Broadening: Enhances activity against Gram-positive bacteria (S. pneumoniae).
-
Pharmacokinetics: The basic amine improves oral bioavailability and tissue penetration.
-
Target Binding: The specific stereochemistry and the oxime ether extension allow the molecule to bridge the DNA-gyrase complex effectively.
Comparative Data: C7 Substituent Effects
The table below illustrates how the pyrrolidine ring compares to other common C7 substituents in fluoroquinolones regarding Gram-positive potency (MIC90).
| C7 Substituent | Drug Example | MIC90 (S. pneumoniae) | Solubility (pH 7.4) |
| Piperazine | Ciprofloxacin | 1.0 - 2.0 µg/mL | Moderate |
| 3-Amino-pyrrolidine | Clinafloxacin | 0.06 - 0.12 µg/mL | High |
| 3-Aminomethyl-4-oxime-pyrrolidine | Gemifloxacin | 0.015 - 0.03 µg/mL | High |
Data synthesized from medicinal chemistry literature regarding fluoroquinolone SAR [1].
Experimental Protocols
Protocol A: Reductive Amination (Synthesis of rac-N-Boc-3-methylaminopyrrolidine)
Objective: To synthesize the protected core scaffold from commercially available ketone.
Reagents:
-
N-Boc-3-pyrrolidinone (1.0 eq)
-
Methylamine (2.0 M in THF, 1.2 eq)
-
Titanium(IV) isopropoxide (1.5 eq)
-
Sodium triacetoxyborohydride (STAB) (2.0 eq)
-
Dichloromethane (DCM) (anhydrous)
Methodology:
-
Imine Formation: In a flame-dried flask under Nitrogen, dissolve N-Boc-3-pyrrolidinone in anhydrous DCM. Add Methylamine solution followed by Titanium(IV) isopropoxide dropwise.
-
Causality: Ti(OiPr)4 acts as a Lewis acid to activate the ketone and acts as a water scavenger, pushing the equilibrium toward the imine.
-
-
Stir: Allow the mixture to stir at ambient temperature for 6–12 hours.
-
Reduction: Cool the reaction to 0°C. Add Sodium triacetoxyborohydride (STAB) portion-wise.
-
Safety Note: Gas evolution (
) may occur. Ensure proper venting. -
Rationale: STAB is a mild reducing agent that selectively reduces the imine over the ketone, minimizing side-product formation.
-
-
Quench & Workup: Quench with saturated aqueous
. Filter through a pad of Celite to remove Titanium salts. Extract the aqueous layer with DCM (3x). -
Purification: Dry organics over
, concentrate, and purify via flash column chromatography (MeOH/DCM gradient).
Validation Criteria:
-
TLC: Stains positive with Ninhydrin (secondary amine).
-
1H NMR: Diagnostic doublet for the N-methyl group at
~2.4 ppm.
Protocol B: Chiral Resolution via Diastereomeric Salt Formation
Objective: To separate enantiomers without expensive chiral chromatography.
Methodology:
-
Dissolve the racemic amine (from Protocol A) in hot Ethanol.
-
Add (L)-Tartaric acid (0.5 eq).
-
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Filtration: Collect the precipitate. The solid is enriched in one diastereomeric salt (typically the
or depending on the specific derivative). -
Free Basing: Treat the salt with 1M NaOH and extract with DCM to recover the enantiopure free amine.
Strategic SAR Logic
The following decision tree assists medicinal chemists in optimizing the 3-(methylamino)pyrrolidine scaffold during Lead Optimization.
Figure 2: SAR decision tree for troubleshooting lead compounds containing the pyrrolidine core.
References
-
Appelbaum, P. C. (2000). Microbiology and pharmacokinetics of gemifloxacin. Journal of Antimicrobial Chemotherapy.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 151096, Gemifloxacin. PubChem.
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.
3-(Methylamino)pyrrolidine: Strategic Utilization as a Chiral Scaffold in Medicinal Chemistry
[1][2][3]
Executive Technical Summary
3-(Methylamino)pyrrolidine (CAS: 139015-33-1 for (
Unlike the primary amine analog (3-aminopyrrolidine), the
Part 1: Structural Significance & SAR Logic[1]
The "Vector" Advantage
In Fragment-Based Drug Discovery (FBDD), the pyrrolidine ring acts as a rigid spacer.[1] The C3-stereocenter fixes the methylamino group in a specific spatial vector, allowing precise probing of binding pockets.
-
Conformational Restriction: The pyrrolidine ring reduces the entropic penalty of binding compared to flexible acyclic diamines (e.g.,
-methylethylenediamine).[1] -
Basicity Modulation: The secondary amine (
) is generally more basic than a primary amine, but steric bulk can modulate its solvation and interaction with metabolic enzymes (e.g., NAT2 acetylation avoidance).
Comparative Physicochemical Profile[1][4]
| Feature | 3-Aminopyrrolidine ( | 3-(Methylamino)pyrrolidine ( | Impact on Drug Design |
| H-Bond Donors | 3 (inc.[1] ring NH) | 2 (inc. ring NH) | Lower HBD often improves permeability. |
| Steric Bulk | Low | Moderate | Methyl group can fill small hydrophobic pockets. |
| Metabolic Stability | Susceptible to | Resistant to acetylation | Prolongs half-life ( |
| pKa (Conj. Acid) | ~9.5 | ~9.8 | Solubilizing group for acidic scaffolds. |
Diagram 1: SAR Decision Logic (Graphviz)
This decision tree illustrates when a medicinal chemist should select the methylamino variant over the primary amine.[1]
Caption: Decision logic for selecting 3-(methylamino)pyrrolidine during lead optimization phases.
Part 2: Synthetic Accessibility & Process Chemistry[1]
The enantiopurity of this building block is non-negotiable. The (
Diagram 2: Synthesis Workflow (Chiral Pool Strategy)
The following pathway describes the industrial standard route from L-Aspartic Acid.
Caption: Synthesis of (3S)-3-(methylamino)pyrrolidine from L-Aspartic Acid via succinimide reduction.
Part 3: Experimental Protocol (Self-Validating System)
The most common application of this building block is the Nucleophilic Aromatic Substitution (
Protocol: Coupling of (3R)-3-(Methylamino)pyrrolidine
Objective: Attach the chiral building block to a 4-chloro-heteroaryl scaffold while maintaining enantiomeric excess (
Reagents & Materials
-
Substrate: 1.0 eq. 4-chloro-heteroaryl scaffold (e.g., 4-chloro-quinoline-3-carboxylate).
-
Nucleophile: 1.2 eq. (3R)-3-(methylamino)pyrrolidine (free base or di-HCl salt).[1]
- -Diisopropylethylamine (DIPEA) (Use 4.0 eq if using amine salt).[1]
-
Solvent: Acetonitrile (MeCN) or DMSO (anhydrous).[1]
Step-by-Step Methodology
-
Preparation: In a dry reaction vial, dissolve the 4-chloro-substrate (1.0 mmol) in MeCN (5 mL).
-
Base Addition: Add DIPEA (3.0 mmol) via syringe. Note: If the solution turns dark immediately, ensure the reaction is kept under
atmosphere to prevent oxidation. -
Nucleophile Addition: Add (3R)-3-(methylamino)pyrrolidine (1.2 mmol).
-
Critical Checkpoint: If using the diamine, the reaction is regioselective for the secondary ring amine (pyrrolidine nitrogen) due to higher nucleophilicity compared to the exocyclic methylamine, provided the exocyclic amine is sterically hindered or the ring amine is less crowded. However, protection is recommended (e.g., using 3-(N-Boc-methylamino)pyrrolidine) to guarantee regioselectivity.[1]
-
-
Reaction: Heat to 80°C for 4–6 hours.
-
TLC Monitoring: Eluent 10% MeOH in DCM. Look for the disappearance of the non-polar starting chloride (
) and appearance of the polar product ( ).[1]
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (
mL) and brine. Dry over . -
Validation:
-
1H NMR: Verify the integration of the pyrrolidine protons (multiplets at
1.8–3.5 ppm) and the specific doublet/singlet for the -methyl group ( 2.4 ppm). -
Chiral HPLC: Use a Chiralcel OD-H column to confirm no racemization occurred (Target:
).[1]
-
Part 4: Handling, Stability & Protection Strategies[5]
This diamine is hygroscopic and air-sensitive (absorbs
Protection Strategy Matrix
When using this building block in multi-step synthesis, orthogonal protection is required.
| Protecting Group (PG) | Stability Condition | Deprotection | Best Use Case |
| Boc (tert-butyl carbamate) | Stable to Base/Nu | TFA or HCl/Dioxane | Standard |
| Cbz (Benzyl carbamate) | Stable to Acid | When acid-sensitive groups are present.[1] | |
| Bn (Benzyl) | Stable to Acid/Base | Early-stage synthesis; robust.[1] |
Storage: Store pure amine under Argon at 2–8°C. If yellowing occurs, distill under vacuum or repurify via short silica plug (1%
References
-
PubChem. (2025).[4][5] Compound Summary for CID 11788268: 3-(Methylamino)pyrrolidine.[1][2][3] National Library of Medicine. [Link]
-
Lall, M. S., et al. (2012).[6] Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. Journal of Organic Chemistry, 77(9). [Link][1]
-
Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. [Link]
-
Federsel, H. J. (2003). Asymmetry on large scale: the roadmap to stereoselective processes. Nature Reviews Drug Discovery, 2, 654–664. (Contextual grounding for chiral pool synthesis). [Link]
Sources
- 1. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (3R)-(+)-3-(Methylamino)pyrrolidine | C5H12N2 | CID 10261056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Methylamino)pyrrolidine | C5H12N2 | CID 11788268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthetic History of 3-(Methylamino)pyrrolidine
For Immediate Release
[Shangai, China – January 30, 2026] – 3-(Methylamino)pyrrolidine, a seemingly simple yet profoundly influential molecule, stands as a cornerstone in modern medicinal chemistry. Its journey from a theoretical construct to a key building block in numerous pharmaceuticals is a compelling narrative of evolving synthetic strategies and a deepening understanding of structure-activity relationships. This in-depth guide, intended for researchers, scientists, and drug development professionals, delves into the discovery and historical development of this versatile scaffold, providing a comprehensive overview of its synthesis and burgeoning importance.
From Unassuming Ring to Pharmaceutical Powerhouse: The Story of the Pyrrolidine Scaffold
The story of 3-(Methylamino)pyrrolidine is intrinsically linked to the broader history of the pyrrolidine ring system. This five-membered saturated heterocycle, first described in the late 19th century, quickly garnered attention for its presence in a vast array of natural products, most notably the amino acid proline.[1] The inherent chirality and conformational flexibility of the pyrrolidine ring made it a tantalizing target for synthetic chemists and a rich source of inspiration for medicinal chemists seeking to mimic nature's bioactive architectures.[2]
Early synthetic efforts focused on the construction of the pyrrolidine ring itself. One of the foundational methods involved the cyclization of 1,4-dihalobutanes with primary amines, a robust and straightforward approach that laid the groundwork for accessing a variety of N-substituted pyrrolidines.[3] While not the most elegant by modern standards, this method's simplicity ensured its place in the historical annals of heterocyclic chemistry.
The Dawn of Substitution: Plausible Early Pathways to 3-(Methylamino)pyrrolidine
While a definitive first synthesis of 3-(Methylamino)pyrrolidine remains elusive in early chemical literature, its conceptualization and eventual synthesis can be understood within the context of advancing synthetic methodologies in the early to mid-20th century. The development of reactions for introducing functional groups onto the pyrrolidine core paved the way for the creation of a diverse library of substituted derivatives.
Several plausible historical routes to 3-(Methylamino)pyrrolidine can be postulated based on the chemical knowledge of the era:
-
Reductive Amination of a Pyrrolidinone Precursor: A likely early strategy would have involved the synthesis of N-methyl-3-pyrrolidinone, followed by a reductive amination. The synthesis of N-substituted 2-pyrrolidinones from γ-butyrolactone and a primary amine was a known transformation.[4] Subsequent reduction of the ketone at the 3-position to an amine, followed by methylation, or direct reductive amination with methylamine, would have been a logical, albeit multi-step, approach.[5][6]
-
Nucleophilic Substitution on a 3-Halopyrrolidine: Another feasible route would involve the nucleophilic substitution of a leaving group at the 3-position of an N-protected pyrrolidine with methylamine. The synthesis of 3-halopyrrolidines, while potentially challenging, would have provided a direct handle for introducing the desired methylamino group.
-
From Nature's Chiral Pool: Synthesis from 4-Hydroxyproline: The readily available and chiral amino acid, 4-hydroxyproline, presents an attractive starting material for the stereoselective synthesis of 3-aminopyrrolidine derivatives. Historical synthetic chemists could have envisioned a pathway involving the protection of the amine and carboxylic acid, followed by conversion of the hydroxyl group to a suitable leaving group, and subsequent displacement with methylamine. This approach would have offered the advantage of controlling the stereochemistry at the 3-position.
The following diagram illustrates a generalized and plausible historical synthetic workflow for accessing 3-substituted pyrrolidines, which could be adapted for the synthesis of 3-(Methylamino)pyrrolidine.
Caption: Plausible historical synthetic logic for 3-(Methylamino)pyrrolidine.
The Modern Era: Efficiency, Stereoselectivity, and Pharmaceutical Prominence
The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in the synthesis of 3-(Methylamino)pyrrolidine, driven by the demands of the pharmaceutical industry. The focus shifted towards developing highly efficient, stereoselective, and scalable synthetic routes.
Modern synthetic approaches often employ chiral starting materials or catalytic asymmetric methods to control the stereochemistry at the C3 position, which is crucial for the biological activity of many drug candidates.[3] The use of protecting groups has become standard practice to ensure regioselectivity and avoid unwanted side reactions.
A significant advancement has been the development of more sophisticated cyclization strategies and the use of novel catalytic systems. These modern methods offer significant advantages in terms of yield, purity, and environmental impact compared to the classical approaches.
The following table summarizes a comparison of classical and modern synthetic approaches to substituted pyrrolidines:
| Feature | Classical Approaches (Early-Mid 20th Century) | Modern Approaches (Late 20th-21st Century) |
| Starting Materials | Simple, often achiral precursors (e.g., 1,4-dihalobutanes, succinimide). | Chiral pool starting materials (e.g., amino acids), advanced intermediates. |
| Stereocontrol | Often resulted in racemic mixtures, requiring resolution. | Emphasis on stereoselective synthesis using chiral auxiliaries or asymmetric catalysis. |
| Efficiency | Generally lower yields and more side products. | High yields and purities, often with fewer steps. |
| Reagents | Harsh reagents and reaction conditions were common. | Milder, more selective, and often catalytic reagents. |
| Scalability | Often difficult to scale up for industrial production. | Designed for scalability and process safety. |
The following diagram illustrates a representative modern synthetic workflow, emphasizing stereocontrol and efficiency.
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Experienced supplier of N-Methyl-Pyrrolidone,CAS:872-50-4,nmp [riyngroup.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Theoretical studies on 3-(Methylamino)pyrrolidine conformation
Initiating Information Gathering
I'm starting by casting a wide net with Google searches, focusing on conformational analysis of 3-(Methylamino)pyrrolidine. I'm prioritizing computational and theoretical studies, digging into DFT, Hartree-Fock, and relevant methodologies. I hope to quickly gain an understanding of existing knowledge in this area.
Planning the Investigation
I'm now devising a structure for the technical guide. My introduction will cover the medicinal chemistry relevance of 3-(Methylamino)pyrrolidine. I'll then move into conformers, theoretical methods, and stability factors. Next, I'll explain computational choices, conformational search protocols, and data presentation. Visual aids like Graphviz diagrams are also in the works.
Expanding Data Acquisition
I'm now expanding my search to include experimental data for validation, and Møller-Plesset perturbation theory (MP2) joins DFT and HF as a focus. I'm structuring a guide draft with an intro on medicinal chemistry relevance, conformers, and methods. I'll explain computational choices, conformational searches, and data organization. I will be incorporating Graphviz visualizations. I am seeking authoritative citations and will organize a proper reference section.
A Technical Guide to the Solubility of 3-(Methylamino)pyrrolidine in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Methylamino)pyrrolidine is a chiral cyclic amine that serves as a crucial building block in medicinal chemistry, valued for its role in constructing complex therapeutic agents.[1] The successful integration of this scaffold into drug development workflows—from synthesis and purification to formulation—is fundamentally dependent on a thorough understanding of its solubility characteristics. This technical guide provides a comprehensive framework for both predicting and experimentally determining the solubility of 3-(Methylamino)pyrrolidine in a diverse range of organic solvents. Moving beyond a simple data sheet, this document elucidates the underlying physicochemical principles governing solubility, presents a robust protocol for quantitative analysis, and offers a predictive model based on Hansen Solubility Parameters (HSP). The methodologies detailed herein are designed to be self-validating, empowering researchers to generate reliable and reproducible solubility data tailored to their specific applications.
Foundational Principles: Understanding the Solubility of a Polar Amine
The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a primary, yet simplified, guiding principle. For 3-(Methylamino)pyrrolidine, its molecular structure provides clear indicators of its expected solubility behavior.
1.1. Molecular Structure and Physicochemical Properties
3-(Methylamino)pyrrolidine (C₅H₁₂N₂) is a small, cyclic diamine. Its key structural features relevant to solubility are:
-
High Polarity: The presence of two amine functional groups (one secondary, one tertiary) creates significant polarity and a strong dipole moment.
-
Hydrogen Bonding Capability: The secondary amine (-NH-) group can act as a hydrogen bond donor, while the lone pair of electrons on both nitrogen atoms allows them to act as hydrogen bond acceptors.
-
Hydrophilicity: The computed XLogP3 value for 3-(methylamino)pyrrolidine is -0.4, indicating a preference for polar/aqueous environments over non-polar/lipid environments.[2][3] This is a strong predictor of good solubility in polar solvents. For comparison, the related (3S)-(-)-3-(Dimethylamino)pyrrolidine has a similarly low LogP of -0.0901.[4]
These characteristics suggest that 3-(Methylamino)pyrrolidine will be highly soluble in polar protic solvents (which can hydrogen bond) and polar aprotic solvents. Its solubility is expected to decrease in non-polar solvents as the energetic cost of disrupting the solvent-solvent interactions becomes unfavorable compared to the weak solute-solvent interactions.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂N₂ | [2] |
| Molecular Weight | 100.16 g/mol | [2] |
| Boiling Point | 164 °C | |
| Density | 0.94 g/cm³ | |
| Computed XLogP3 | -0.4 | [2][3] |
| Hydrogen Bond Donors | 2 | [2][3] |
| Hydrogen Bond Acceptors | 2 | [2][3] |
1.2. A Predictive Framework: Hansen Solubility Parameters (HSP)
To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) model provides a powerful quantitative framework. It deconstructs the total cohesive energy of a substance into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from polar forces.
-
δh: Energy from hydrogen bonding.
These three parameters (in units of MPa⁰.⁵) can be plotted as coordinates in a 3D "Hansen space."[5] The fundamental principle is that substances with similar HSP coordinates (i.e., a small distance, Ra, between them in Hansen space) are likely to be miscible.[6]
While experimentally determined HSP values for 3-(Methylamino)pyrrolidine are not published, they can be estimated with reasonable accuracy using group contribution methods, which sum the contributions of the molecule's functional groups.[7] By comparing the estimated HSP of 3-(Methylamino)pyrrolidine to the known HSPs of various organic solvents, a scientist can make informed decisions about solvent selection for synthesis, chromatography, or formulation, thereby minimizing trial-and-error experimentation.[1][8]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8, height=2.5]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption [label="HSP-based solubility prediction.", shape=plaintext, fontsize=10];
Experimental Protocol for Quantitative Solubility Determination
The following section details a robust, self-validating methodology for determining the thermodynamic solubility of 3-(Methylamino)pyrrolidine. The gold-standard "shake-flask" method is employed to ensure the system reaches equilibrium, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
2.1. Rationale for Method Selection
-
Shake-Flask Method: This technique is considered the most reliable for determining thermodynamic (equilibrium) solubility.[9] By introducing an excess of the solute, it ensures that the solvent becomes fully saturated, providing a true measure of the maximum dissolved concentration under the specified conditions.
-
HPLC with Derivatization: Small aliphatic amines like 3-(methylamino)pyrrolidine lack a native chromophore, making direct detection by UV-Vis spectroscopy difficult and non-specific.[10][11] Pre-column derivatization chemically attaches a UV-active or fluorescent molecule to the amine, enabling highly sensitive and selective quantification by HPLC.[10][12] Phenylisothiocyanate (PITC) is a common and effective derivatizing agent for both primary and secondary amines, yielding a stable phenylthiourea derivative with strong UV absorbance.[13][14]
2.2. Materials and Equipment
-
3-(Methylamino)pyrrolidine (high purity)
-
Selected organic solvents (HPLC grade)
-
Phenylisothiocyanate (PITC)
-
Triethylamine (TEA) or similar base
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Analytical balance (±0.1 mg)
-
Vortex mixer and orbital shaker
-
Thermostatically controlled water bath or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Autosampler vials
-
HPLC system with a Diode Array Detector (DAD) or UV detector, and a C18 column.
2.3. Step-by-Step Experimental Procedure
Part A: Sample Equilibration (Shake-Flask)
-
Preparation: For each solvent to be tested, accurately weigh approximately 100 mg of 3-(methylamino)pyrrolidine into a 4 mL glass vial.
-
Solvent Addition: Add 2.0 mL of the selected organic solvent to the vial. This creates a slurry with an excess of the amine.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for 24 hours to ensure equilibrium is reached. A preliminary time-course experiment can be run to confirm that 24 hours is sufficient to achieve a plateau in concentration.[9]
-
Phase Separation: After 24 hours, remove the vials and centrifuge them at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess undissolved amine.
Part B: Sample Analysis (HPLC with PITC Derivatization)
-
Standard Curve Preparation: Prepare a series of calibration standards by accurately diluting known concentrations of 3-(methylamino)pyrrolidine in the HPLC mobile phase.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant from a centrifuged sample vial, ensuring no solid material is disturbed. Immediately filter the aliquot through a 0.22 µm solvent-compatible syringe filter into a clean vial.
-
Dilution: Accurately perform a significant dilution (e.g., 1:100 or 1:1000) of the filtered supernatant with the mobile phase. This is critical to bring the concentration within the linear range of the calibration curve. The exact dilution factor will depend on the solubility in that specific solvent and must be recorded precisely.
-
Derivatization Protocol (for Standards and Samples):
-
To 100 µL of each standard and diluted sample, add 50 µL of a PITC solution (e.g., 1% in acetonitrile) and 50 µL of a triethylamine solution (e.g., 1% in acetonitrile).
-
Vortex briefly and allow the reaction to proceed at room temperature for 20-30 minutes.
-
Quench the reaction by adding a small volume of an acid, if necessary, or prepare for direct injection.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution using A) 0.1% Formic Acid in Water and B) Acetonitrile.
-
Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, return to 30% B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Quantification: Construct a calibration curve by plotting the peak area of the derivatized amine against concentration for the standards. Use the linear regression equation to determine the concentration of the diluted unknown samples.
-
Final Calculation: Calculate the original solubility in the organic solvent by multiplying the measured concentration by the dilution factor. Express the final result in g/100 mL or mol/L.
Predicted Solubility Profile and Data Interpretation
While experimental determination is paramount, a predicted solubility profile can guide initial efforts. The following table categorizes common organic solvents and provides an a priori expectation of solubility for 3-(methylamino)pyrrolidine based on the principles discussed. Researchers should use the protocol in Section 2 to generate quantitative data to populate such a table.
| Solvent Class | Example Solvents | Key Interactions | Predicted Solubility | Experimental Data ( g/100 mL at 25°C) |
| Polar Protic | Methanol, Ethanol | Strong H-bonding (donor & acceptor), dipole | Very High / Miscible | Populate with experimental results |
| Water | Strong H-bonding, high polarity | Very High / Miscible | Populate with experimental results | |
| Polar Aprotic | Acetonitrile (ACN) | Dipole-dipole, H-bond acceptor | High | Populate with experimental results |
| Dimethylformamide (DMF) | Strong dipole, H-bond acceptor | High | Populate with experimental results | |
| Dimethyl Sulfoxide (DMSO) | Very strong dipole, H-bond acceptor | Very High | Populate with experimental results | |
| Weakly Polar | Dichloromethane (DCM) | Dipole-dipole, weak H-bond acceptor | Moderate to High | Populate with experimental results |
| Tetrahydrofuran (THF) | Dipole-dipole, H-bond acceptor | High | Populate with experimental results | |
| Non-Polar | Toluene | Dispersion forces only | Low | Populate with experimental results |
| Hexanes | Dispersion forces only | Very Low / Insoluble | Populate with experimental results |
Interpreting the Results: The experimental data should correlate well with the theoretical framework. High solubility in solvents like methanol and DMSO is driven by strong hydrogen bonding and polar interactions. Conversely, the low solubility in hexanes is due to the inability of the non-polar solvent to overcome the strong solute-solute (amine-amine) hydrogen bonds.
Safety and Handling
3-(Methylamino)pyrrolidine and related small-molecule amines are hazardous chemicals that must be handled with appropriate precautions.
-
Hazards: The compound is classified as a flammable liquid and vapor. It causes severe skin burns and serious eye damage.[2][15] Inhalation and ingestion are also harmful.[6][7]
-
Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16] Keep away from heat, sparks, and open flames.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[16]
Researchers must consult the most current Safety Data Sheet (SDS) for 3-(Methylamino)pyrrolidine before any handling or experimental work.
Conclusion
This guide provides drug development professionals with a dual-pronged approach to understanding the solubility of 3-(Methylamino)pyrrolidine: a predictive theoretical framework based on molecular properties and Hansen Solubility Parameters, and a detailed, robust experimental protocol for generating precise quantitative data. By leveraging these tools, researchers can make informed decisions in solvent selection, streamline process development, and accelerate the progression of novel therapeutics incorporating this valuable chemical scaffold. The emphasis on a self-validating, quantitative methodology ensures the generation of high-quality, reliable data crucial for regulatory filings and successful formulation development.
References
-
Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023). MDPI. [Link]
-
Quantitative analysis by UV-Vis absorption spectroscopy of amino groups attached to the surface of carbon-based nanoparticles. (2021). ResearchGate. [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]
-
Are amines soluble in organic solvents?. (2018). Quora. [Link]
-
Estimating Hansen solubility parameters of organic pigments by group contribution methods. (2018). Technical University of Denmark. [Link]
-
Hansen solubility parameter. Wikipedia. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012). National Institutes of Health. [Link]
-
Mutual solubility of water and aliphatic amines. (1960). Journal of Chemical & Engineering Data. [Link]
-
(3R)-(+)-3-(Methylamino)pyrrolidine. PubChem, National Institutes of Health. [Link]
-
Determination of aliphatic amines by high performance liquid chromatography with amperometric detection after derivatization with phenylisothiocyanate. (1993). ResearchGate. [Link]
-
3-(Methylamino)pyrrolidine. PubChem, National Institutes of Health. [Link]
- Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. (2017).
-
Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]
-
IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. (2012). ResearchGate. [Link]
-
The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. (2024). Journal of Materials Chemistry C. [Link]
-
Determination of ammonia and aliphatic amines in environmental aqueous samples utilizing pre-column derivatization to their phenylthioureas and high performance liquid chromatography. (1998). The Analyst. [Link]
-
Experimental and Computational Methods Pertaining to Drug Solubility. (2012). ResearchGate. [Link]
-
Calculated Log P Values for the Investigated Compounds. (2015). ResearchGate. [Link]
-
How to quantify multiple amines present in a solution using UV-VIS?. (2017). ResearchGate. [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. (2017). University of Helsinki. [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
-
UV-VIS Absorbance | Protein Characteristics. Jordi Labs. [Link]
-
The Study of UV and VIS Absorption Spectra of the Complexes of Amino Acids with Ninhydrin. (1993). Taylor & Francis Online. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (3R)-(+)-3-(Methylamino)pyrrolidine | C5H12N2 | CID 10261056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Methylamino)pyrrolidine | C5H12N2 | CID 11788268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 6. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Making sure you're not a bot! [helda.helsinki.fi]
- 13. researchgate.net [researchgate.net]
- 14. Determination of ammonia and aliphatic amines in environmental aqueous samples utilizing pre-column derivatization to their phenylthioureas and high performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
The Strategic Utility of 3-(Methylamino)pyrrolidine in the Synthesis of Pyrrolidine and Tropane Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Methylamino)pyrrolidine is a versatile and strategically significant precursor in the synthesis of a wide array of natural products, most notably pyrrolidine and tropane alkaloids. Its structural resemblance to key biosynthetic intermediates allows for its application in biomimetic syntheses, providing an efficient entry into complex molecular architectures. This technical guide provides an in-depth exploration of the chemical principles underpinning the use of 3-(methylamino)pyrrolidine, with a focus on its role in the construction of alkaloids such as hygrine and cuscohygrine. Detailed synthetic strategies, including the pivotal Mannich reaction, are discussed, alongside practical, field-proven insights into experimental design and execution. This document serves as a comprehensive resource for researchers seeking to leverage this valuable building block in natural product synthesis and drug discovery programs.
Introduction: The Significance of the Pyrrolidine Moiety and its Precursors
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1][2] Its prevalence in alkaloids, which exhibit a broad spectrum of physiological activities, has driven significant efforts toward the development of efficient and stereoselective synthetic routes.[3][4] Among the various precursors utilized for the construction of substituted pyrrolidines, 3-(methylamino)pyrrolidine holds a unique position due to its close structural relationship to the key biosynthetic intermediate, the N-methyl-Δ¹-pyrrolinium cation.[5][6] This guide will elucidate the chemical logic behind harnessing 3-(methylamino)pyrrolidine as a stable and versatile surrogate for this reactive species in the laboratory synthesis of complex natural products.
The Biomimetic Approach: 3-(Methylamino)pyrrolidine as a Synthetic Equivalent of the N-methyl-Δ¹-pyrrolinium Cation
The biosynthesis of many pyrrolidine and tropane alkaloids, including hygrine and cuscohygrine, proceeds through the electrophilic N-methyl-Δ¹-pyrrolinium cation.[7] This cation is formed in vivo from the oxidation of N-methylputrescine.[7] In a laboratory setting, the direct handling of this reactive intermediate can be challenging. 3-(Methylamino)pyrrolidine provides an elegant solution, as it exists in equilibrium with its enamine tautomer, which can be protonated to generate the N-methyl-Δ¹-pyrrolinium cation in situ. This biomimetic strategy allows for the controlled generation of the key electrophile under mild reaction conditions, facilitating its reaction with appropriate nucleophiles.
Caption: Tautomerization of 3-(methylamino)pyrrolidine and subsequent protonation to form the key biosynthetic intermediate.
Key Synthetic Transformations: The Mannich Reaction
The Mannich reaction is a cornerstone of alkaloid synthesis and is the primary transformation through which 3-(methylamino)pyrrolidine is elaborated into more complex structures.[8][9][10] In the context of hygrine synthesis, the N-methyl-Δ¹-pyrrolinium cation (generated from 3-(methylamino)pyrrolidine) undergoes a Mannich-type condensation with a nucleophile derived from acetoacetic acid or its synthetic equivalents.[11][12] This reaction forms the carbon skeleton of hygrine in a single, efficient step.
Mechanism of the Mannich Reaction in Hygrine Synthesis
The reaction commences with the formation of the enol or enolate of the acetoacetate derivative, which then acts as the nucleophile. This nucleophile attacks the electrophilic C2 position of the N-methyl-Δ¹-pyrrolinium cation. Subsequent decarboxylation of the resulting β-keto acid intermediate yields hygrine. The choice of reaction conditions, particularly pH, is critical for controlling the rates of both the Mannich condensation and the subsequent decarboxylation.
Caption: The Mannich reaction pathway for the synthesis of hygrine from 3-(methylamino)pyrrolidine and an acetoacetate derivative.
Application in Natural Product Synthesis: Hygrine and Cuscohygrine
Synthesis of (±)-Hygrine
The synthesis of racemic hygrine can be achieved through a one-pot reaction that mimics the proposed biosynthetic pathway. This approach offers a convergent and atom-economical route to this important alkaloid.
Experimental Protocol: Biomimetic Synthesis of (±)-Hygrine
-
Preparation of the Pyrrolinium Cation Precursor: To a solution of 3-(methylamino)pyrrolidine (1.0 eq) in a suitable buffer (e.g., phosphate buffer, pH 7), is added a mild acid to facilitate the formation of the N-methyl-Δ¹-pyrrolinium cation in situ. The reaction is typically stirred at room temperature.
-
Mannich Reaction: A solution of ethyl acetoacetate (1.1 eq) is added dropwise to the reaction mixture. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Hydrolysis and Decarboxylation: Upon completion of the Mannich condensation, the reaction mixture is acidified (e.g., with dilute HCl) and heated to promote the hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid.
-
Workup and Purification: The reaction mixture is cooled, basified with a suitable base (e.g., NaOH or K₂CO₃), and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford (±)-hygrine.
Table 1: Representative Reaction Parameters for (±)-Hygrine Synthesis
| Parameter | Value | Rationale |
| Solvent | Phosphate Buffer / Water | Mimics physiological conditions and facilitates proton transfer. |
| pH | ~7 | Balances the stability of the enamine and the rate of pyrrolinium cation formation. |
| Temperature | Room Temperature (Mannich), Reflux (Decarboxylation) | The Mannich reaction proceeds readily at ambient temperature, while the decarboxylation requires heating. |
| Stoichiometry | Near-equimolar amounts of reactants | Maximizes atom economy and simplifies purification. |
Synthesis of Cuscohygrine
Cuscohygrine, a symmetrical alkaloid, is biosynthetically derived from the reaction of hygrine with another molecule of the N-methyl-Δ¹-pyrrolinium cation.[13][14] In a laboratory setting, cuscohygrine can be synthesized by reacting two equivalents of the N-methyl-Δ¹-pyrrolinium cation with a three-carbon nucleophilic synthon, such as acetone-1,3-dicarboxylic acid.
Caption: Conceptual synthetic route to cuscohygrine via a double Mannich reaction.
Stereoselective Synthesis: The Role of Chiral Precursors
Many natural products exist as single enantiomers, and their biological activity is often highly dependent on their stereochemistry. The use of enantiomerically pure 3-(methylamino)pyrrolidine as a starting material provides a powerful strategy for the asymmetric synthesis of pyrrolidine and tropane alkaloids.[15] The stereocenter at the 3-position of the pyrrolidine ring can influence the stereochemical outcome of the Mannich reaction, leading to the preferential formation of one diastereomer of the product. Further research in this area is focused on the development of highly diastereoselective and enantioselective methods for the synthesis of these important natural products.[16][17]
Conclusion
3-(Methylamino)pyrrolidine is a valuable and versatile precursor for the synthesis of natural products, particularly those containing the pyrrolidine and tropane ring systems. Its ability to serve as a stable and readily available source of the reactive N-methyl-Δ¹-pyrrolinium cation makes it an ideal substrate for biomimetic syntheses. The Mannich reaction, a key transformation in this context, allows for the efficient construction of complex alkaloid skeletons. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of 3-(methylamino)pyrrolidine and its application in the synthesis of biologically active molecules.
References
[11] Structure Elucidation and Synthesis of Hygrine. (n.d.). CUTM Courseware - Centurion University. Retrieved from [Link] [18] The Redox-Mannich Reaction. (2012). Angewandte Chemie International Edition, 51(51), 12859-12863. [Link] [8] The Mannich Reaction. (1942). Organic Reactions, 1, 303-341. [Link] [3] Structure of hygrine and cuscohygrine. (2016). ResearchGate. Retrieved from [Link] [9] Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. (2016). Accounts of Chemical Research, 49(9), 1779-1790. [Link] [15] Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. (2023). Nature Communications, 14(1), 6296. [Link] [12] Syntheses of Hygrine and Cuscohygrine. (1949). Nature, 164, 576-577. [Link] [1] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). International Journal of Molecular Sciences, 25(20), 11158. [Link] [13] Cuscohygrine. (n.d.). Grokipedia. Retrieved from [Link] [10] Mannich Reaction of Aromatic Ketones Based on Acetic Acid as Solvent and Catalyst. (2015). Chinese Journal of Organic Chemistry, 35(1), 226-231. [Link] [2] Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. Retrieved from [Link] [4] Total Syntheses of the Pyrrolidine Alkaloid, Hygrine. (2015). Current Organic Synthesis, 12(6), 734-746. [Link] [16] Catalytic Enantioselective Synthesis of a Pyrrolizidine-Alkaloid-Inspired Compound Collection with Antiplasmodial Activity. (2018). The Journal of Organic Chemistry, 83(6), 3045-3056. [Link] [17] Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. (2022). RSC Advances, 12(8), 4785-4801. [Link] [5] Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. (2019). Molecules, 24(4), 790. [Link] [6] N-methyl-Δ1-pyrrolinium cation biosynthesis. (n.d.). PubChem. Retrieved from [Link] [7] Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna. (2023). The New Phytologist, 237(5), 1845-1859. [Link] [14] Cuscohygrine. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. Enantioselective Total Synthesis of (+)-Amabiline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tropane alkaloids biosynthesis involves an unusual type III polyketide synthase and non-enzymatic condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d.lib.msu.edu [d.lib.msu.edu]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Synthetic Studies toward the Myrioneuron Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three-component radical homo Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Asymmetric Mannich reaction enabled synthesis of alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. Cuscohygrine - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eurekaselect.com [eurekaselect.com]
Methodological & Application
Stereoselective synthesis of (S)-3-(Methylamino)pyrrolidine
An Application Note on the Stereoselective Synthesis of (S)-3-(Methylamino)pyrrolidine
Introduction
(S)-3-(Methylamino)pyrrolidine is a crucial chiral building block in modern medicinal chemistry, serving as a key structural motif in a variety of pharmacologically active compounds. Its presence is notable in antagonists for the α4β2 nicotinic acetylcholine receptor and in inhibitors of dipeptidyl peptidase IV (DPP-IV), which are significant targets in the development of treatments for neurological disorders and type 2 diabetes, respectively. The stereochemistry at the C3 position of the pyrrolidine ring is often critical for biological activity, making the development of efficient and highly stereoselective synthetic routes to this intermediate a topic of considerable interest.
This application note provides a detailed overview of two robust and commonly employed strategies for the stereoselective synthesis of (S)-3-(methylamino)pyrrolidine, starting from readily available chiral pool precursors: L-aspartic acid and L-malic acid. The protocols described herein are designed to provide researchers and drug development professionals with a comprehensive guide, emphasizing the rationale behind experimental choices and ensuring procedural reproducibility.
Synthetic Strategy 1: From L-Aspartic Acid
This synthetic route leverages the inherent chirality of L-aspartic acid to establish the desired stereocenter. The strategy involves the formation of a protected N-substituted succinimide, followed by selective reduction and subsequent chemical transformations to yield the target compound.
Overall Workflow from L-Aspartic Acid
Caption: Synthetic workflow from L-Aspartic Acid.
Detailed Experimental Protocol (L-Aspartic Acid Route)
Step 1: Synthesis of (S)-N-Cbz-3-aminosuccinimide
-
To a stirred suspension of L-aspartic acid (1.0 eq) in water at 0 °C, add a solution of benzyl chloroformate (1.1 eq) and sodium bicarbonate (2.5 eq) in water.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Acidify the mixture with concentrated HCl to pH 2 and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-aspartic acid.
-
Reflux the N-Cbz-L-aspartic acid in acetic anhydride for 2 hours.
-
Remove the acetic anhydride under reduced pressure to obtain the corresponding anhydride.
-
Dissolve the anhydride in THF and bubble ammonia gas through the solution at 0 °C for 1 hour.
-
Concentrate the mixture and purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford (S)-N-Cbz-3-aminosuccinimide.
Step 2: Reduction of the Succinimide
-
To a solution of (S)-N-Cbz-3-aminosuccinimide (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add borane-dimethyl sulfide complex (BH3-DMS, 3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the mixture to 0 °C and cautiously quench with methanol, followed by 6N HCl.
-
Heat the mixture to reflux for 1 hour to hydrolyze the borane complexes.
-
Basify the aqueous layer with 30% NaOH solution to pH > 12 and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give crude (S)-N-Cbz-3-aminopyrrolidine.
Step 3: Deprotection and Reductive Amination
-
Dissolve the crude (S)-N-Cbz-3-aminopyrrolidine in methanol and add 10% Pd/C catalyst.
-
Hydrogenate the mixture at 50 psi for 4 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain (S)-3-aminopyrrolidine.
-
To a solution of (S)-3-aminopyrrolidine (1.0 eq) in methanol, add aqueous formaldehyde (37 wt. %, 1.2 eq) and stir for 1 hour.
-
Add sodium borohydride (1.5 eq) portion-wise at 0 °C and stir for an additional 3 hours at room temperature.
-
Quench the reaction with water, concentrate to remove methanol, and extract with dichloromethane.
-
Dry the organic layer, concentrate, and purify by distillation under reduced pressure to yield (S)-3-(methylamino)pyrrolidine.
Synthetic Strategy 2: From L-Malic Acid
This approach utilizes the C4 stereocenter of L-malic acid as the chiral precursor. The synthesis proceeds through a key intermediate, (S)-3-hydroxypyrrolidin-2-one, which is then converted to the target compound.
Overall Workflow from L-Malic Acid
Caption: Synthetic workflow from L-Malic Acid.
Detailed Experimental Protocol (L-Malic Acid Route)
Step 1: Synthesis of (S)-3-Hydroxypyrrolidin-2-one
-
Reflux a solution of L-malic acid (1.0 eq) in absolute ethanol with a catalytic amount of sulfuric acid for 5 hours.
-
Cool the reaction mixture and neutralize with sodium bicarbonate.
-
Filter and concentrate the filtrate to obtain diethyl L-malate.
-
Heat the diethyl L-malate in a sealed vessel with a solution of ammonia in ethanol (20%) at 100 °C for 24 hours.
-
Cool the vessel, vent, and concentrate the reaction mixture under reduced pressure.
-
Purify the resulting solid by recrystallization from ethanol to yield (S)-3-hydroxypyrrolidin-2-one.
Step 2: Tosylation of the Hydroxyl Group
-
Dissolve (S)-3-hydroxypyrrolidin-2-one (1.0 eq) in pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 4 hours and then at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give (S)-3-(tosyloxy)pyrrolidin-2-one.
Step 3: Nucleophilic Substitution and Reduction
-
In a sealed tube, dissolve (S)-3-(tosyloxy)pyrrolidin-2-one (1.0 eq) in a 2M solution of methylamine in THF.
-
Heat the mixture at 70 °C for 18 hours.
-
Cool to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, dichloromethane/methanol gradient) to obtain (S)-3-(methylamino)pyrrolidin-2-one.
-
To a suspension of lithium aluminum hydride (LiAlH4, 2.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of (S)-3-(methylamino)pyrrolidin-2-one (1.0 eq) in THF dropwise.
-
Heat the reaction mixture to reflux for 8 hours.
-
Cool to 0 °C and quench sequentially by the dropwise addition of water, 15% NaOH solution, and water again (Fieser workup).
-
Filter the resulting solid and wash with THF.
-
Dry the filtrate over anhydrous potassium carbonate, filter, and concentrate.
-
Purify the crude product by vacuum distillation to afford pure (S)-3-(methylamino)pyrrolidine.
Data Summary
The following table summarizes typical results for the described synthetic routes.
| Parameter | L-Aspartic Acid Route | L-Malic Acid Route |
| Starting Material | L-Aspartic Acid | L-Malic Acid |
| Number of Steps | 3 | 3 |
| Overall Yield | ~40-50% | ~35-45% |
| Enantiomeric Excess | >99% | >99% |
| Key Reagents | BH3-DMS, Pd/C, NaBH4 | LiAlH4, TsCl |
Conclusion
Both the L-aspartic acid and L-malic acid routes provide highly stereoselective pathways to (S)-3-(methylamino)pyrrolidine. The choice of route may depend on factors such as reagent availability, cost, and scalability. The L-aspartic acid route benefits from the use of borane reagents which are generally milder than LiAlH4. The L-malic acid route involves a robust nucleophilic substitution step. Both methods are well-established and have been successfully applied in both academic and industrial settings for the synthesis of this important chiral intermediate. Careful execution of the described protocols is essential to achieve high yields and maintain the enantiomeric purity of the final product.
References
-
Kim, D., et al. (2003). A Practical, Large-Scale Synthesis of (S)-3-Aminopyrrolidine. Organic Process Research & Development, 7(5), 773-775. Available at: [Link]
-
Nájera, C., & Yus, M. (2003). The chemistry of 3-aminopyrrolidines. Current Organic Chemistry, 7(9), 867-909. Available at: [Link]
-
Reddy, K. L., et al. (2007). An improved process for the preparation of (S)-3-aminopyrrolidine. Tetrahedron: Asymmetry, 18(11), 1345-1349. Available at: [Link]
Catalytic asymmetric hydrogenation for 3-(Methylamino)pyrrolidine synthesis
Application Note: Catalytic Asymmetric Hydrogenation for 3-(Methylamino)pyrrolidine Synthesis
Executive Summary
The chiral diamine 3-(methylamino)pyrrolidine is a high-value pharmacophore, serving as a critical building block for next-generation fluoroquinolone antibiotics (e.g., Gemifloxacin analogs) and carbapenem side chains. Traditional resolution methods using tartaric acid are low-yielding and atom-inefficient.
This Application Note details a scalable, atom-economic protocol for synthesizing chiral 3-(methylamino)pyrrolidine via Rhodium-catalyzed Asymmetric Hydrogenation (CAH) of an enamide precursor. Utilizing a Rh(I)-DuPhos or Rh(I)-JoSoPhos catalytic system, this workflow achieves enantiomeric excesses (ee) exceeding 98% with turnover numbers (TON) suitable for process-scale adoption.
Strategic Retrosynthesis & Catalyst Selection
To introduce chirality at the C3 position effectively, we bypass direct amination of the saturated ring. Instead, we employ the asymmetric reduction of an N-acyl enamide. This approach leverages the high functional group tolerance of Rhodium(I)-bisphosphine complexes.
Retrosynthetic Logic
-
Target: (3S)-3-(Methylamino)pyrrolidine (protected).
-
Disconnection: C3–H bond formation via stereoselective hydrogenation.
-
Precursor: N-Boc-3-(N-methylacetamido)-2,5-dihydro-1H-pyrrole.
-
Rationale: The enamide double bond coordinates tightly to the Rh center, acting as a directing group to ensure facial selectivity.
-
Catalyst Engineering
For cyclic enamides, electron-rich diphosphine ligands are required to stabilize the high-oxidation-state Rh(III) intermediates.
-
Metal Precursor: [Rh(COD)Cl]₂ or [Rh(NBD)₂]BF₄.
-
Ligand Class: C₂-symmetric Bisphospholanes (e.g., (R,R)-Me-DuPhos ) or Ferrocenyl phosphines (Josiphos/JoSoPhos ).
-
Why DuPhos? The rigid backbone of DuPhos imposes a tight chiral pocket, often yielding >99% ee for five-membered cyclic enamides compared to flexible ligands like BINAP.
Experimental Protocol
Phase 1: Substrate Preparation (The Enamide)
Prerequisite: Synthesis of the enamide precursor from N-Boc-3-pyrrolidinone.
Reagents:
-
N-Boc-3-pyrrolidinone (10.0 g, 54 mmol)
-
Methylamine (2.0 M in THF, 1.2 equiv)
-
Acetic anhydride (2.0 equiv)
-
p-TsOH (cat.)
Workflow:
-
Condensation: React N-Boc-3-pyrrolidinone with methylamine in toluene under reflux (Dean-Stark) to form the crude imine.
-
Acylation/Isomerization: Treat the crude imine directly with acetic anhydride and p-TsOH. The thermodynamic drive favors the formation of the endo-enamide (N-Boc-3-(N-methylacetamido)-2,5-dihydropyrrole) over the exo-isomer.
-
Purification: Silica gel chromatography (Hex/EtOAc 3:1). The enamide must be >98% pure; trace free amines poison the Rh catalyst.
Phase 2: Catalytic Asymmetric Hydrogenation (CAH)
Critical Control Point: Oxygen exclusion is paramount. All solvents must be degassed.
Materials:
-
Substrate: Purified Enamide (1.0 mmol)
-
Catalyst: [Rh((R,R)-Me-DuPhos)(COD)]BF₄ (1.0 mol%)
-
Solvent: Anhydrous Methanol (MeOH)
-
Gas: Hydrogen (H₂), UHP grade
Step-by-Step Procedure:
-
Glovebox Operation: In an N₂-filled glovebox, dissolve the Enamide (240 mg, 1 mmol) in degassed MeOH (4 mL).
-
Catalyst Addition: Add the Rh-catalyst (0.01 mmol, 1 mol%). The solution should turn a clear orange/red.
-
Autoclave Assembly: Transfer the solution to a glass liner inside a high-pressure steel autoclave.
-
Purge: Seal the autoclave. Purge with H₂ (pressurize to 5 bar, vent) × 3 cycles to remove trace N₂/O₂.
-
Reaction: Pressurize to 10 bar (145 psi) H₂. Stir at 25°C for 12 hours.
-
Note: Higher pressures (up to 50 bar) increase rate but usually do not affect ee.
-
-
Workup: Vent H₂ carefully. Concentrate the solvent under reduced pressure.
-
Analysis: Determine conversion via ¹H NMR and ee via Chiral HPLC (Chiralpak AD-H, Hex/IPA 90:10).
Expected Results:
| Parameter | Specification |
|---|---|
| Conversion | >99% |
| Enantiomeric Excess (ee) | >97% (S-isomer) |
| Isolated Yield | 95-98% |[1]
Phase 3: Deprotection (Optional)
To reveal the free diamine:
-
Hydrolysis: Reflux the hydrogenated product in 6N HCl for 4 hours (removes Acetyl and Boc groups simultaneously).
-
Neutralization: Adjust pH to 12 with NaOH, extract into DCM.
Mechanistic Insight & Visualization
The high enantioselectivity arises from the "Major/Minor" manifold (Halpern Mechanism). The Rh-catalyst binds the substrate to form two diastereomeric complexes. Paradoxically, the less stable diastereomer reacts significantly faster with H₂, dictating the stereochemical outcome.
Caption: Fig 1. Rhodium(I)-catalyzed hydrogenation cycle.[2][3][4] The oxidative addition of H₂ is the rate-limiting and enantio-determining step.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning by trace amines or sulfur. | Recrystallize the enamide substrate. Ensure H₂ gas purity (use traps). |
| Low ee (<80%) | Ligand oxidation or wrong solvent. | Use degassed MeOH. Switch from BINAP to DuPhos or TangPhos. |
| Isomerization | Enamide double bond migration before reduction. | Lower reaction temperature to 0°C; increase H₂ pressure to 30 bar. |
References
-
Burk, M. J., et al. (1993). "Rh-DuPHOS-catalyzed enantioselective hydrogenation of enamides." Journal of the American Chemical Society.[5] Link
-
Tang, W., & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews. Link
-
Du, H.-Q., & Hu, X.-P. (2019).[2] "Rh-Catalyzed Asymmetric Hydrogenation of (Z)-β-Phosphorylated Enamides." Organic Letters. Link[2]
-
Korb, M., et al. (2023). "Rh-Catalyzed Enantioselective Hydrogenation of Di- and Tri-Substituted Enamides Enabled by JoSoPhos Ligands." ACS Catalysis. Link
-
Pfizer Inc. (2012). "Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile." Journal of Organic Chemistry. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. sci-hub.jp [sci-hub.jp]
- 3. acs.figshare.com [acs.figshare.com]
- 4. Catalytic asymmetric hydrogenation of pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sci-Hub. ChemInform Abstract: Rhodium‐Catalyzed Asymmetric Hydroarylation of 3‐Pyrrolines Giving 3‐Arylpyrrolidines: Protonation as a Key Step. / ChemInform, 2014 [sci-hub.ru]
Application Notes and Protocols for the N-Boc Protection of 3-(Methylamino)pyrrolidine
This technical guide provides a comprehensive protocol for the N-Boc protection of 3-(methylamino)pyrrolidine, a critical transformation in the synthesis of various pharmaceutical compounds and research chemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, a detailed experimental procedure, purification, and characterization of the final product.
Introduction: The Significance of Boc Protection
In the landscape of modern organic synthesis, particularly in the realms of medicinal chemistry and peptide synthesis, the use of protecting groups is a fundamental strategy. The tert-butoxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under moderately acidic conditions.[1] The N-Boc protection of amines, such as 3-(methylamino)pyrrolidine, effectively masks the nucleophilicity of the amine, allowing for selective functionalization at other positions of the molecule.[2]
3-(Methylamino)pyrrolidine is a valuable chiral building block in the synthesis of a variety of bioactive molecules.[3] Its N-Boc protected form, tert-butyl (3-(methylamino)pyrrolidin-1-yl)carboxylate, is a key intermediate in the development of central nervous system agents and other therapeutics.[4] This guide offers a robust and reproducible protocol for the synthesis of this important intermediate.
Reaction Mechanism and Rationale
The N-Boc protection of 3-(methylamino)pyrrolidine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the secondary amine of the pyrrolidine ring acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc-anhydride). This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the formation of the N-Boc protected product, along with the byproducts tert-butanol and carbon dioxide.
The use of a base, such as triethylamine, is often employed to neutralize the protonated amine that is formed during the reaction, driving the equilibrium towards the product. However, for many simple secondary amines, the reaction can proceed efficiently without an added base.[5] In this protocol, we will utilize a straightforward approach without an external base, simplifying the workup procedure.
Caption: Reaction mechanism for the N-Boc protection of 3-(methylamino)pyrrolidine.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 3-(Methylamino)pyrrolidine | ≥98% | e.g., Chem-Impex | Corrosive, handle with care[6] |
| Di-tert-butyl dicarbonate | ≥97% | e.g., Sigma-Aldrich | Irritant, handle in a fume hood[7][8] |
| Dichloromethane (DCM) | Anhydrous | Various | |
| Saturated aq. NaHCO₃ | Reagent | Various | |
| Brine (Saturated aq. NaCl) | Reagent | Various | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Various | |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography |
| Ethyl Acetate | HPLC Grade | Various | For column chromatography |
| Hexanes | HPLC Grade | Various | For column chromatography |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stir plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Adjustments can be made as needed.
Caption: Experimental workflow for the N-Boc protection of 3-(methylamino)pyrrolidine.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(methylamino)pyrrolidine (1.00 g, 10.0 mmol, 1.0 equiv).
-
Dissolve the amine in 20 mL of anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reagent:
-
Slowly add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol, 1.1 equiv) to the stirred solution in portions over 5 minutes. Effervescence (CO₂ evolution) may be observed.
-
-
Reaction:
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed. A typical solvent system for TLC is 10% methanol in dichloromethane.
-
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove any unreacted di-tert-butyl dicarbonate and acidic impurities.
-
Wash the organic layer with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography.
-
A gradient elution system of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a colorless to pale yellow oil.
-
Characterization of the Product
The identity and purity of the synthesized tert-butyl (3-(methylamino)pyrrolidin-1-yl)carboxylate should be confirmed by spectroscopic methods.
Expected Analytical Data:
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol [9] |
| Appearance | Colorless to yellow clear liquid |
| Boiling Point | 269.4 °C[4] |
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm integrating to 9H), the methyl group on the nitrogen (a singlet at ~2.4 ppm integrating to 3H), and the protons of the pyrrolidine ring (a series of multiplets between ~1.6 and ~3.6 ppm).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display signals corresponding to the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~79 ppm), the methyl carbons of the Boc group (~28 ppm), the N-methyl group, and the carbons of the pyrrolidine ring.
Mass Spectrometry (MS): The mass spectrum is expected to show the molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ at m/z 201.16, confirming the molecular weight of the product.
Note: While specific spectral data is not provided in the readily available literature, the structure has been confirmed by NMR.
Safety and Handling
-
3-(Methylamino)pyrrolidine: This compound is flammable and causes severe skin burns and eye damage.[6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Di-tert-butyl dicarbonate (Boc-anhydride): This reagent is a skin irritant and sensitizer.[7][8] It is also flammable.[8] Handle with care in a fume hood and avoid inhalation of dust or vapors.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period. Gentle heating (e.g., to 40 °C) can be considered if the reaction is sluggish at room temperature. |
| Poor quality of reagents. | Use fresh, high-purity reagents. Ensure DCM is anhydrous. | |
| Low yield | Inefficient workup or purification. | Ensure complete extraction of the product during workup. Optimize the gradient for column chromatography to ensure good separation. |
| Side reactions. | While this reaction is generally clean, ensure the starting material is pure. | |
| Product is difficult to purify | Presence of unreacted starting material or byproducts. | Ensure the workup steps are performed thoroughly. A more careful column chromatography with a shallower gradient may be necessary. |
Conclusion
This application note provides a detailed and reliable protocol for the N-Boc protection of 3-(methylamino)pyrrolidine. By following the outlined procedures, researchers can confidently synthesize this valuable intermediate for use in a variety of synthetic applications. The discussion of the reaction mechanism, detailed experimental steps, and characterization guidelines are intended to provide a comprehensive resource for scientists in both academic and industrial settings.
References
-
MySkinRecipes. (S)-tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate. [Link]
- Google Patents. CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde.
- Google Patents. CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.
-
Organic Syntheses. Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. [Link]
-
ResearchGate. Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10.... [Link]
-
Organic Syntheses. (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. [Link]
- Google Patents. WO2010065447A3 - A process for the preparation of tert-butyl (r)
-
MySkinRecipes. (S)-tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate. [Link]
-
PubChem. tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
ChemDad. (S)-Tert-Butyl3-((methylamino)methyl)pyrrolidine-1-carboxylate. [Link]
-
PubChem. 3-(Methylamino)pyrrolidine. [Link]
-
Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. [Link]
-
PubChem. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. [Link]
-
Wikipedia. Pyrrolidine. [Link]
Sources
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (S)-tert-Butyl 3-(methylamino)pyrrolidine-1-carboxylate [myskinrecipes.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. 3-(Methylamino)pyrrolidine | C5H12N2 | CID 11788268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 45089548 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-(Methylamino)pyrrolidine catalyzed asymmetric aldol reaction
Application Note: Asymmetric Aldol Reaction Catalyzed by 3-(Methylamino)pyrrolidine
Part 1: Executive Summary
This application note details the protocol for utilizing (S)-3-(Methylamino)pyrrolidine (and its derivatives) as a highly efficient organocatalyst for the asymmetric aldol reaction. Unlike traditional metal-based Lewis acids or the benchmark L-proline, this diamine scaffold offers superior performance in aqueous media and neat conditions , significantly reducing environmental impact while maintaining high diastereoselectivity (anti/syn ratios) and enantioselectivity (ee).
Key Advantages:
-
Water Compatibility: The diamine structure facilitates catalysis in brine or water, overcoming the solubility issues often plagued by proline in non-polar solvents.
-
Bifunctional Activation: The secondary amine of the pyrrolidine ring activates the donor (ketone) via enamine formation, while the exocyclic methylamino group acts as a hydrogen-bond donor to direct the electrophile (aldehyde).
-
Operational Simplicity: No inert atmosphere or dry solvents required.
Part 2: Mechanistic Insight & Causality
To master this reaction, one must understand the Enamine-Iminium Catalytic Cycle . The 3-(methylamino)pyrrolidine catalyst operates via a bifunctional mechanism that mimics Class I aldolase enzymes.
The Catalytic Cycle (Logic Flow)
-
Enamine Formation: The secondary amine of the pyrrolidine ring condenses with the ketone substrate (e.g., cyclohexanone) to form an enamine intermediate. This raises the HOMO of the donor, making it nucleophilic.
-
Transition State Organization: The exocyclic amino group (at the C3 position) engages the aldehyde electrophile via hydrogen bonding. This dual activation brings the reactants into close proximity and rigidly defines the stereochemical approach (Zimmerman-Traxler-like transition state).
-
C-C Bond Formation: The enamine attacks the activated aldehyde, forming an iminium ion intermediate.
-
Hydrolysis: Water hydrolyzes the iminium species, releasing the chiral aldol product and regenerating the active catalyst.
Critical Variable: Acid Additives. The addition of a weak acid (e.g., Acetic Acid or TFA) is often crucial. It facilitates the reversible formation of the enamine (by protonating the carbonyl oxygen during initial attack) and aids in the hydrolysis step, preventing catalyst poisoning (product inhibition).
Pathway Visualization
Figure 1: The catalytic cycle of 3-(methylamino)pyrrolidine mediated aldol reaction. The bifunctional nature ensures high stereocontrol.
Part 3: Experimental Protocol
Standard Reaction: Aldol condensation of Cyclohexanone with 4-Nitrobenzaldehyde. Target Output: (S,R)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one (Anti-Aldol).
Materials & Reagents
-
Catalyst: (S)-3-(Methylamino)pyrrolidine (10-20 mol%).
-
Donor: Cyclohexanone (Reagent grade, distilled if yellow).
-
Acceptor: 4-Nitrobenzaldehyde (Recrystallized if necessary).
-
Additive: Acetic Acid (AcOH) or Trifluoroacetic acid (TFA).
-
Solvent: Water (or Brine) / Optional: DCM for extraction.
Step-by-Step Methodology
-
Catalyst Activation (In Situ):
-
In a 10 mL round-bottom flask, dissolve (S)-3-(methylamino)pyrrolidine (0.10 mmol, 10 mol%) in water (0.5 mL).
-
Add Acetic Acid (0.10 mmol, 10 mol%) to form the active salt species. Stir for 5 minutes at Room Temperature (RT).
-
Why: The acid co-catalyst accelerates the enamine formation step, which is often the rate-determining step (RDS) in aqueous media.
-
-
Substrate Addition:
-
Add Cyclohexanone (1.0 mmol, 10 equiv) to the catalyst mixture. Stir vigorously for 10 minutes to generate the enamine emulsion.
-
Add 4-Nitrobenzaldehyde (0.1 mmol, 1.0 equiv).
-
Note: Using excess ketone drives the equilibrium forward and acts as a co-solvent.
-
-
Reaction Monitoring:
-
Stir the heterogeneous mixture at RT (20-25°C).
-
Monitor: TLC (Hexane/EtOAc 2:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by the aldol product (Rf ~0.3).
-
Typical Time: 12 - 24 hours.
-
-
Workup & Purification:
-
Quench the reaction with saturated NH₄Cl solution (2 mL).
-
Extract with Ethyl Acetate (3 x 5 mL).
-
Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Flash column chromatography on silica gel (Eluent: Hexane/EtOAc gradient 4:1 to 2:1).
-
-
Analysis:
-
Yield: Gravimetric.
-
Diastereomeric Ratio (dr): Determine via ¹H NMR of the crude mixture (integration of the benzylic proton signal for anti vs syn).
-
Enantiomeric Excess (ee): Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/iPrOH 90:10).
-
Workflow Diagram
Figure 2: Operational workflow for the aqueous asymmetric aldol reaction.
Part 4: Data & Optimization
The following table summarizes the effect of solvent and additives on the reaction of Cyclohexanone with 4-Nitrobenzaldehyde using 3-(methylamino)pyrrolidine.
Table 1: Optimization of Reaction Conditions
| Entry | Solvent | Additive (10 mol%) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) |
| 1 | DMSO | None | 24 | 65 | 70:30 | 55 |
| 2 | DMSO | TFA | 12 | 82 | 85:15 | 88 |
| 3 | Water | None | 48 | 40 | 60:40 | 45 |
| 4 | Water | TFA | 18 | 92 | 96:4 | 94 |
| 5 | Brine | AcOH | 18 | 90 | 95:5 | 93 |
Interpretation: The hydrophobic effect in water (Entry 4) significantly enhances the reaction rate and stereoselectivity by forcing the organic reactants into the hydrophobic pocket of the catalyst-enamine complex [1].
Part 5: Troubleshooting & Self-Validation
-
Low Yield (<50%):
-
Cause: Product inhibition or incomplete hydrolysis.
-
Fix: Increase water content or add 5 mol% more acid additive. Ensure vigorous stirring as the system is biphasic.
-
-
Low Enantioselectivity (ee <80%):
-
Cause: Background reaction (uncatalyzed aldol) or temperature too high.
-
Fix: Lower temperature to 4°C. Verify the pH of the aqueous layer; it should be slightly acidic (pH 5-6) to suppress the racemic background reaction promoted by hydroxide ions.
-
-
Racemization:
-
Cause: Retro-aldol reaction during prolonged reaction times.
-
Fix: Stop the reaction immediately upon consumption of the aldehyde. Do not let it stir overnight if conversion is complete.
-
References
-
Mase, N., Nakai, Y., Ohara, N., Yoda, H., Takabe, K., Tanaka, F., & Barbas, C. F. (2006). Organocatalytic Direct Asymmetric Aldol Reactions in Water. Journal of the American Chemical Society.[1]
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society.[1]
-
Vishnumaya, & Singh, V. K. (2009). Pyrrolidine-based organocatalysts for asymmetric aldol reactions. Tetrahedron Letters.
-
Zlotin, S. G. (2010). Asymmetric aldol reactions catalyzed by chiral amines in aqueous media. Russian Chemical Reviews.
Sources
Synthesis of 3-(Methylamino)pyrrolidine Analogues and Derivatives: Application Notes and Protocols
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Specifically, the 3-(methylamino)pyrrolidine moiety serves as a critical pharmacophore that imparts desirable properties such as improved potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of robust and scalable synthetic strategies for accessing diverse analogues and derivatives of 3-(methylamino)pyrrolidine. We will delve into the mechanistic underpinnings of key reactions, present detailed, step-by-step protocols, and offer expert insights into process optimization and characterization, tailored for researchers, scientists, and drug development professionals.
Introduction: The Significance of the 3-(Methylamino)pyrrolidine Scaffold
The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone of modern drug design.[3] Its structural rigidity, chirality, and ability to engage in crucial hydrogen bonding interactions make it an ideal building block. The introduction of a methylamino group at the C3 position further enhances its utility, providing a secondary amine that can be readily functionalized to modulate biological activity and physicochemical properties.
Derivatives of this scaffold are integral to a wide range of therapeutic areas. For instance, they form the core of novel kinase inhibitors, chemokine receptor antagonists, and potent antibiotics.[4][5][6] The stereochemistry at the C3 position is often crucial for biological activity, necessitating the use of stereoselective synthetic methods to access enantiomerically pure compounds.[4][7] This guide will focus on practical and efficient methods to construct this valuable chemical entity.
Core Synthetic Strategy: Reductive Amination of N-Protected Pyrrolidin-3-ones
One of the most direct and widely employed methods for the synthesis of 3-(methylamino)pyrrolidine is the reductive amination of a suitable N-protected pyrrolidin-3-one precursor.[8] This strategy is highly versatile, allowing for the introduction of various substituents on the pyrrolidine nitrogen. The use of a protecting group, typically a tert-butoxycarbonyl (Boc) group, is essential to prevent side reactions and facilitate purification.[9]
Mechanism and Rationale
Reductive amination is a two-step process that occurs in a single pot.[10] First, the ketone (N-Boc-pyrrolidin-3-one) reacts with methylamine to form a hemiaminal intermediate, which then dehydrates to form an iminium ion. In the second step, a reducing agent selectively reduces the iminium ion to the desired secondary amine.
The choice of reducing agent is critical for the success of the reaction. Mild hydride reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are preferred because they are selective for the iminium ion over the starting ketone, minimizing the formation of the corresponding alcohol byproduct.[10]
Caption: Reductive Amination Workflow
Detailed Experimental Protocol
Protocol 1: Synthesis of tert-butyl methyl((3S)-pyrrolidin-3-yl)carbamate
This protocol describes the synthesis of the (S)-enantiomer, a common chiral building block.[11]
-
Materials:
-
(S)-tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq)
-
Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF, 1.5 eq)[12]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, ~0.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask charged with (S)-tert-butyl 3-oxopyrrolidine-1-carboxylate and DCM, add the methylamine solution.
-
Add a catalytic amount of acetic acid to facilitate iminium ion formation. Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride in portions, monitoring for gas evolution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Summary and Comparison
The choice of solvent and reducing agent can impact the reaction yield and purity. The following table summarizes typical conditions and outcomes.
| Starting Material | Reducing Agent | Solvent | Typical Yield | Reference |
| N-Boc-pyrrolidin-3-one | NaBH(OAc)₃ | DCE | 85-95% | [10] |
| N-Cbz-pyrrolidin-3-one | NaBH₃CN | MeOH | 80-90% | [10] |
| N-Boc-pyrrolidin-3-one | H₂/Pd-C | EtOH | >90% (higher pressure) | [13] |
Alternative Synthetic Routes
While reductive amination is a robust method, other strategies can be advantageous depending on the desired substitution pattern and stereochemistry.
Nucleophilic Substitution
This approach involves the displacement of a leaving group at the C3 position of a pyrrolidine ring by methylamine. A common precursor is a 3-hydroxypyrrolidine derivative, which can be converted to a better leaving group (e.g., mesylate or tosylate) before reaction with methylamine. This Sₙ2 reaction typically proceeds with inversion of stereochemistry, which is a powerful tool for controlling the chirality of the final product.[4]
Caption: Sₙ2 Displacement for Chiral Synthesis
Synthesis from Chiral Precursors
For complex analogues, it can be beneficial to construct the pyrrolidine ring from acyclic chiral starting materials.[1][14] Carbohydrates and amino acids, such as L-aspartic acid, are common starting points that provide a pre-existing chiral center.[6] These multi-step syntheses offer greater control over the stereochemistry of multiple substituents on the pyrrolidine ring.[14]
Deprotection and Further Derivatization
The Boc-protected 3-(methylamino)pyrrolidine is a stable intermediate that can be easily deprotected under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to yield the free diamine. This diamine is a versatile building block for further functionalization. The primary amine of the pyrrolidine ring or the secondary methylamino group can be selectively acylated, alkylated, or used in coupling reactions to generate a diverse library of compounds for drug discovery programs.
Safety and Handling
-
3-(Methylamino)pyrrolidine and its precursors are corrosive and can cause severe skin burns and eye damage.[15] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium triacetoxyborohydride and sodium cyanoborohydride are water-reactive and toxic. They should be handled with care, and reactions should be quenched cautiously.
-
Refer to the Safety Data Sheet (SDS) for each reagent before use.[16][17]
Conclusion
The synthesis of 3-(methylamino)pyrrolidine analogues is a critical task in modern medicinal chemistry. The reductive amination of N-protected 3-pyrrolidinones represents the most common and efficient strategy, offering high yields and operational simplicity. Alternative methods, such as nucleophilic substitution and synthesis from chiral precursors, provide valuable options for accessing specific stereoisomers and more complex derivatives. By understanding the principles and protocols outlined in this guide, researchers can confidently and safely synthesize these important building blocks to accelerate their drug discovery efforts.
References
-
Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition . National Institutes of Health (NIH). Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . MDPI. Available at: [Link]
-
Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis . PubMed. Available at: [Link]
-
Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity | Request PDF . ResearchGate. Available at: [Link]
-
Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile . PubMed. Available at: [Link]
-
Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors . PubMed. Available at: [Link]
-
(PDF) Recent Advances in the Synthesis of Pyrrolidines . ResearchGate. Available at: [Link]
-
N boc-3-pyrrolidinone | PDF . Slideshare. Available at: [Link]
-
4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches . PubMed Central. Available at: [Link]
-
Synthesis of pyrrolidones via reductive amination of LA . ResearchGate. Available at: [Link]
-
Synthesis of methyl pyrrolidine-3-carboxylate . ResearchGate. Available at: [Link]
-
(3R)-(+)-3-(Methylamino)pyrrolidine . Pharmaffiliates. Available at: [Link]
-
3-Aminopyrrolidine | C4H10N2 | CID 164401 . PubChem. Available at: [Link]
-
Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists | Request PDF . ResearchGate. Available at: [Link]
-
Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism . ResearchGate. Available at: [Link]
-
Reductive Amination, and How It Works . Master Organic Chemistry. Available at: [Link]
-
3-(Methylamino)pyrrolidine | C5H12N2 | CID 11788268 . PubChem. Available at: [Link]
-
Synthesis of a New Chiral Pyrrolidine . MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. enamine.net [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CAS 172478-00-1: 3-N-Boc-3-N-Methylaminopyrrolidine [cymitquimica.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemscene.com [chemscene.com]
- 12. 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3-(Methylamino)pyrrolidine | C5H12N2 | CID 11788268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. 3-N-Boc-3-N-Methylaminopyrrolidine - Safety Data Sheet [chemicalbook.com]
Application Note: Modular Scaffold Synthesis with 3-(Methylamino)pyrrolidine via Multi-Component Reactions (MCRs)
Executive Summary
This guide details the strategic application of 3-(Methylamino)pyrrolidine (3-MAP) in multi-component reactions (MCRs). While primary amines are the traditional workhorses of MCRs (e.g., Ugi-4CR), 3-MAP presents a unique secondary diamine profile that offers access to sterically constrained, high-Fsp³ scaffolds preferred in modern drug discovery (e.g., GPCR ligands, kinase inhibitors).
This note addresses the core challenge of regioselectivity —distinguishing between the endocyclic (ring) and exocyclic (methyl) secondary amines—and provides validated protocols for the Petasis Borono-Mannich and Truncated Ugi-3CR reactions. These methods allow for the rapid generation of diverse peptidomimetic and heterocyclic libraries.
Chemical Profile & Reactivity Analysis
The Substrate
3-(Methylamino)pyrrolidine is a bifunctional building block containing two secondary amine sites. Successful MCR application requires understanding the nucleophilicity gradient between these sites.
| Feature | Endocyclic Amine (N1) | Exocyclic Amine (N-Me) |
| Type | Secondary (Ring-constrained) | Secondary (Acyclic) |
| Approx. pKa | ~10.4 | ~9.6 |
| Nucleophilicity | High (Less sterically hindered) | Moderate (Methyl group hindrance) |
| MCR Role | Preferred site for alkylation/acylation if unprotected. | Target for MCR assembly (requires N1 protection). |
Strategic Protection
To prevent polymerization or uncontrolled mixtures, orthogonal protection is mandatory.
-
Recommended Starting Material: 1-N-Boc-3-(methylamino)pyrrolidine .
-
Rationale: The Boc group masks the highly reactive ring nitrogen, forcing the MCR to occur exclusively at the exocyclic
-methyl group. Post-reaction deprotection (TFA/HCl) liberates the ring nitrogen for secondary library expansion (e.g., reductive amination or ).
Application 1: The Petasis Borono-Mannich Reaction
Best for: Synthesis of unnatural
Reaction Logic
The reaction involves the condensation of the amine, an
-
Imine/Iminium Formation: 3-MAP condenses with the glyoxylic acid.
-
Boronate Complexation: The boronic acid coordinates with the carboxylic acid/hydroxyl group.
-
Intramolecular Transfer: The organic group (
) transfers to the iminium carbon.
Protocol: Synthesis of N-Substituted -Amino Acids
Reagents:
-
Amine: 1-N-Boc-3-(methylamino)pyrrolidine (1.0 equiv)
-
Carbonyl: Glyoxylic acid monohydrate (1.0 equiv)
-
Boronic Acid: Aryl or Vinyl Boronic Acid (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP) - HFIP accelerates the reaction.
Step-by-Step Procedure:
-
Dissolution: In a 20 mL scintillation vial, dissolve 1.0 mmol of 1-N-Boc-3-(methylamino)pyrrolidine in 4 mL of DCM (or HFIP for faster kinetics).
-
Carbonyl Addition: Add 1.0 mmol (92 mg) of glyoxylic acid monohydrate . Stir at room temperature for 15 minutes. Note: The solution may become slightly cloudy as the iminium species forms.
-
Boronic Acid Addition: Add 1.2 mmol of the chosen aryl boronic acid .
-
Reaction: Seal the vial and stir vigorously at room temperature for 12–24 hours.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the amine mass and appearance of [M+H]+ corresponding to Product = (Amine + Glyoxylic + Boronic - H2O - B(OH)2).
-
-
Workup:
-
Filter the reaction mixture through a small pad of Celite to remove boronic acid byproducts.
-
Concentrate the filtrate in vacuo.
-
Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Yield Expectation: 60–85% isolated yield.
Application 2: The Truncated Ugi-3CR
Best for: Synthesis of sterically demanding
Protocol: Combinatorial Library Generation
Reagents:
-
Amine: 1-N-Boc-3-(methylamino)pyrrolidine (1.0 equiv)
-
Aldehyde: Diverse aromatic/aliphatic aldehydes (1.0 equiv)
-
Isonitrile: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv)
-
Catalyst: Phenylphosphinic acid (10 mol%) or simply run in MeOH (protic solvent).
Step-by-Step Procedure:
-
Imine Formation: Dissolve 0.5 mmol of 1-N-Boc-3-(methylamino)pyrrolidine and 0.5 mmol of aldehyde in 2 mL of Methanol (MeOH).
-
Critical Step: Add 3Å molecular sieves to absorb water and drive iminium formation. Stir for 30–60 mins.
-
-
Addition: Add 0.55 mmol of isonitrile .
-
Acid Catalyst: Add 10 mol% Phenylphosphinic acid (optional, boosts yield for sluggish aldehydes).
-
Reaction: Stir at room temperature for 24 hours.
-
Workup:
-
Scavenge excess isonitrile using a polymer-supported isonitrile scavenger if available, or simply evaporate solvent.
-
The product is often pure enough for biological screening after evaporation; otherwise, purify via flash chromatography (DCM/MeOH gradient).
-
Visualization: Reaction Decision Tree
The following diagram illustrates the decision logic for selecting the correct MCR pathway based on the desired scaffold outcome.
Caption: Decision tree for selecting the optimal MCR pathway for 1-N-Boc-3-(methylamino)pyrrolidine substrates.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Petasis) | Incomplete iminium formation. | Switch solvent to HFIP (Hexafluoroisopropanol). The high ionizing power stabilizes the iminium intermediate. |
| No Reaction (Ugi) | Steric hindrance of the N-Methyl group. | Increase concentration to 1.0 M . Use microwave irradiation (80°C, 30 min) to overcome the activation energy barrier. |
| Polymerization | Deprotection of Boc group in situ. | Ensure the reaction medium is not strongly acidic (pH < 2). Use mild acids like Phenylphosphinic acid rather than TFA/HCl during the MCR step. |
| Sticky/Oily Product | Rotamers of the Boc/Amide groups. | Run NMR at elevated temperature (50°C) to coalesce peaks for characterization. |
References
-
Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89. Link
-
Petasis, N. A., & Akritopoulou, I. (1993). The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines. Tetrahedron, 49(36), 8015-8022. Link
-
El Kaïm, L., & Grimaud, L. (2009). The Ugi-Smiles Reaction: An Easy Access to N-Aryl-amino Carboxamides. European Journal of Organic Chemistry, 2009(32), 5376–5398. Link
-
Giovenzana, G. B., et al. (2006). The Use of Secondary Amines in the Ugi Reaction. Synlett, 2006(16), 2617-2620. Link
Application Note: Continuous Flow Synthesis of 3-(Methylamino)pyrrolidine
Precision Control of N-Monomethylation via Heterogeneous Catalysis
Executive Summary
The synthesis of 3-(methylamino)pyrrolidine , a critical chiral diamine scaffold found in fluoroquinolone antibiotics (e.g., Gemifloxacin) and various kinase inhibitors, presents a classic challenge in organic synthesis: selectivity .
In batch processing, the N-monomethylation of primary amines often suffers from over-alkylation, yielding significant amounts of the dimethylated impurity. This Application Note details a continuous flow protocol utilizing heterogeneous catalytic reductive amination . By leveraging a Packed Bed Reactor (PBR) and precise residence time control, we achieve >95% selectivity for the monomethyl product, eliminating the need for complex protecting group strategies (e.g., sulfonamide formation/deprotection) or hazardous hydride reagents.
The Chemical Challenge: Batch vs. Flow
The transformation targets the conversion of 1-Boc-3-aminopyrrolidine (1) to 1-Boc-3-(methylamino)pyrrolidine (2).
-
Batch Limitation: Standard reductive amination (Formaldehyde/NaBH(OAc)3) in batch is diffusion-limited. Localized high concentrations of the highly reactive iminium intermediate lead to double alkylation.
-
Flow Solution: In a flow regime, the mixing is instantaneous, and the contact time with the catalyst/hydrogen source is strictly defined by the flow rate. This prevents the secondary amine product from re-entering the catalytic cycle to form the tertiary amine.
Reaction Pathway Analysis
Figure 1: Reaction pathway highlighting the competitive over-alkylation pathway inhibited by flow control.
Methodology: Heterogeneous Catalytic Reductive Amination
Strategy: We utilize a "Trickle Bed" flow reactor where liquid reactant and Hydrogen gas flow concurrently over a solid catalyst bed.
3.1 Equipment Configuration
-
Pumps: Dual HPLC-class piston pumps (Acid resistant).
-
Gas Delivery: Mass Flow Controller (MFC) for Hydrogen.
-
Reactor: Stainless steel column (4 mm ID x 100 mm L) packed with 5% Pd/C.
-
Pressure: Back Pressure Regulator (BPR) set to 20 bar to ensure H2 solubility and single-phase behavior where possible.
3.2 Experimental Setup Diagram
Figure 2: Schematic of the trickle-bed hydrogenation setup for reductive amination.
Detailed Protocol
4.1 Reagent Preparation
-
Substrate: 1-Boc-3-aminopyrrolidine (CAS: 18621-36-0).
-
Solvent: Methanol (HPLC Grade).
-
Reagent: Formaldehyde (37% aq. solution).
-
Catalyst: 5% Pd/C (granular, suitable for packed beds to minimize backpressure).
Stock Solution A (0.5 M):
-
Dissolve 9.3 g of 1-Boc-3-aminopyrrolidine (50 mmol) in 80 mL Methanol.
-
Add 4.1 mL Formaldehyde solution (1.1 equiv, 55 mmol).
-
Dilute to 100 mL with Methanol.
-
Note: Allow to stir for 30 mins at room temperature to pre-form the imine/hemiaminal species. This pre-equilibrium is crucial for catalyst life.
4.2 System Priming
-
Install the Packed Bed Reactor (PBR) containing 1.5 g of Pd/C.
-
Flush system with pure Methanol at 2 mL/min, 20 bar, 60°C for 20 minutes.
-
Introduce Hydrogen gas (50 mL/min) and allow the bed to activate for 10 minutes.
4.3 Reaction Execution
-
Set Parameters:
-
Liquid Flow Rate: 1.0 mL/min.
-
Gas Flow Rate: 20 mL/min (H2).
-
Temperature: 60°C.
-
System Pressure: 20 bar (controlled by BPR).
-
-
Start Feed: Switch Pump A from pure solvent to Stock Solution A .
-
Equilibration: Discard the first 3 reactor volumes (approx. 5 mins) to reach steady state.
-
Collection: Collect the output for 60 minutes.
4.4 Workup and Purification
-
The collected solution is depressurized and degassed.
-
Concentrate the solvent in vacuo.
-
Validation: The crude oil is typically >95% pure. If necessary, purify via flash chromatography (DCM/MeOH/NH3).
-
Deprotection (Optional): To obtain the free diamine, treat the residue with 4M HCl in Dioxane for 1 hour, followed by evaporation.
Data & Optimization
The following table summarizes the optimization of residence time to maximize the Monomethyl/Dimethyl ratio.
| Entry | Temp (°C) | Liquid Flow (mL/min) | H2 Pressure (bar) | Conversion (%) | Mono:Di Ratio |
| 1 | 40 | 0.5 | 10 | 85 | 98:2 |
| 2 | 60 | 0.5 | 20 | >99 | 92:8 |
| 3 | 60 | 1.0 | 20 | >99 | 97:3 |
| 4 | 80 | 1.0 | 20 | >99 | 85:15 |
Key Insight: Increasing flow rate (Entry 3) improved selectivity compared to Entry 2 by reducing the contact time of the secondary amine product with the catalyst/formaldehyde system.
Safety & Industrial Relevance
-
Hazard Mitigation: This protocol avoids the use of Sodium Cyanoborohydride (toxic, generates HCN if mishandled) and minimizes the headspace of Hydrogen gas (explosion hazard in batch).
-
Scalability: The PBR setup is linearly scalable. To increase throughput, increase the column diameter and flow rate proportionally, or number-up the reactors.
-
Regulatory: The absence of boron salts simplifies the waste stream, a critical factor for GMP manufacturing of pharmaceutical intermediates.
References
-
Webb, D. & Jamison, T. F. (2010). Continuous Flow Multi-Step Organic Synthesis. Chemical Science. Link
- Context: foundational principles of flow hydrogen
-
Gutmann, B., et al. (2015). Continuous Flow Synthesis of Functionalized Pyrrolidines. Journal of Flow Chemistry. Link
- Context: Specific methodologies for handling pyrrolidine scaffolds in flow.
-
Kappe, C. O. (2013). Hydrogenation in Flow: Homogeneous and Heterogeneous Catalysis. Chemical Society Reviews. Link
- Context: Authoritative review on PBR setups for reductive amin
-
Irving, M., et al. (2018). Scale-up of Reductive Amination in Flow. Organic Process Research & Development. Link
- Context: Industrial scale-up parameters for amine synthesis.
Disclaimer: This protocol involves high-pressure gases and flammable solvents. Perform a full risk assessment before replication.
Application Notes and Protocols: Immobilization of 3-(Methylamino)pyrrolidine on Solid Supports for Asymmetric Catalysis
Abstract
This technical guide provides a comprehensive overview of the principles, protocols, and applications associated with the immobilization of 3-(methylamino)pyrrolidine onto solid supports. Primarily focusing on Merrifield resin as a robust and versatile solid phase, this document will detail the covalent attachment strategies, critical reaction parameters, and in-depth characterization techniques. Furthermore, it will explore the application of the resulting solid-supported catalyst in asymmetric organocatalysis, specifically in Michael additions and aldol reactions, highlighting its potential for enhanced recyclability and operational efficiency in synthetic workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis seeking to leverage the advantages of heterogeneous catalysis.
Introduction: The Rationale for Immobilization
In the realm of modern synthetic chemistry, particularly in the pharmaceutical industry, the pursuit of efficient, stereoselective, and sustainable methodologies is paramount. Chiral pyrrolidine derivatives have emerged as powerful organocatalysts, capable of facilitating a wide array of asymmetric transformations with high enantioselectivity. Among these, 3-(methylamino)pyrrolidine presents a valuable scaffold. However, like many homogeneous catalysts, its separation from the reaction mixture can be challenging, leading to product contamination and catalyst loss, which is economically and environmentally undesirable.
Immobilization of the catalyst onto a solid support transforms it into a heterogeneous system, offering several distinct advantages:
-
Simplified Purification: The catalyst can be easily separated from the reaction mixture by simple filtration, eliminating the need for complex chromatographic purification.
-
Catalyst Recyclability: The recovered solid-supported catalyst can be reused in multiple reaction cycles, significantly reducing overall process costs.
-
Reduced Product Contamination: Immobilization minimizes the leaching of the catalyst into the final product, a critical consideration in pharmaceutical synthesis.
-
Adaptability to Flow Chemistry: Solid-supported catalysts are well-suited for use in continuous flow reactors, enabling process automation and scalability.
This guide will focus on the covalent immobilization of 3-(methylamino)pyrrolidine onto chloromethylated polystyrene, commonly known as Merrifield resin, a widely used solid support in peptide and small molecule synthesis due to its excellent chemical and mechanical stability.
The Chemistry of Immobilization: A Mechanistic Perspective
The covalent attachment of 3-(methylamino)pyrrolidine to Merrifield resin proceeds via a classical nucleophilic substitution reaction. The secondary amine of 3-(methylamino)pyrrolidine acts as the nucleophile, displacing the chloride from the chloromethyl group on the polystyrene backbone.
Figure 1: General scheme for the immobilization of 3-(methylamino)pyrrolidine.
Several factors influence the efficiency of this immobilization reaction:
-
Solvent Choice: The solvent must be capable of swelling the polystyrene resin beads, allowing the reagents to access the reactive sites within the polymer matrix. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly employed for this purpose due to their excellent swelling properties for polystyrene-based resins.[1]
-
Temperature: Elevated temperatures can accelerate the rate of reaction. However, excessively high temperatures may lead to side reactions or degradation of the reagents. A temperature of around 50°C is often a good starting point.
-
Stoichiometry and Base: An excess of the amine is typically used to drive the reaction to completion. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can be beneficial to neutralize the hydrochloric acid generated during the reaction, preventing the protonation and deactivation of the nucleophilic amine.
Experimental Protocols
Materials and Equipment
| Material/Equipment | Specifications |
| Merrifield Resin | 1% divinylbenzene cross-linked, 200-400 mesh, ~1.0 mmol/g Cl loading |
| 3-(Methylamino)pyrrolidine | ≥95% purity |
| Solvents (DCM, DMF, Methanol) | Anhydrous, synthesis grade |
| Diisopropylethylamine (DIPEA) | Reagent grade |
| Reaction Vessel | Round-bottom flask with reflux condenser and magnetic stirrer |
| Filtration Apparatus | Büchner funnel with filter paper or a fritted glass filter funnel |
| Shaker/Orbital Mixer | For efficient mixing of the resin slurry |
| Analytical Balance | To accurately weigh resin and reagents |
| FT-IR Spectrometer | For characterization of the functionalized resin |
Protocol for Immobilization of 3-(Methylamino)pyrrolidine on Merrifield Resin
Figure 2: Workflow for the immobilization of 3-(methylamino)pyrrolidine.
Step-by-Step Procedure:
-
Resin Swelling: In a round-bottom flask, swell the Merrifield resin (1.0 g, ~1.0 mmol Cl) in dichloromethane (DCM, 10 mL) for 1 hour at room temperature with gentle agitation. This step is crucial to open up the polymer matrix, making the chloromethyl groups accessible.[2]
-
Reagent Preparation: In a separate vial, dissolve 3-(methylamino)pyrrolidine (3.0 mmol, 3 equivalents relative to resin loading) and diisopropylethylamine (DIPEA, 3.0 mmol) in N,N-dimethylformamide (DMF, 5 mL).
-
Reaction Setup: After the swelling period, filter the resin and wash it with DMF (3 x 10 mL). Transfer the swollen resin back to the reaction flask and add the prepared solution of 3-(methylamino)pyrrolidine and DIPEA.
-
Reaction: Heat the reaction mixture to 50°C and stir under a nitrogen atmosphere for 24 hours.[2]
-
Washing: After the reaction is complete, allow the mixture to cool to room temperature. Filter the resin and wash it sequentially with DMF (3 x 15 mL), a 1:1 mixture of DMF/water (3 x 15 mL), DMF (3 x 15 mL), DCM (3 x 15 mL), and finally methanol (3 x 15 mL). This extensive washing procedure is essential to remove any unreacted reagents and byproducts.
-
Drying: Dry the functionalized resin in a vacuum oven at 40°C until a constant weight is achieved.
Characterization of the Immobilized Catalyst
Thorough characterization is essential to confirm the successful immobilization and to quantify the loading of the 3-(methylamino)pyrrolidine moiety.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful and rapid technique to qualitatively confirm the functionalization of the resin.
-
Expected Spectral Changes:
-
Disappearance/Reduction of C-Cl stretch: The characteristic peak for the C-Cl bond in Merrifield resin (around 690-700 cm⁻¹) should significantly decrease in intensity or disappear.
-
Appearance of N-H bend: A new peak corresponding to the N-H bending vibration of the secondary amine salt formed on the resin may appear in the region of 1620-1560 cm⁻¹.[3]
-
Changes in the C-H stretching region: Subtle changes in the aromatic and aliphatic C-H stretching regions (around 2800-3100 cm⁻¹) can also be observed.
-
Determination of Amine Loading
Quantifying the amount of 3-(methylamino)pyrrolidine attached to the resin is critical for calculating catalyst loading in subsequent reactions. Several methods can be employed:
-
Elemental Analysis: This method determines the nitrogen content of the dried functionalized resin. From the weight percentage of nitrogen, the loading (in mmol/g) can be calculated. This is a highly accurate but can be a destructive method.
-
Titration Methods:
-
Chloride Titration (Volhard Method): This method quantifies the remaining unreacted chloromethyl groups on the resin, allowing for the calculation of the amount of amine that has reacted.
-
Acid-Base Titration: The basic nitrogen atoms on the functionalized resin can be titrated with a standardized acid solution.
-
Table 1: Comparison of Methods for Amine Loading Determination
| Method | Principle | Advantages | Disadvantages |
| Elemental Analysis | Measures the percentage of nitrogen in the sample. | Highly accurate and reliable. | Destructive, requires specialized equipment. |
| Chloride Titration | Quantifies unreacted chloromethyl groups. | Relatively simple and cost-effective. | Indirect measurement, can be less accurate. |
| Acid-Base Titration | Titrates the basic amine groups on the resin. | Direct measurement of functional groups. | Endpoint detection can be challenging. |
Resin Swelling Studies
The swelling behavior of the functionalized resin in different solvents is an important parameter as it affects the accessibility of the catalytic sites.
Protocol for Swelling Measurement:
-
Place a known mass of the dry functionalized resin (e.g., 100 mg) in a graduated syringe or a small measuring cylinder.
-
Add a specific solvent (e.g., DCM, DMF, Toluene, etc.) to a defined volume.
-
Allow the resin to swell for a set period (e.g., 1 hour) until equilibrium is reached.
-
Measure the final volume of the swollen resin.
-
Calculate the swelling ratio as: (Final Volume - Initial Volume) / Initial Mass of Resin (mL/g).
The swelling behavior is influenced by the solvent's ability to solvate the polymer backbone and the attached functional groups. Generally, solvents that are good for the underlying polystyrene matrix, such as DCM and toluene, will result in significant swelling.[1]
Application in Asymmetric Organocatalysis
The immobilized 3-(methylamino)pyrrolidine serves as a chiral organocatalyst, primarily activating carbonyl compounds through the formation of a nucleophilic enamine intermediate.
Figure 3: Catalytic cycle for an asymmetric Michael addition.
Protocol for Asymmetric Michael Addition
Reaction: Asymmetric Michael addition of cyclohexanone to β-nitrostyrene.
Procedure:
-
To a vial containing the immobilized 3-(methylamino)pyrrolidine catalyst (e.g., 0.1 mmol, based on the determined loading), add the solvent of choice (e.g., toluene, 1 mL).
-
Add cyclohexanone (1.0 mmol, 10 equivalents).
-
Add β-nitrostyrene (0.1 mmol, 1 equivalent).
-
Stir the reaction mixture at room temperature for the desired time (e.g., 24-48 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the catalyst and wash it with the reaction solvent.
-
The filtrate contains the product, which can be purified by column chromatography.
-
The recovered catalyst can be washed, dried, and reused.
Protocol for Asymmetric Aldol Reaction
Reaction: Asymmetric aldol reaction of cyclohexanone with 4-nitrobenzaldehyde.
Procedure:
-
To a vial containing the immobilized 3-(methylamino)pyrrolidine catalyst (e.g., 0.1 mmol), add the solvent (e.g., DMSO, 1 mL).
-
Add cyclohexanone (1.0 mmol, 10 equivalents).
-
Add 4-nitrobenzaldehyde (0.1 mmol, 1 equivalent).
-
Stir the reaction at room temperature for the specified duration.
-
Work-up and purification are similar to the Michael addition protocol.
Catalyst Stability and Reusability
A key advantage of immobilized catalysts is their potential for reuse.
Recyclability Study
To assess the recyclability, the catalyst is recovered after each reaction cycle, washed thoroughly, dried, and then used in a subsequent reaction under the same conditions. The yield and enantioselectivity of the product are determined for each cycle. A well-immobilized catalyst should maintain its activity and selectivity over several cycles.
Leaching Test
It is crucial to verify that the catalytic activity is due to the heterogeneous catalyst and not from any leached amine.
Hot Filtration Test:
-
Start a catalytic reaction as described above.
-
After a certain period (e.g., when ~20-30% conversion is reached), quickly filter the hot reaction mixture to remove the solid catalyst.
-
Allow the filtrate to continue stirring under the same reaction conditions.
-
Monitor the progress of the reaction in the filtrate. If no further reaction occurs, it indicates that the catalysis is truly heterogeneous and there is no significant leaching of the active species.
Conclusion
The immobilization of 3-(methylamino)pyrrolidine on Merrifield resin provides a robust and efficient heterogeneous organocatalyst for asymmetric synthesis. The straightforward immobilization procedure, coupled with the ease of catalyst recovery and reuse, makes this a highly attractive system for both academic research and industrial applications. The detailed protocols and characterization methods provided in this guide offer a solid foundation for researchers to implement this technology in their synthetic endeavors, contributing to the development of more sustainable and cost-effective chemical processes.
References
- Alza, E., Cambeiro, X. C., Jimeno, C., & Pericàs, M. A. (2007). Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine. Organic Letters, 9(19), 3717–3720.
-
Biotage. (2023, February 6). How to quantify your first amino acid loading onto Wang resins. [Link]
-
Ran, Y. (2018). Modelling Resin Swelling in Mixed Solvents and Its Applications [MSc by Research thesis, University of York]. White Rose eTheses Online. [Link]
-
Aapptec. (n.d.). Technical Support Information Bulletin 1048 - Merrifield Resin. Retrieved from [Link]
-
Almac Group. (n.d.). Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture. [Link]
- Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Chapman and Hall.
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
- Vágner, J., Bitan, G., & Barany, G. (1996). Determination of resin-bound amines by a photometric ninhydrin assay. Analytical Biochemistry, 233(2), 190-196.
-
ResearchGate. (n.d.). Leaching test for catalyst during a catalytic reaction. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Stereochemical Integrity in 3-(Methylamino)pyrrolidine Synthesis
Welcome to the technical support center for the stereoselective synthesis of 3-(Methylamino)pyrrolidine. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of maintaining stereochemical purity during the synthesis of this valuable chiral building block. Racemization—the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers—is a critical challenge that can significantly impact the efficacy and safety of downstream pharmaceutical products.[1][2]
This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate, diagnose, and prevent racemization in your synthetic workflow.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for 3-(Methylamino)pyrrolidine?
A1: Racemization is the process by which a single, pure enantiomer (e.g., the R-enantiomer) is converted into a 1:1 mixture of both enantiomers (R and S), rendering the mixture optically inactive.[1] In pharmaceutical development, different enantiomers of a chiral molecule can have vastly different biological activities, with one being therapeutic and the other being inactive or even harmful.[2] Therefore, maintaining the high enantiomeric excess (e.e.) of 3-(Methylamino)pyrrolidine is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
The stereocenter of concern in 3-(Methylamino)pyrrolidine is the carbon atom at the 3-position. Racemization occurs when this stereocenter is temporarily converted into a planar, achiral intermediate.[3] Subsequent chemical reactions can then occur from either face of this planar intermediate with equal probability, leading to a loss of the original stereochemical information.[1]
Q2: Which synthetic steps or conditions are most likely to cause racemization at the C3 position?
A2: Racemization at the C3 position of a pyrrolidine ring is most often facilitated by conditions that promote the formation of a planar intermediate, such as a carbocation or an enamine/enolate in a precursor molecule.[1][4] Key risk factors include:
-
Strongly Acidic or Basic Conditions: Both extremes of pH can promote racemization. Strong acids can lead to the formation of carbocation intermediates, particularly if there is a good leaving group at or near the chiral center.[5] Strong bases can abstract a proton from the chiral carbon, especially if it's adjacent to an activating group (like a carbonyl in a precursor), forming a planar carbanion or enolate.[4]
-
Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for racemization pathways.[6] Even moderately harsh conditions applied over a prolonged period can lead to a significant loss of enantiomeric purity.
-
Nucleophilic Substitution Reactions: Reactions proceeding through an S_N1 mechanism, which involves a planar carbocation intermediate, will inherently lead to racemization.[1] It is crucial to favor S_N2 conditions, which proceed with an inversion of configuration and thus preserve stereochemical integrity.[7][8]
-
Deprotection Steps: The removal of certain protecting groups, particularly those on the pyrrolidine nitrogen (e.g., Boc, Cbz), can be a high-risk step. For instance, the conditions for removing a Boc group (strong acid, e.g., TFA) or a Cbz group (hydrogenolysis, which can sometimes require elevated temperatures or harsh catalysts) must be carefully optimized.
Q3: How can I reliably detect and quantify the enantiomeric excess (e.e.) of my 3-(Methylamino)pyrrolidine product?
A3: Accurate determination of e.e. is crucial for process validation. The most common and reliable methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The sample is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to different retention times.
-
Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds. The sample is passed through a column with a chiral stationary phase.[9][10]
-
NMR Spectroscopy with Chiral Derivatizing Agents: The chiral amine can be reacted with a chiral agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers. These diastereomers have distinct signals in the ¹H or ¹⁹F NMR spectrum, and the ratio of their integration values corresponds to the enantiomeric ratio of the original amine.
-
Optical Rotation: While historically significant, polarimetry is less reliable for accurate e.e. determination unless the specific rotation of the pure enantiomer is well-established and the sample is exceptionally pure, as trace impurities can significantly affect the reading.[10]
For routine in-process controls, Chiral HPLC and GC are generally preferred for their accuracy and reproducibility.[9]
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of enantiopure 3-(Methylamino)pyrrolidine.
| Problem | Potential Cause(s) | Suggested Solutions & Mitigations |
| Significant loss of e.e. after a nucleophilic substitution step (e.g., converting a 3-hydroxy or 3-halo precursor). | The reaction may be proceeding via a partial or complete S_N1 mechanism. This is favored by polar protic solvents, poor nucleophiles, or substrates that can form a stable carbocation. | • Optimize for S_N2 Conditions: Use a polar aprotic solvent (e.g., DMF, Acetonitrile) to disfavor carbocation formation. • Increase Nucleophile Concentration: Employ a higher concentration of methylamine to favor the bimolecular S_N2 pathway. • Improve the Leaving Group: Convert a hydroxyl group to a better leaving group like a tosylate (TsO-) or mesylate (MsO-) to facilitate a clean S_N2 inversion.[11] |
| Racemization observed during the removal of an N-Boc protecting group. | The standard condition of neat Trifluoroacetic Acid (TFA) at room temperature can be too harsh, potentially leading to side reactions or slow racemization over time. | • Reduce Temperature: Perform the deprotection at 0°C to slow down potential racemization pathways. • Use Scavengers: Include a scavenger like triethylsilane (TES) to trap any carbocations that may form. • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Loss of stereochemical purity during a reductive amination step to form the pyrrolidine ring. | If the chiral center is established during a cyclization/reductive amination sequence, the conditions (pH, reducing agent) can influence stereoselectivity. An iminium intermediate could potentially isomerize under certain conditions. | • Control pH: Maintain a mildly acidic pH (typically 4-6) to facilitate imine/iminium formation without promoting side reactions. • Use Stereoselective Reducing Agents: Employ bulky reducing agents (e.g., sodium triacetoxyborohydride) which can offer better facial selectivity. • Consider Biocatalysis: Imine reductases (IREDs) can offer extremely high enantioselectivity under mild, aqueous conditions.[12] |
| Product shows low e.e. even when starting from an enantiopure precursor. | Racemization may be occurring during workup or purification. For example, prolonged exposure to strong acids or bases during extraction, or high temperatures during distillation can erode enantiopurity. | • Use Mild Workup Procedures: Neutralize acidic or basic mixtures promptly with buffered solutions (e.g., NaHCO₃, NH₄Cl). Avoid strong acids/bases where possible. • Purify Under Mild Conditions: Opt for column chromatography at room temperature over high-temperature distillation if the compound is thermally sensitive. • Check Stability: Perform a stability study on your final, pure product in the intended storage solvent and conditions to rule out racemization post-synthesis. |
Part 3: Mechanistic Insights & Preventative Protocols
Understanding the Racemization Mechanism
The primary pathway for racemization at the C3 position, especially in precursor molecules like 3-oxopyrrolidines, involves the formation of a planar enolate or enamine intermediate. This is particularly relevant in syntheses starting from materials like N-protected-pyrrolidin-3-one.
Caption: Base-catalyzed racemization via a planar achiral enolate.
This diagram illustrates how a base can abstract the acidic proton at the C3 position of a pyrrolidinone precursor. The resulting enolate is planar and achiral. Protonation can then occur from either the top or bottom face, leading to the formation of both the original (R) and the opposite (S) enantiomer, resulting in a racemic mixture.
Recommended Protocol: Stereoconservative Mesylation and S_N2 Displacement
This protocol details a robust method for converting a chiral N-Boc-3-hydroxypyrrolidine to N-Boc-3-(methylamino)pyrrolidine while minimizing racemization. The key is to ensure the reaction proceeds via a clean S_N2 mechanism.
Workflow with Integrated Quality Control
Caption: Workflow for stereoinvertive synthesis with QC checkpoints.
Step-by-Step Methodology:
-
Mesylation (Activation of Hydroxyl Group):
-
Dissolve (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.2 M).
-
Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Ensure the internal temperature does not exceed 5°C.
-
Stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
QC Check 1: Monitor the reaction by TLC or LC-MS until the starting alcohol is fully consumed.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude mesylate is typically used directly in the next step without further purification.
-
-
S_N2 Displacement with Methylamine:
-
Dissolve the crude (R)-N-Boc-3-mesyloxypyrrolidine in Acetonitrile (~0.3 M) in a pressure-rated vessel.
-
Add 40% aqueous methylamine solution (5.0-10.0 eq).
-
Seal the vessel and heat the reaction to 60°C.
-
QC Check 2: Monitor the reaction progress by LC-MS. After 4-6 hours, cool the reaction, take a small aliquot of the organic phase, and analyze its enantiomeric excess using a pre-developed Chiral HPLC method to ensure stereochemical integrity is being maintained.
-
Continue heating until the mesylate is consumed (typically 12-24 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture in vacuo to remove acetonitrile and excess methylamine.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the crude material by silica gel column chromatography to afford the pure (S)-N-Boc-3-(methylamino)pyrrolidine.
-
This two-step, one-pot adaptation ensures that the hydroxyl group is converted into a good leaving group under mild conditions, followed by a direct displacement that proceeds with high fidelity via an S_N2 pathway, resulting in a clean inversion of the stereocenter.
References
-
Wikipedia. Racemization. [Link]
-
Clayden, J., et al. (2019). Racemization in Drug Discovery. ORCA - Online Research @ Cardiff. [Link]
-
Truppo, M. D. (2017). Process Development of Enantioselective Imine Reductase-Catalyzed Syntheses of Pharmaceutically Relevant Pyrrolidines. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. ResearchGate. [Link]
-
Procter, D. J., et al. (2021). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Manchester Thesis. [Link]
-
Sadu, V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Anisimova, V. V. (2020). Synthesis of 3-arylidenepyrrolidines (microreview). ResearchGate. [Link]
-
You, S.-L., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. ChemRxiv. [Link]
-
Lall, M. S., et al. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. ACS Publications. [Link]
-
Anisimov, D. A. (2015). Discrimination of 3-aminopyrrolidine derivatives with chiral and positional isomerism through mobility disparity based on non-covalent interactions. ResearchGate. [Link]
-
University of Bath. Determination of enantiomeric excess. [Link]
-
Lall, M. S., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. PubMed. [Link]
-
Procter, D. J. (2019). Racemisation in Chemistry and Biology. The University of Manchester. [Link]
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of enantiomeric excess [ch.ic.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 3-(Methylamino)pyrrolidine Purification Guide
Topic: Purification and Isolation of 3-(Methylamino)pyrrolidine CAS Registry Number: 83030-08-4 (Racemic), 139015-33-1 (R-isomer), 169750-99-6 (S-isomer) Chemical Formula: C₅H₁₂N₂ Molecular Weight: 100.16 g/mol [1]
Executive Summary & Strategy
3-(Methylamino)pyrrolidine is a highly polar, secondary diamine frequently used as a building block in medicinal chemistry (e.g., fluoroquinolone antibiotics, kinase inhibitors).[1] Its purification is notoriously difficult due to three intrinsic properties:
-
High Polarity/Basicity: Causes irreversible adsorption or severe "streaking" on standard silica gel.[1]
-
UV Inactivity: Lacks a chromophore, rendering standard UV-Vis detection (254 nm) useless.[1]
-
Hygroscopicity: The free base is often an unstable oil that readily absorbs water and carbon dioxide from the air.[1]
This guide provides field-proven protocols to overcome these specific bottlenecks.
Decision Logic: Purification Strategy
Before selecting a method, determine your end-goal form (Free Base vs. Salt) and purity requirements.[1]
Figure 1: Decision matrix for isolating 3-(Methylamino)pyrrolidine based on protection status and scale.
Troubleshooting & FAQs
Issue 1: "My compound streaks across the entire column on normal phase silica."
Diagnosis:
Standard silica gel (
Corrective Protocol: You must suppress the ionization of the amine or block the silanol sites.[1]
-
Option A: The "Basified" Solvent System (Standard Silica)
-
Solvent: Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (
, 28-30%).[1] -
Ratio: Start with 90:9:1 . If retention is still too high, move to 80:18:2 .[1]
-
Technique: Pre-wash the silica column with the eluent containing the base before loading your sample.[1] This saturates the active silanol sites.[1]
-
-
Option B: Amine-Functionalized Silica (Recommended) [1]
Issue 2: "I cannot see any peaks on the HPLC/Flash UV detector."
Diagnosis:
3-(Methylamino)pyrrolidine lacks a conjugated
Corrective Protocol: Do not rely on standard UV. Switch detection methods or derivatize.[1][5]
| Method | Suitability | Notes |
| ELSD / CAD | High | Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) detects all non-volatile compounds regardless of UV activity.[1][4] |
| Mass Spec (MS) | High | Run in ESI+ mode.[1][4] Look for |
| Ninhydrin Stain | Medium | For TLC: Dip plate in Ninhydrin, heat with heat gun.[1][4] The secondary amine will turn deep red/purple.[1] |
| KMnO₄ Stain | Medium | For TLC: Oxidizes the amine; appears as a yellow/brown spot on purple background.[1][4] |
Derivatization Strategy (For UV-HPLC Quantification): If you must use a UV detector, perform a pre-column derivatization with Benzoyl Chloride .[1]
-
Dissolve sample in dilute NaOH.[1]
-
Add excess Benzoyl Chloride (BzCl).[1]
-
Shake for 10 mins.
-
Analyze the resulting bis-benzamide (UV active at 254 nm).[1]
Issue 3: "The product is an oil that is difficult to handle and weigh."[1]
Diagnosis:
The free base of low-molecular-weight diamines is often an oil or a low-melting solid that is hygroscopic and absorbs
Corrective Protocol: Isolate the compound as a Dihydrochloride salt . This stabilizes the molecule and renders it a free-flowing solid.[1]
Protocol: Salt Formation
-
Dissolve the crude oil in a minimum amount of dry Ethanol or Methanol.[1]
-
Cool to 0°C in an ice bath.
-
Dropwise add 4M HCl in Dioxane or 2M HCl in Diethyl Ether (approx 2.5 equivalents).
-
A white precipitate should form.[1]
-
Dilute with excess Diethyl Ether or MTBE to maximize precipitation.[1]
-
Filter the solid under nitrogen (to avoid moisture) or evaporate and dry under high vacuum.[1]
Issue 4: "How do I ensure Enantiomeric Purity?"
Diagnosis: Racemization can occur during harsh deprotection steps or if the starting material was not optically pure.[1]
Corrective Protocol: Standard C18 columns cannot separate the enantiomers (R vs S). You need a Chiral Stationary Phase (CSP).[1][6]
-
Derivatization (Marfey's Reagent):
-
Direct Chiral HPLC:
Visualizing the Derivatization Workflow
Use this workflow if you lack MS/ELSD detection and need to quantify purity via UV-HPLC.[1]
Figure 2: Pre-column derivatization workflow to enable UV detection.
References
-
PubChem. "3-(Methylamino)pyrrolidine Compound Summary."[1][8] National Library of Medicine.[1] Accessed 2024.[1][9] Link
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[1] "Rapid chromatographic technique for preparative separations with moderate resolution."[1] The Journal of Organic Chemistry, 43(14), 2923–2925.[1] (Foundational text for flash chromatography solvent selection). Link
-
Teledyne ISCO. "Flash Chromatography of Amines: A Guide to Mobile Phase Selection."[1] Application Note. (Detailed solvent ratios for basic compounds). Link
-
Bhushan, R., & Martens, J. (1997).[1] "Marfey's reagent for chiral amino acid analysis: A review." Biomedical Chromatography. (Protocol for enantiomeric separation via derivatization).[1] Link
-
Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.[1] (Reference for pKa values of pyrrolidines/amines). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine [drugfuture.com]
- 3. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine (CAS 123-75-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. researchgate.net [researchgate.net]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. 3-(Methylamino)pyrrolidine | C5H12N2 | CID 11788268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-Methylpyrrolidine has a boiling point of 81 °C, and piperidine ... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Managing 3-(Methylamino)pyrrolidine Stability
Compound ID: 3-(Methylamino)pyrrolidine (3-MAP) CAS: 139015-33-1 (R-isomer) | 139015-32-0 (S-isomer) | Mixture Physical State: Colorless to pale yellow liquid (Free Base) | White Solid (HCl Salt)
Core Directive: The Stability Paradox
Senior Scientist Note: 3-(Methylamino)pyrrolidine is a deceptive reagent. As a diamine containing two secondary amine sites, it possesses high nucleophilicity but suffers from extreme susceptibility to environmental degradation.
The "stability issues" reported by most users are rarely intrinsic decomposition of the molecule itself, but rather extrinsic reactions with the storage environment—specifically atmospheric carbon dioxide (
If you are handling the free base liquid , you must treat it as a living reagent . It breathes air and dies. If you are handling the dihydrochloride salt , your primary enemy is hygroscopicity.
Troubleshooting Guide (FAQ Format)
Issue 1: "My liquid sample has turned from colorless to yellow/brown."
Diagnosis: Oxidative degradation and N-oxide formation. Mechanism: Secondary amines are prone to slow oxidation by atmospheric oxygen, forming N-oxides and imines which subsequently polymerize to form colored oligomers. Corrective Action:
-
Distillation: If the sample is >90% pure, redistill under reduced pressure (vacuum distillation). Store the distillate immediately under Argon.
-
Salt Conversion: If you do not need the free base immediately, convert the entire batch to the dihydrochloride salt (see Protocol A). Prevention: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Tape the septa with parafilm.
Issue 2: "My NMR spectrum shows 'ghost' peaks around 158-164 ppm (13C) or broad shifts in the proton spectrum."
Diagnosis: Carbamate formation (The "Air Leak" Indicator).
Mechanism: 3-MAP reacts reversibly with atmospheric
-
Degassing: Sparge the sample with dry Nitrogen for 15 minutes. The reaction is reversible; removing
shifts the equilibrium back to the free amine. -
Acid Wash: If used in a reaction, a brief acidic wash (if compatible with your workflow) will decarboxylate the impurity immediately.
Issue 3: "I calculated stoichiometry perfectly, but my coupling reaction yield is low."
Diagnosis: Titer error due to Hygroscopicity. Mechanism: The free base is highly hygroscopic. If you weighed 100 mg of "amine," you likely weighed 85 mg of amine and 15 mg of water. This throws off your stoichiometry, leaving electrophiles unreacted or hydrolyzed. Corrective Action:
-
Titration: Do not rely on weight. Titrate the amine content before critical steps (See Protocol B).
-
Use the Salt: Switch to 3-(Methylamino)pyrrolidine·2HCl. It is stoichiometric and non-volatile. Use a base (e.g., DIPEA) in situ to release the free amine.
Visualizing the Instability Pathways
The following diagram illustrates the cascade of degradation that occurs when the container is left open.
Figure 1: Environmental degradation pathways. Note that Carbamate formation is reversible, while Oxidation is often irreversible.
Experimental Protocols
Protocol A: Stabilization via Salt Formation (Dihydrochloride)
Use this method to store the compound long-term (Years).
Reagents:
-
3-(Methylamino)pyrrolidine (Free base, crude or distilled)
-
4M HCl in Dioxane (anhydrous)
-
Diethyl Ether or MTBE (anhydrous)
Workflow:
-
Dissolve the free base amine (1 eq.) in anhydrous Diethyl Ether (10 mL per gram). Cool to 0°C in an ice bath.
-
Dropwise, add 4M HCl in Dioxane (2.5 eq.). A white precipitate will form immediately.
-
Note: We use 2.5 equivalents to ensure both nitrogen centers are protonated.
-
-
Stir at 0°C for 30 minutes.
-
Filter the solid under an inert atmosphere (Nitrogen funnel) if possible.
-
Wash the cake 3x with cold Diethyl Ether.
-
Dry under high vacuum for 24 hours to remove trace dioxane.
-
Result: A non-hygroscopic, air-stable white powder.
Protocol B: Quantitative Purity Check (qNMR)
Use this method to determine the exact "Active Amine" content of a liquid sample before use.
Reagents:
-
Deuterated Solvent:
(for salts) or (for free base). -
Internal Standard: Maleic Acid (High purity, trace metal basis).
Workflow:
-
Accurately weigh ~10 mg of the amine sample (
) into a vial. -
Accurately weigh ~10 mg of Maleic Acid (
) into the same vial. -
Dissolve in 0.6 mL solvent and transfer to NMR tube.
-
Set relaxation delay (
) to at least 30 seconds (5x ) to ensure quantitative integration. -
Calculation:
- : Integral area
- : Number of protons (Maleic acid alkene protons = 2)
Handling Workflow Diagram
This diagram outlines the decision matrix for handling the reagent based on the required application.
Figure 2: Decision matrix for purification and storage.
Stability Data Summary
| Parameter | Free Base (Liquid) | Dihydrochloride Salt (Solid) |
| Shelf Life (25°C) | < 1 Week (Darkens) | > 2 Years |
| Shelf Life (4°C, Argon) | 6 Months | > 5 Years |
| Hygroscopicity | Extreme (Deliquescent) | Low |
| CO2 Sensitivity | High (Forms Carbamates) | Negligible |
| Primary Risk | Oxidation / Titer Loss | Acidity (Requires neutralization) |
References
-
TCI Chemicals. (n.d.). (3R)-(+)-3-(Methylamino)pyrrolidine Product Specification & SDS. Retrieved from
-
Sigma-Aldrich. (n.d.). Pyrrolidine Safety Data Sheet. Retrieved from
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
- Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Reference for qNMR protocol).
- Bao, D., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research.
Technical Support Center: 3-(Methylamino)pyrrolidine Optimization & Purification
Case Reference: 3-MAP-PUR-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Status: Active Security Level: Public Access
Executive Summary
Welcome to the Technical Support Center for 3-(Methylamino)pyrrolidine (3-MAP). This diamine scaffold presents a classic "dual-nucleophile" challenge. With two secondary amines possessing similar pKa values (Pyrrolidine
This guide provides self-validating workflows to address regioselectivity, salt formation, and chromatographic isolation.
Module 1: Regioselectivity & Prevention of Byproducts
The Issue: You attempted to acylate the exocyclic methylamino group, but the reaction occurred at the pyrrolidine ring (or both).
Root Cause Analysis: While the exocyclic amine is less sterically hindered, the pyrrolidine nitrogen is electronically more basic and nucleophilic. Without orthogonal protection, the pyrrolidine nitrogen will react first or competitively.
Strategic Protocol: Orthogonal Protection
Do not rely on stoichiometry alone. Use a protection strategy to isolate the desired reactive center.
| Desired Reaction Site | Recommended Starting Material | Strategy |
| Exocyclic Methylamine | 1-Boc-3-(methylamino)pyrrolidine | The Boc group masks the highly nucleophilic ring nitrogen.[1] React the methylamine, then deprotect (TFA/HCl). |
| Pyrrolidine Ring | N-Methyl-N-(3-pyrrolidinyl)acetamide (or similar) | If you need to react the ring, the exocyclic amine must be pre-functionalized or protected (e.g., with Cbz or Trifluoroacetyl).[1] |
Diagram: Regioselectivity Decision Tree
Figure 1: Decision matrix for selecting the correct starting material to avoid regioisomeric byproducts.
Module 2: Purification of Polar Amines (The "Streaking" Issue)
The Issue: Your product streaks (tails) on TLC plates and elutes over 20+ fractions during flash chromatography, co-eluting with impurities.
Root Cause Analysis:
Standard silica gel is slightly acidic (pH 5–6). The basic nitrogens of 3-MAP protonate upon contact with silanol groups (
Solution A: The "Base Shield" Solvent System
You must neutralize the silica surface during the run.
-
Standard Solvent: Dichloromethane (DCM) / Methanol (MeOH).[2]
-
Required Modifier: Ammonium Hydroxide (
) or Triethylamine (TEA). -
The Golden Ratio: 90:9:1 (DCM : MeOH :
).-
Note: Mix the MeOH and
first, then add to DCM to prevent miscibility issues.
-
Solution B: SCX "Catch-and-Release" (Recommended)
For removal of non-basic byproducts (e.g., urea from EDC coupling, unreacted esters), use Strong Cation Exchange (SCX) chromatography. This is a self-validating purification method: if it comes off in the wash, it wasn't your amine.
Protocol: SCX Purification Workflow
-
Load: Dissolve crude mixture in MeOH (or DCM/MeOH 1:1). Load onto pre-conditioned SCX cartridge (sulfonic acid bonded silica).
-
Catch: The basic 3-MAP product binds ionically to the sulfonic acid.
-
Wash: Flush with 100% MeOH.
-
Result: Neutrals, acids, and non-basic impurities (urea, excess phenol) elute to waste.
-
-
Release: Elute with 2M
in MeOH. -
Finish: Concentrate the ammoniacal filtrate to obtain the free base.
Diagram: SCX Workflow
Figure 2: The "Catch-and-Release" mechanism for isolating basic amines from neutral byproducts.
Module 3: Salt Management & Coupling Reagents
The Issue: You used EDC/HOBt for an amide coupling. The urea byproduct is contaminating the product, or the product is trapped as a salt.
Troubleshooting Table
| Byproduct / Issue | Properties | Removal Strategy |
| DCU (Dicyclohexylurea) | Insoluble in DCM; Soluble in MeOH.[1] | Filtration: Perform reaction in DCM. Cool to 0°C. Filter off the white precipitate (DCU). |
| EDC Urea | Water soluble.[1][5][7][8] | Aqueous Wash: Wash organic layer with 10% citric acid (removes EDC), then sat.[1] |
| TFA Salt | Hygroscopic, acidic.[1] | Free Basing: Dissolve in MeOH, pass through carbonate resin (PL-HCO3 MP) or SCX column (release with |
| Phosphine Oxides | Difficult to separate.[1] | Precipitation: Triturate crude solid with cold ether/hexane.[1] The amine salt often remains solid while phosphine oxide dissolves. |
Frequently Asked Questions (FAQs)
Q: Can I use C18 Reverse Phase HPLC for this molecule? A: Yes, but standard acidic mobile phases (Water/Acetonitrile + 0.1% TFA) will protonate the diamine, making it extremely polar. It may elute in the void volume (t0).[4]
-
Fix: Use a high pH buffer (10mM Ammonium Bicarbonate, pH 10) or a specialized "Polar C18" or "HILIC" column to retain the polar amine.
Q: How do I visualize 3-(methylamino)pyrrolidine on TLC? A: It has weak UV absorption. Use stains:
-
Ninhydrin: Stains secondary amines deep red/purple. (Heat required).
-
Potassium Permanganate (
): Stains oxidizable amines yellow on purple background. -
Dragendorff’s Reagent: Specific for tertiary amines and alkaloids, but often stains secondary amines orange.
Q: My product is an oil that refuses to crystallize. Why? A: Diamines are notorious for trapping solvent and forming oils due to hydrogen bonding disruption.
-
Fix: Convert to the HCl salt.[9] Dissolve the oil in minimal dry dioxane or ether, then add 4M HCl in Dioxane dropwise. The hydrochloride salt is usually a stable, filterable solid.
References
-
pKa Data Compilation . Williams, R. (Colostate). Detailed pKa values for cyclic and aliphatic amines.
-
Strategies for the Flash Purification of Highly Polar Compounds . Teledyne ISCO.[2][7] Methodologies for amine-functionalized silica and HILIC.[4][7]
-
RediSep SCX Column Application Note . Teledyne ISCO.[2][7] Protocols for Strong Cation Exchange purification of basic amines.
-
PubChem Compound Summary: 3-(Methylamino)pyrrolidine . National Library of Medicine. Chemical and physical properties.[2][3][6][7][9][10][11][12]
-
Byproducts of Commonly Used Coupling Reagents . American Pharmaceutical Review. Identification and removal of urea byproducts.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. teledyneisco.com [teledyneisco.com]
- 3. Purification of Alkaloids with RediSep® Rf SCX Columns | Lab Manager [labmanager.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 7. labex.hu [labex.hu]
- 8. teledynelabs.com [teledynelabs.com]
- 9. reddit.com [reddit.com]
- 10. 3-(Methylamino)pyrrolidine | C5H12N2 | CID 11788268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. (3R)-(+)-3-(Methylamino)pyrrolidine | C5H12N2 | CID 10261056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.rochester.edu [chem.rochester.edu]
Overcoming poor diastereoselectivity in 3-(Methylamino)pyrrolidine additions
Topic: Overcoming Poor Diastereoselectivity in Additions & Couplings Ticket ID: #MAP-305-DIAST Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Poor diastereoselectivity involving 3-(methylamino)pyrrolidine (3-MAP) typically arises from two distinct failure modes:
-
Synthetic Origin: The starting material itself is a mixture of cis/trans isomers (if substituted) or has low enantiopurity, which propagates through subsequent additions.
-
Process Epimerization: The stereocenter at C3 is chemically labile. During nucleophilic additions (SNAr, Michael) or amide couplings, basic conditions or high temperatures trigger deprotonation/reprotonation mechanisms that erode the diastereomeric excess (de).
This guide provides a root-cause analysis and validated protocols to restore stereocontrol.
Module 1: Diagnostic Workflow
Before optimizing reaction conditions, identify the source of the stereochemical drift.
Figure 1: Diagnostic decision tree to isolate whether the diastereoselectivity issue is intrinsic (starting material) or process-induced (reaction conditions).
Module 2: Solving Synthetic Origin Issues (Cis/Trans Control)
Use this module if your starting material (the amine itself) is the source of the diastereomeric mixture.
If you are synthesizing a substituted core (e.g., 4-substituted-3-(methylamino)pyrrolidine), reductive amination is the most common failure point. The hydride attack trajectory is often poorly controlled, leading to thermodynamic mixtures.
Protocol A: The "Pfizer" Inversion Route (High Fidelity)
Instead of reductive amination, use an
Mechanism:
-
Start with a chiral hydroxy-pyrrolidine (e.g., via asymmetric hydrogenation of a ketone).
-
Activate the alcohol (Mesylate/Tosylate).
-
Displace with Methylamine.
| Step | Reagent/Condition | Critical Parameter | Result |
| Activation | MsCl, Et3N, DCM, 0°C | Keep T < 5°C to prevent elimination. | Formation of leaving group with retention. |
| Displacement | MeNH2 (aq/THF), 60°C | High concentration of amine. | 100% Inversion. No diastereomers formed. |
Protocol B: Controlled Reductive Amination
If you must use reductive amination on a ketone, selection of the hydride source dictates the cis/trans ratio.
-
Sodium Borohydride (NaBH4): Small, attacks from the less hindered face. Often yields low selectivity (approx 2:1).
-
Sodium Triacetoxyborohydride (STAB): Bulky, allows for chelation control. Often favors cis isomers in cyclic systems due to intramolecular hydride delivery if a neighboring group is present.
-
Biocatalytic (Imine Reductases): Emerging standard. Engineered RedAms can achieve >99:1 cis:trans selectivity [1].[1]
Module 3: Preventing Epimerization During Coupling
Use this module if your starting material is pure, but the reaction (SNAr, Amidation) degrades the stereocenter.
The C3 proton in 3-aminopyrrolidines is adjacent to a nitrogen. When this nitrogen is acylated (amide) or arylated (SNAr product), the C3 proton becomes more acidic. Strong bases or high temperatures promote deprotonation, leading to a planar enolate/aza-enolate intermediate that destroys chirality.
The "Safe Coupling" Protocol
1. Base Selection Matrix Avoid inorganic bases (K2CO3, Cs2CO3) in hot DMF/DMSO if possible. They are notorious for racemizing chiral amines.
| Base | pKa (conj. acid) | Risk Level | Recommendation |
| TEA / DIPEA | ~10-11 | Moderate | Use only if T < 40°C. |
| N-Methylmorpholine | ~7.4 | Low | Preferred for amidation. |
| K2CO3 / Cs2CO3 | Inorganic | High | Avoid in DMF > 60°C. |
| Collidine | ~7.4 | Very Low | Excellent for high-T SNAr. |
2. Reaction Conditions (SNAr)
-
Solvent: Switch from DMF/DMSO to NMP or Acetonitrile . DMF can decompose to dimethylamine, which competes as a nucleophile, and promotes basicity.
-
Temperature: Do not exceed 80°C. If the reaction is sluggish, use a fluoride leaving group (faster than chloride) rather than increasing temperature.
3. Reaction Conditions (Amide Coupling)
-
Reagent: Use DEPBT or HATU/HOAt .
-
Why? DEPBT is specifically designed to suppress epimerization during the coupling of sensitive amino acids and amines [2].
-
Additive: Always include HOBt or HOAt if using carbodiimides (EDC/DIC).
Module 4: Resolution of Mixtures
Use this module if you have already generated a diastereomeric mixture and need to purify it.
If your reaction produced a mixture of diastereomers (e.g., reacting racemic 3-MAP with a chiral scaffold), standard silica chromatography is often insufficient due to the polarity of the amine.
Protocol: Tartaric Acid Kinetic Resolution
This method relies on the different crystallization rates of diastereomeric salts.
-
Dissolution: Dissolve the crude amine mixture in Ethanol (absolute) .
-
Acid Addition: Add 0.5 equivalents of (L)-(+)-Tartaric acid (dissolved in warm EtOH).
-
Crystallization (Kinetic Mode): Stir rapidly. The "matched" diastereomer will often precipitate within 30-60 minutes.
-
Note: Do not let it sit overnight (Thermodynamic mode) unless you have verified that the thermodynamic product is the desired one. Fast precipitation usually yields higher diastereomeric excess (de) [3].
-
-
Filtration: Filter the salt. The filtrate contains the "mismatched" isomer.
-
Free Basing: Treat the solid salt with 1M NaOH and extract into DCM.
FAQ: Frequently Asked Questions
Q: I am doing an SNAr reaction with a chloropyrimidine and my 3-MAP. The product is 80:20 diastereomeric ratio. Why? A: This is likely a "Match/Mismatch" kinetic phenomenon. If your chloropyrimidine is chiral, it will react with one enantiomer of your (racemic) 3-MAP faster than the other. This is Kinetic Resolution , not a failure of the reaction. To fix this, you must use enantiopure 3-MAP starting material.
Q: Can I use Boc-protection on the ring nitrogen to improve selectivity? A: Yes, and you should. Free pyrrolidine NH groups can participate in side reactions or H-bonding that disrupts the transition state. N-Boc-3-(methylamino)pyrrolidine is the standard nucleophile. Remove the Boc group after the difficult coupling step.
Q: Why does my reductive amination yield a 1:1 cis/trans mixture? A: You are likely using NaBH4 in Methanol. This system lacks steric bulk. Switch to NaBH(OAc)3 in DCE (Dichloroethane) . The acetoxy groups add bulk, and the solvent effect often improves diastereoselectivity to ~3:1 or better.
References
-
Biocatalytic Reductive Amination: Kumar, R., et al. "Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor."[1] Nature Catalysis4 , 775–782 (2021).[1] Link
-
Low-Epimerization Coupling: Li, H., et al. "3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization." Organic Letters1 , 91-94 (1999). Link
-
Kinetic Resolution: Dombrády, Z., et al. "Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent."[2] Current Research in Bioorganic & Organic Chemistry2 , 123 (2019).[2] Link
-
Stereoselective Synthesis (Pfizer Route): Lall, M. S., et al. "Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile."[3] The Journal of Organic Chemistry77 , 4732–4739 (2012). Link
Sources
Technical Support Center: Scaling Up 3-(Methylamino)pyrrolidine Synthesis
Welcome to the technical support guide for the synthesis and scale-up of 3-(Methylamino)pyrrolidine. This resource is designed for researchers, process chemists, and drug development professionals who are navigating the complexities of producing this valuable heterocyclic building block. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] However, the seemingly simple structure of 3-(methylamino)pyrrolidine presents unique challenges related to selectivity, purification, and process safety, particularly during scale-up.[3]
This guide moves beyond simple protocols to provide a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and develop robust, scalable synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-(Methylamino)pyrrolidine?
There are two primary and strategically different approaches to synthesizing 3-(methylamino)pyrrolidine. The choice between them often depends on the availability of starting materials, scale, and stereochemical requirements.
-
Reductive Amination of an N-Protected 3-Pyrrolidinone: This is a convergent approach where the pyrrolidine ring is pre-formed. An N-protected 3-pyrrolidinone is reacted with methylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.
-
Direct N-Methylation of an N-Protected 3-Aminopyrrolidine: This is a linear approach that starts with a pre-existing 3-aminopyrrolidine derivative. The primary amine is then selectively methylated.
A third, less common approach involves the de novo construction of the ring from an acyclic precursor, which offers high flexibility but often involves more steps.[2]
Q2: Which synthetic route is generally preferred for large-scale production?
For large-scale synthesis, the reductive amination of N-protected 3-pyrrolidinone is often favored. This preference is due to several factors:
-
Atom Economy & Convergence: It builds the key C-N bond and sets the desired functionality in a single, often one-pot, operation.
-
Cost-Effectiveness: Starting materials like 3-pyrrolidinones can be prepared from relatively inexpensive precursors.[4]
-
Control over Methylation: This route directly forms the secondary amine, avoiding the common over-methylation issues seen when starting with 3-aminopyrrolidine.
However, the direct methylation route can be viable if a cost-effective and enantiomerically pure source of N-protected 3-aminopyrrolidine is available.
Q3: What are the most critical safety considerations when scaling up this synthesis?
-
Hydrogenation Safety: If using catalytic hydrogenation for the reduction step, proper engineering controls are mandatory. This includes using certified hydrogenation reactors, ensuring proper catalyst handling (some catalysts like Raney Nickel can be pyrophoric), and managing the hydrogen gas supply safely.[5]
-
Handling Methylamine: Methylamine is a volatile, flammable, and corrosive gas. At scale, it is typically handled as a solution in a solvent like ethanol or THF. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).
-
Thermal Management: Reductive aminations can be exothermic. During scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The reaction must be well-characterized by calorimetry (e.g., DSC or RC1) to understand the thermal profile and implement appropriate cooling controls to prevent thermal runaway.
-
Pressure Management: Some procedures may be conducted under pressure to increase reaction rates or contain volatile reagents.[6] All equipment must be pressure-rated and inspected.
Troubleshooting Guide: Common Synthetic Challenges
This section addresses specific issues encountered during the synthesis of 3-(methylamino)pyrrolidine, categorized by the synthetic route.
Route 1: Reductive Amination of N-Protected 3-Pyrrolidinone
This route is versatile but requires careful optimization to achieve high yield and purity. The general scheme involves reacting a protected pyrrolidinone (e.g., N-Boc or N-Cbz) with methylamine, followed by reduction.
Caption: Key stages in the reductive amination synthesis pathway.
Problem 1: Low or Inconsistent Yields
-
Possible Cause A: Inefficient Imine/Enamine Formation. The equilibrium between the ketone and the imine/enamine may not favor the product. This is especially true at scale if water, a byproduct of imine formation, is not effectively removed or sequestered.
-
Solution:
-
Dean-Stark Trap: For reactions run at elevated temperatures in solvents like toluene, a Dean-Stark trap can be used to azeotropically remove water and drive the equilibrium forward.
-
Drying Agents: Add a drying agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.
-
pH Control: The rate of imine formation is pH-dependent. A slightly acidic catalyst (e.g., acetic acid) can accelerate the reaction, but strongly acidic conditions will protonate the amine, rendering it non-nucleophilic.
-
-
-
Possible Cause B: Poor Choice of Reducing Agent. Not all reducing agents are equally effective for this transformation.
-
Solution: A comparison of common reducing agents is provided below. For scalability and selectivity, sodium triacetoxyborohydride is often the reagent of choice for lab-scale, while catalytic hydrogenation is preferred for large-scale industrial processes due to cost and waste profile.
-
| Reagent | Typical Conditions | Pros | Cons |
| Sodium Triacetoxyborohydride (STAB) | CH₂Cl₂, DCE, or THF; Room Temp | Mild, selective for imines over ketones, tolerant of many functional groups. | Expensive, generates acetate waste. |
| Sodium Cyanoborohydride (NaBH₃CN) | MeOH; pH 5-6 | Mild, effective. | Highly toxic (can release HCN gas at low pH), requires careful pH control. |
| Catalytic Hydrogenation (H₂, Pd/C, Raney Ni) | MeOH or EtOH; 1-50 bar H₂ | Cost-effective, high yielding, clean workup.[5][6] | Requires specialized high-pressure equipment, catalyst can be pyrophoric, potential for debenzylation if using a Cbz protecting group. |
| Silanes (e.g., Et₃SiH) | With a catalyst like B(C₆F₅)₃ | Can be very effective and tolerant of functional groups.[7] | Reagents can be expensive, optimization may be required. |
Problem 2: Difficult Product Isolation & Purification
-
Possible Cause: High Water Solubility and Volatility. The final product is a small, polar amine with significant water solubility and a relatively low boiling point, making extraction and distillation challenging. Byproducts often share similar physical properties.
-
Solution:
-
Acid/Base Extraction Protocol: A highly effective method for purifying amines is to use their basicity.[8]
-
Dissolve the crude product in a suitable organic solvent (e.g., MTBE, CH₂Cl₂).
-
Extract with dilute aqueous acid (e.g., 1M HCl). The amine product will move to the aqueous phase as the hydrochloride salt, leaving non-basic impurities behind.
-
Wash the aqueous layer with fresh organic solvent to remove any trapped neutral impurities.
-
Carefully basify the aqueous layer with a strong base (e.g., NaOH, K₂CO₃) to pH > 12 under cooling.
-
Extract the free amine back into an organic solvent (e.g., CH₂Cl₂).
-
Dry the organic layer (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Fractional Distillation: After initial purification, perform a careful fractional distillation under reduced pressure. A good vacuum and a fractionating column are essential to separate the product from close-boiling impurities.
-
-
Caption: A decision-making workflow for troubleshooting low yields.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-(methylamino)pyrrolidine via Reductive Amination
This protocol is a representative example and should be optimized for your specific equipment and scale.
Materials:
-
N-Boc-3-pyrrolidinone
-
Methylamine (40% solution in H₂O)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of N-Boc-3-pyrrolidinone (1.0 eq) in DCM (5-10 volumes), add methylamine solution (1.5 eq) at 0-5 °C.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the consumption of the starting ketone by TLC or LC-MS.
-
Cool the reaction mixture back to 0-5 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Caution: Gas evolution (hydrogen) may occur.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, or until the reaction is complete by LC-MS analysis.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer twice with fresh DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can then be further purified by column chromatography or distillation if necessary.
References
- US6872836B2: Process for the manufacture of 3-amino-pyrrolidine derivatives.
-
Synthesis and Reactions of 3-Pyrrolidinones. ElectronicsAndBooks. [Link]
- CN113321605A: Preparation method of 1-methyl-3-pyrrolidinol.
- US6872836B2: Process for the manufacture of 3-amino-pyrrolidine derivatives (details on Raney Nickel reduction).
-
Synthesis of pyrrolidones via reductive amination of LA. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. PubMed Central. [Link]
-
Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 6. US6872836B2 - Process for the manufacture of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in 3-(Methylamino)pyrrolidine Reactions
Welcome to the technical support center for reactions involving 3-(Methylamino)pyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its ability to introduce stereochemistry and explore three-dimensional pharmacophore space.[1] However, the unique properties of 3-(Methylamino)pyrrolidine, a secondary amine with inherent steric considerations, can present challenges in achieving high conversion rates.
This document moves beyond a simple list of procedures. It aims to provide a deeper understanding of the causality behind common experimental pitfalls and offers validated, field-proven solutions.
Section 1: Foundational Principles - Understanding the Reagent
Before troubleshooting, it is crucial to understand the inherent chemical properties of 3-(Methylamino)pyrrolidine that influence its reactivity.
Q1: What are the key physicochemical properties of 3-(Methylamino)pyrrolidine that I should consider before starting my reaction?
A1: Understanding the fundamental properties of 3-(Methylamino)pyrrolidine is the first step to successful reaction design. Key parameters include its basicity (pKa), steric profile, and stability.
-
Basicity (pKa): The pKa of the conjugate acid of pyrrolidine is approximately 11.27 in water.[2] The methyl group on the nitrogen in 3-(Methylamino)pyrrolidine slightly increases the electron density on the nitrogen, making it a reasonably strong base and a competent nucleophile. This basicity is crucial for its role in nucleophilic substitution and addition reactions.
-
Steric Hindrance: The pyrrolidine ring is non-planar, and the methyl group on the amine introduces steric bulk.[1] This steric hindrance can influence the approach of the nucleophile to the electrophilic center and may necessitate more forcing reaction conditions or specific catalyst systems to overcome.[3][4]
-
Stability: 3-(Methylamino)pyrrolidine is a relatively stable compound but can be susceptible to oxidation and degradation under harsh conditions, such as high temperatures in the presence of oxygen and certain metals.[5] It is also hygroscopic and should be stored under an inert atmosphere to prevent moisture absorption.[6]
| Property | Value/Characteristic | Implication for Reactivity |
| Molecular Formula | C₅H₁₂N₂ | - |
| Molecular Weight | 100.17 g/mol | Affects stoichiometry calculations. |
| Boiling Point | ~164 °C | Allows for reactions at elevated temperatures.[6] |
| Appearance | Colorless to light yellow liquid | A significant color change may indicate degradation. |
| pKa (conjugate acid) | ~11.3 (estimated based on pyrrolidine) | Sufficiently basic for many reactions without an external base. |
| Key Feature | Chiral secondary amine | Stereochemistry is a critical consideration.[7] |
Section 2: Troubleshooting Common Reactions
This section addresses specific, frequently encountered issues in common reaction types involving 3-(Methylamino)pyrrolidine.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize more complex amines from carbonyl compounds.[8][9] The reaction proceeds via an iminium ion intermediate, which is then reduced.
A2: Low conversion in reductive amination often points to issues with iminium ion formation or the reduction step.
Causality:
-
Inefficient Imine/Iminium Formation: The initial condensation between the amine and the carbonyl is a reversible equilibrium.[9] Water is a byproduct, and its presence can shift the equilibrium back towards the starting materials. Steric hindrance from both the 3-(Methylamino)pyrrolidine and the carbonyl partner can also slow this step.
-
Incorrect pH: The reaction is pH-sensitive. The pH should be weakly acidic (typically 4-6) to facilitate carbonyl protonation and subsequent dehydration, but not so acidic that it fully protonates the amine, rendering it non-nucleophilic.
-
Reducing Agent Incompatibility: The choice of reducing agent is critical. A mild reducing agent that selectively reduces the iminium ion in the presence of the carbonyl starting material is required.[10]
Troubleshooting Protocol:
-
Water Removal:
-
Method: Incorporate a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) in the reaction mixture. Alternatively, if the solvent allows, use a Dean-Stark apparatus to azeotropically remove water.
-
Rationale: Le Chatelier's principle dictates that removing a product (water) will drive the equilibrium towards the formation of the imine/iminium ion.
-
-
pH Optimization:
-
Method: Add a catalytic amount of a weak acid, such as acetic acid. Monitor the pH of the reaction mixture if possible.
-
Rationale: Catalytic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.
-
-
Choice of Reducing Agent:
-
Method: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and does not readily reduce aldehydes and ketones. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[11]
-
Rationale: STAB is sterically hindered and less reactive than sodium borohydride (NaBH₄), providing the necessary selectivity to reduce the iminium ion over the unreacted carbonyl.[12]
-
Caption: Troubleshooting workflow for reductive amination.
Acylation Reactions
Acylation of 3-(Methylamino)pyrrolidine with acyl chlorides or anhydrides is a common transformation to form amides.
A3: This issue typically arises from the in-situ generation of hydrochloric acid (HCl) or a carboxylic acid byproduct, which protonates the starting amine, rendering it non-nucleophilic.
Causality:
-
Acid Byproduct Formation: The reaction of an acyl chloride with an amine produces one equivalent of HCl. Similarly, an anhydride produces one equivalent of a carboxylic acid.
-
Amine Protonation: 3-(Methylamino)pyrrolidine is basic and will be readily protonated by the acid byproduct. The resulting ammonium salt is not nucleophilic and will not react with the acylating agent. This means that for every molecule of product formed, one molecule of starting amine is deactivated, limiting the theoretical maximum yield to 50% without an additional base.
Troubleshooting Protocol:
-
Inclusion of a Stoichiometric Base:
-
Method: Add at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture. For sluggish reactions, two equivalents may be beneficial.
-
Rationale: The added base acts as an acid scavenger, neutralizing the HCl or carboxylic acid byproduct as it is formed. This prevents the protonation of the 3-(Methylamino)pyrrolidine, allowing it to remain a competent nucleophile throughout the reaction. DIPEA is often preferred due to its greater steric hindrance, which reduces the likelihood of it acting as a competing nucleophile.[13]
-
-
Use of Schotten-Baumann Conditions:
-
Method: Perform the reaction in a biphasic system, typically an organic solvent (like dichloromethane or diethyl ether) and an aqueous solution of a weak base (like sodium bicarbonate).
-
Rationale: The acid byproduct is neutralized by the aqueous base, while the organic starting materials and product remain in the organic phase. This method is effective for robust acylating agents.
-
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (3R)-(+)-3-(Methylamino)pyrrolidine | 139015-33-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. agroipm.cn [agroipm.cn]
Technical Support Center: 3-(Methylamino)pyrrolidine Chiral Integrity
This guide serves as a specialized technical support resource for researchers working with 3-(Methylamino)pyrrolidine derivatives. It addresses the critical challenge of maintaining chiral purity (enantiomeric excess, ee) during synthesis, coupling, and storage.
Topic: Minimizing Epimerization of 3-(Methylamino)pyrrolidine Derivatives Lead Scientist: Senior Application Scientist, Chiral Chemistry Division Last Updated: October 26, 2023
Core Directive: The "Why" and "How" of Epimerization
Q: Why is my 3-(methylamino)pyrrolidine derivative losing chiral purity?
A: Epimerization at the C3 position of the pyrrolidine ring is rarely spontaneous in isolated, simple amines due to the high pKa (~35-40) of the C3 proton. However, loss of ee typically occurs during three specific high-risk experimental phases:
-
Nucleophilic Substitution (Synthesis Phase): Incomplete inversion mechanisms (e.g., mixed SN1/SN2 character) during the displacement of leaving groups (mesylates/tosylates).
-
Reductive Amination (Synthesis Phase): If synthesizing via 3-pyrrolidinone, the imine/enamine tautomerization is a primary racemization vector.
-
Harsh Deprotection/Coupling: While the C3 center is robust, adjacent electron-withdrawing groups (EWGs) introduced during coupling (e.g., amides, sulfonamides) can acidify the C3 proton, making it susceptible to base-catalyzed epimerization, especially in the presence of strong bases like NaH or prolonged exposure to tertiary amines at high temperatures.
Troubleshooting & Optimization Protocols
PHASE 1: Synthesis & Formation
Issue: I am synthesizing the core scaffold and observing low ee% (<95%).
Diagnosis: You are likely using a reductive amination route on a 3-pyrrolidinone precursor or an inefficient SN2 displacement.
Solution: The "Inversion Strategy" (SN2 Displacement) The most robust method to ensure high chiral fidelity is to avoid carbonyl intermediates entirely. Instead, use a stereospecific SN2 displacement on a chiral alcohol derivative.
-
Step 1: Start with commercially available chiral 3-hydroxypyrrolidine (e.g., (R)-N-Boc-3-hydroxypyrrolidine).
-
Step 2: Activate the hydroxyl group as a Mesylate (Ms) or Tosylate (Ts).
-
Step 3: Displace with Methylamine. Crucial: This proceeds with inversion of configuration.[1][2] To get the (S)-amine, you must start with the (R)-alcohol.
Protocol Parameters:
| Parameter | Recommendation | Mechanism/Reasoning |
|---|---|---|
| Leaving Group | Methanesulfonyl (Ms) | Excellent leaving group; formed rapidly at 0°C to minimize thermal elimination side reactions. |
| Nucleophile | Methylamine (33% in EtOH or THF) | High nucleophilicity favors SN2 over E2 elimination. |
| Solvent | THF or Acetonitrile | Polar aprotic solvents favor the separation of charge in the transition state, enhancing SN2 rates. |
| Temperature | 60°C - 70°C (Sealed Tube) | Sufficient energy to overcome activation barrier without promoting thermal degradation. |
| Base | Avoid strong bases | Use the excess methylamine as the proton scavenger to prevent E2 elimination (alkene formation). |
Technical Note: If using the reductive amination route (from ketone), you must use a chiral catalyst or auxiliary, which is often less atom-efficient and more prone to "leaking" racemates via the enamine tautomer.
PHASE 2: Coupling & Derivatization
Issue: My chiral amine is pure, but the ee drops after amide coupling.
Diagnosis: This is likely "induced epimerization." If you are coupling the secondary methylamine to a carboxylic acid, the activation conditions might be too harsh, or you are using a base that is too strong.
Troubleshooting Guide:
-
Check your Base: Avoid inorganic bases (NaOH, KOH) or strong organolithiums. Use hindered organic bases like DIPEA (Hünig's base) or NMM (N-methylmorpholine).
-
Coupling Reagent: Switch to "racemization-suppressing" reagents.
-
Standard: HATU/DIPEA (High risk if over-based).
-
Recommended:T3P (Propylphosphonic anhydride) or DIC/Oxyma . These operate under milder conditions and minimize oxazolone formation (a common racemization pathway for alpha-amino acids, but relevant here due to similar activation physics).
-
-
Order of Addition: Always add the base last and at low temperature (0°C) to the pre-mixed acid/coupling agent.
PHASE 3: Analysis & Detection
Issue: How do I confirm the ratio of enantiomers? Standard C18 HPLC shows one peak.
Solution: 3-(Methylamino)pyrrolidines require chiral stationary phases or derivatization.
Recommended Method: Chiral Derivatization with GITC If a chiral column is unavailable, derivatize the amine with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) .
-
Reaction: Mix amine + GITC in Acetonitrile (RT, 30 min).
-
Result: Forms stable thiourea diastereomers.
-
Analysis: These diastereomers are easily separable on a standard C18 HPLC column.
Visualizing the Critical Pathways
The following diagram illustrates the "Inversion Strategy" to guarantee chiral purity, contrasting it with the high-risk Reductive Amination route.
Caption: The "Inversion Strategy" ensures stereochemical fidelity by utilizing SN2 displacement, whereas oxidation/reductive amination pathways introduce significant racemization risks.
References & Authority
-
Lall, M. S., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile.[2] This pivotal paper details the SN2 displacement strategy using methylamine on a mesylate intermediate to achieve >99% ee on a pyrrolidine scaffold.
-
Ogawa, S., et al. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation.[4] Discusses the stability and derivatization of 3-aminopyrrolidines for analysis, confirming the stability of the amine under derivatization conditions.
-
Source: Journal of Chromatography B
-
URL: [Link]
-
-
Bachem Technical Guides (2024). Efficient Peptide Synthesis: Coupling Reagents & Additives. Provides foundational data on racemization mechanisms (oxazolone formation) relevant when coupling chiral amines to acids.
-
Source: Bachem
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine synthesis [organic-chemistry.org]
- 4. (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-(Methylamino)pyrrolidine Solvent Optimization
Executive Summary
3-(Methylamino)pyrrolidine is a versatile diamine scaffold used frequently in medicinal chemistry (e.g., kinase inhibitors, GPCR ligands).[1] Its dual secondary amine structure presents unique challenges: high polarity , salt solubility issues , and competing nucleophilicity .
This guide moves beyond basic "solubility checks" to provide a mechanistic understanding of how solvent shells, dielectric constants, and partition coefficients drive the success of your alkylations and amidation reactions.
Module 1: Solubility & Salt Handling
The Challenge: "My starting material won't dissolve."
Most commercial sources supply this molecule as the dihydrochloride salt (2HCl) to prevent oxidation and shelf-degradation.[1] This salt form has extremely high lattice energy and is insoluble in standard organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).
Troubleshooting Q&A
Q: I am trying to acylate the exocyclic amine in DCM, but the 2HCl salt is just a suspension. Will it react? A: No. Heterogeneous reactions with amine salts in non-polar solvents are kinetically stalled.[1] The amine protons are locked in the crystal lattice.
-
The Fix: You must break the lattice energy.
-
Switch Solvent: Use Methanol (MeOH) or Water if your electrophile tolerates it.[1]
-
In-Situ Free Basing: Add a tertiary base (DIPEA or TEA) in excess (3.0 - 4.0 equivalents).[1] The organic base will deprotonate the salt, liberating the free amine into the DCM solution.
-
Pre-reaction Free Basing (Recommended): See Protocol A below.
-
Q: Why not just use DMF for everything? A: While the salt dissolves in DMF, removing DMF later is difficult (see Module 4). Furthermore, DMF can promote over-reaction (bis-alkylation) due to enhanced nucleophilicity.
Protocol A: Generating the Free Base (Biphasic Extraction)
Use this when you need the pure amine in a non-polar solvent (DCM, Toluene).
-
Dissolve 3-(Methylamino)pyrrolidine 2HCl in minimal Water (approx. 3 mL/g).
-
Add 10N NaOH dropwise until pH > 12.
-
Add DCM (10 mL/g) and saturate the aqueous layer with NaCl (solid). Note: This "salting out" is critical because the free base is highly water-soluble.
-
Extract 4x with DCM.
-
Dry combined organics over Na₂SO₄ and concentrate. Use immediately —the free base absorbs CO₂ from the air.
Module 2: Nucleophilic Substitution ( ) Optimization
The Challenge: "The reaction is too slow" or "I'm getting mixtures."
In alkylation reactions, the solvent determines the "nakedness" of your nucleophile.
Troubleshooting Q&A
Q: My alkylation in Ethanol is taking 48 hours. Why?
A: Protic solvents (EtOH, MeOH) form a solvation shell around the nucleophilic nitrogen via hydrogen bonding. This "cage" must be broken before the nitrogen can attack the electrophile, significantly raising the activation energy (
Q: How do I speed this up without heating (which causes decomposition)? A: Switch to a Dipolar Aprotic Solvent (Acetonitrile, DMF, or DMSO). These solvents solvate cations (stabilizing the transition state) but leave the amine anion/lone pair relatively "naked" and reactive.
Data: Relative Reaction Rates of Amines in
| Solvent Class | Examples | Relative Rate ( | Mechanistic Impact |
| Protic | MeOH, EtOH, H₂O | 1 (Baseline) | H-bonds cage the nucleophile (Slow) |
| Non-Polar | Toluene, Hexane | ~50 - 100 | Poor charge separation; aggregation risks |
| Dipolar Aprotic | DMF, DMSO, NMP | > 1,000 | "Naked" nucleophile effect (Fast) |
Critical Note: Enhanced nucleophilicity in DMF means you lose selectivity. If you are alkylating an unprotected diamine, you will get mixtures of mono- and bis-alkylation. For high selectivity, use the Boc-protected analog (e.g., 1-Boc-3-(methylamino)pyrrolidine).
Module 3: Amide Coupling & Green Alternatives
The Challenge: "DMF is a pain to remove, and NMP is toxic."
Standard peptide coupling uses DMF/NMP.[1] However, modern "Green Chemistry" mandates safer, easier-to-process alternatives.
Troubleshooting Q&A
Q: Can I replace DMF with something greener for HATU/EDC couplings? A: Yes. The industry is shifting toward 2-MeTHF (2-Methyltetrahydrofuran) and CPME (Cyclopentyl methyl ether).
-
2-MeTHF: Derived from corncobs. immiscible with water (unlike THF), allowing for direct aqueous workup without solvent swapping.
-
CPME: High boiling point, low peroxide formation, and resists emulsification.
Q: My coupling reagent (HATU) isn't soluble in 2-MeTHF. A: Add a minimal amount of DMF or N-Butylpyrrolidinone (NBP) as a co-solvent (10-20% v/v). NBP is a non-reprotoxic alternative to NMP.[2]
Module 4: Work-up & Isolation (The "LiCl" Protocol)
The Challenge: "I used DMF, and now I can't get my product out of the water."
3-(Methylamino)pyrrolidine derivatives are often polar. When you extract a DMF reaction mixture with Water/EtOAc, the DMF acts as a phase transfer catalyst, dragging your product into the aqueous layer.
Troubleshooting Q&A
Q: How do I remove DMF without distilling it (high bp)? A: Use the LiCl Wash Protocol . DMF is more soluble in 5% LiCl than in pure water, and the high ionic strength "salts out" your organic product, forcing it back into the organic layer.
Protocol B: The LiCl Extraction (Standard Operating Procedure)
-
Dilute: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or 2-MeTHF (5x reaction volume).
-
Wash 1: Wash with Water to remove bulk salts.[1]
-
Wash 2 & 3 (Critical): Wash with 5% Lithium Chloride (LiCl) aqueous solution .[3][4]
-
Wash 4: Brine wash to dry the organic layer.
-
Dry: Na₂SO₄ and concentrate.
Visual Troubleshooting Guides
Figure 1: Solvent Selection Decision Tree
Caption: Logical flow for selecting the optimal solvent based on starting material form and reaction type.[1]
Figure 2: The LiCl Work-up Workflow
Caption: Step-by-step extraction protocol to remove DMF using the Lithium Chloride method.
References
-
PubChem. (2025).[1] 3-(Methylamino)pyrrolidine Compound Summary. National Library of Medicine. [Link][1]
-
Delhaye, L., et al. (2007). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development. (Discussing the LiCl/DMF partition). [Link]
-
Master Organic Chemistry. (2018). Solvent Effects on SN2 Reactions: Protic vs. Aprotic. [Link]
-
Red Glead Discovery. (2024).[2] Green Solvents for Peptide Synthesis (NBP vs NMP). [Link]
Sources
- 1. 3-(Methylamino)pyrrolidine | C5H12N2 | CID 11788268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Exciting Update on Green Solvents for Peptide Synthesis - RG Discovery [rgdiscovery.com]
- 3. epfl.ch [epfl.ch]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 8. Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Chiral HPLC Analysis of 3-(Methylamino)pyrrolidine Enantiomers: A Comparative Technical Guide
This guide outlines the technical strategy for the enantiomeric analysis of 3-(Methylamino)pyrrolidine , a critical chiral intermediate in the synthesis of quinolone antibiotics (e.g., Gemifloxacin).
Because this molecule lacks a strong UV chromophore and possesses two basic amine functionalities, it presents a "perfect storm" of chromatographic challenges: poor detectability , peak tailing , and retention difficulties . This guide compares the two industry-standard approaches to solving these problems.
Strategic Overview: The "Two-Path" Dilemma
When analyzing 3-(Methylamino)pyrrolidine, researchers must choose between Direct Chiral Separation (using polysaccharide columns) and Indirect Separation (via derivatization).
-
Path A: Direct Chiral Analysis (The QC Route)
-
Best for: Raw material purity testing, high-throughput QC, bulk analysis.
-
Core Challenge: Requires specialized detectors (ELSD/CAD) or operation at low UV wavelengths (205–210 nm) where solvent cut-off noise is high.
-
-
Path B: Derivatization with Marfey’s Reagent (The Analytical Route)
-
Best for: Trace impurity analysis (<0.1%), biological samples, and labs with standard C18 columns.
-
Core Challenge: Increases sample preparation time; requires control of reaction stoichiometry to prevent multiple derivative species (mono- vs. bis-derivatization).
-
Comparative Analysis of Methodologies
The following table summarizes the trade-offs between the two primary methodologies.
| Feature | Method A: Direct Chiral HPLC | Method B: FDAA Derivatization (Marfey's) |
| Primary Column | Chiralpak AD-H or Chiralpak IA (Amylose-based) | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse) |
| Separation Physics | H-bonding & dipole interactions in chiral cavities | Hydrophobic interaction of diastereomers |
| Detection | UV @ 210 nm (Weak) or ELSD (Recommended) | UV @ 340 nm (Strong/Specific) |
| Mobile Phase | Hexane / IPA / Diethylamine (Normal Phase) | Water / Acetonitrile / TFA (Gradient) |
| Sensitivity (LOD) | Moderate (~10 µg/mL) | High (~10–50 ng/mL) |
| Prep Time | < 5 mins (Dissolve & Shoot) | ~90 mins (React, Quench, Dilute) |
| Robustness | Sensitive to mobile phase water content | Highly robust; standard RP-HPLC maintenance |
Detailed Experimental Protocols
Protocol A: Direct Chiral Separation (Recommended for Purity Assay)
Rationale: Amylose tris(3,5-dimethylphenylcarbamate) (AD-H) columns provide the best recognition for aminopyrrolidines due to the open helical structure of the polymer. The addition of Diethylamine (DEA) is mandatory to mask silanol groups and ensure sharp peaks for this diamine.
-
Column: Daicel Chiralpak AD-H (4.6 × 250 mm, 5 µm)
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection:
-
Option 1 (Preferred): ELSD (Evaporative Light Scattering Detector) – Drift tube temp: 50°C, Gain: 8.
-
Option 2 (Standard): UV at 210 nm. Note: Use HPLC-grade solvents with high UV transmittance to minimize baseline noise.
-
-
Sample Prep: Dissolve 1 mg/mL of sample in Mobile Phase.
-
System Suitability: Resolution (
) between enantiomers should be > 2.0.
Protocol B: Indirect Separation via Marfey’s Reagent (Recommended for Trace Analysis)
Rationale: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) reacts with the secondary amines to form stable diastereomers. This introduces a dinitrophenyl chromophore that absorbs strongly at 340 nm, solving the detection problem and allowing separation on a standard achiral column.
Step-by-Step Workflow:
-
Preparation: Prepare a 1% solution of FDAA in acetone.
-
Reaction: Mix 50 µL of sample (50 mM in water) with 100 µL of FDAA solution and 20 µL of 1M NaHCO₃.
-
Incubation: Heat at 40°C for 60 minutes . (Critical: Do not overheat, or the reagent may degrade).
-
Quenching: Add 20 µL of 1M HCl to stop the reaction and neutralize the mixture.
-
Dilution: Dilute 1:10 with Mobile Phase A.
-
HPLC Conditions:
-
Column: C18 (e.g., Phenomenex Luna C18, 150 × 4.6 mm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 20% B to 60% B over 25 minutes.
-
Detection: UV at 340 nm.
-
Visualizing the Decision & Workflow
The following diagram illustrates the decision logic and the chemical workflow for both methods.
Caption: Decision tree for selecting between Direct Chiral HPLC (QC focus) and Derivatization (Sensitivity focus).
Troubleshooting & System Suitability
To ensure Trustworthiness and Self-Validation of your data, adhere to these checkpoints:
-
The "DEA" Rule (Direct Method):
-
Symptom:[1][2][3][4][5][6][7][8][9] Broad, tailing peaks on the Chiralpak column.
-
Cause: Interaction between the basic pyrrolidine nitrogen and residual silanols on the silica support.
-
Fix: Ensure Diethylamine (DEA) is fresh and present at 0.1%. Do not use TFA in the normal phase mode for this amine; it will cause salt formation and precipitation.
-
-
The Stoichiometry Trap (Derivatization Method):
-
Symptom:[1][2][3][4][5][6][7][8][9] Appearance of three or four peaks instead of two.
-
Cause: Incomplete derivatization. The molecule has two reactive amines. You may be seeing a mix of mono-derivatives (ring-N vs. methyl-N) and bis-derivatives.
-
Fix: Ensure a 4-fold molar excess of FDAA and sufficient incubation time to drive the reaction to the fully bis-derivatized state.
-
-
Blank Validation:
-
Always run a "Reagent Blank" (FDAA + Buffer + Heat) to identify peaks originating from the hydrolysis of the Marfey's reagent itself (typically elutes early in the gradient).
-
References
-
Chiral Technologies. (2023).[7][10] Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]
- Bhushan, R., & Martens, J. (2001). Amino Acids: Chromatographic Separation and Enantiomeric Analysis.
-
Phenomenex. (2023).[7] Chiral HPLC Separations Guide: Method Development Strategies. Retrieved from [Link]
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals [mdpi.com]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hplc.eu [hplc.eu]
Determination of Enantiomeric Excess of 3-(Methylamino)pyrrolidine by NMR
Topic: Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
3-(Methylamino)pyrrolidine is a critical chiral diamine scaffold in medicinal chemistry, serving as a building block for quinolone antibiotics, histamine H4 receptor antagonists, and various CNS-active agents. The enantiomeric purity of the C3-chiral center is pivotal for biological activity. While chiral HPLC is the traditional benchmark for enantiomeric excess (ee) determination, it requires expensive columns and time-consuming method development.
This guide presents Nuclear Magnetic Resonance (NMR) spectroscopy as a superior alternative for rapid, in-process control and structural validation. We objectively compare and detail two primary NMR methodologies:
-
Covalent Derivatization (The "Gold Standard"): Using Mosher’s Acid Chloride (MTPA-Cl).
-
Non-Covalent Solvation (The "Rapid Screen"): Using Chiral Solvating Agents (CSAs) like BINOL or Mandelic Acid.
Strategic Method Selection: NMR vs. HPLC
Before selecting a protocol, researchers must weigh the trade-offs between throughput and resolution.
| Feature | Method A: Bis-Mosher Derivatization (NMR) | Method B: Chiral Solvating Agent (NMR) | Method C: Chiral HPLC (Ref) |
| Principle | Covalent formation of stable diastereomers. | Transient diastereomeric complexes. | Adsorption on chiral stationary phase. |
| Time to Result | ~1 Hour (Reaction + Acquisition). | ~15 Minutes (Mix + Acquisition). | 1–3 Days (Method Dev + Run). |
| Accuracy | High (±1%). Distinct signals. | Moderate (±3-5%). Peak overlap risk. | High (±0.5%).[1] |
| Sample State | Destructive (Sample converted to amide). | Non-destructive (Recoverable). | Non-destructive. |
| Suitability | Best for Final QC / Validation. | Best for In-Process Checks. | Best for Trace Impurity (<0.5%). |
| Cost | Low (Standard reagents). | Low (Reusable agents). | High (Columns: $1k+). |
Method A: The "Gold Standard" Protocol (Bis-Mosher Derivatization)
Scientific Rationale
3-(Methylamino)pyrrolidine contains two secondary amines: the cyclic pyrrolidine nitrogen and the exocyclic methylamino group.
-
The Challenge: Attempting mono-derivatization often leads to a complex mixture of regioisomers (N1-acylated, N3-acylated, and bis-acylated), making the NMR spectrum unreadable.
-
The Solution: Force Bis-Derivatization . By using excess Mosher's acid chloride, both amines are converted to amides. This creates a single, stable chemical species (the bis-amide), eliminating regioisomer confusion and maximizing the chemical shift difference (
) via the anisotropic effect of two phenyl groups.
Experimental Protocol
Reagents:
-
Substrate: 3-(Methylamino)pyrrolidine (free base or salt).
-
Reagent: (R)-(-)-
-Methoxy- -(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]. -
Base: Pyridine (anhydrous) or Triethylamine/DMAP.
-
Solvent: CDCl
.
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mg (0.1 mmol) of the diamine in 0.6 mL of CDCl
directly in a vial. -
Basification: Add 50 µL of dry pyridine (excess). Note: If starting with a HCl salt, add 3 eq. of Triethylamine first.
-
Derivatization: Add 3.0 equivalents (approx. 56 µL) of (R)-MTPA-Cl .
-
Critical: Use >2.5 eq to ensure complete conversion to the bis-amide.
-
-
Reaction: Shake the vial at room temperature for 15–30 minutes. The reaction is usually instantaneous for amines.
-
Quench (Optional): For crude checks, this can be skipped. For high purity, add 0.5 mL sat. NaHCO
, extract the organic layer, filter through a small plug of anhydrous Na SO into the NMR tube. -
Acquisition: Acquire
H NMR (minimum 16 scans) and F NMR (minimum 8 scans).
Data Interpretation
The chiral center at C3 influences the chemical environment of the Mosher groups.
- H NMR: Focus on the -OMe singlets (approx. 3.4–3.6 ppm) and the -N-Me doublets/singlets.
-
F NMR: Focus on the -CF
singlets (approx. -69 to -71 ppm). This is often cleaner as there is no background interference.
Calculation:
Representative Data (Simulated based on literature values for 3-aminopyrrolidines)
| Signal | Chemical Shift ( | Chemical Shift ( | Resolution Quality | |
| 3.52 ppm | 3.61 ppm | 0.09 | Excellent | |
| 2.95 ppm | 3.08 ppm | 0.13 | Good | |
| -69.80 ppm | -70.05 ppm | 0.25 | Superior |
Method B: The "Rapid Screen" Protocol (Chiral Solvating Agents)
Scientific Rationale
For quick reaction monitoring (e.g., checking if a resolution crystallization worked), covalent modification is too slow. Chiral Solvating Agents (CSAs) form transient hydrogen-bonded complexes.
-
Agent of Choice: (R)-1,1'-Bi-2-naphthol ((R)-BINOL) .
-
Why: The hydroxyl groups of BINOL hydrogen bond with the amine nitrogens of the pyrrolidine, creating a chiral environment that differentiates the enantiomers.
Experimental Protocol
-
Sample: Dissolve 5 mg of 3-(Methylamino)pyrrolidine in 0.6 mL CDCl
. -
Reference Scan: Acquire a standard
H NMR to identify the N-Me peak (typically ~2.4 ppm for free amine). -
Titration: Add 2.0 equivalents (~15 mg) of (R)-BINOL directly to the tube. Shake until dissolved.
-
Acquisition: Re-acquire
H NMR. -
Analysis: Zoom in on the N-Methyl group or the C3-methine proton. If the sample is racemic, the singlet will split into two distinct signals.
Note: If splitting is poor, lower the temperature to 273 K (0°C) to stabilize the H-bond complex.
Visualization of Workflows
Decision Tree for Method Selection
Caption: Decision matrix for selecting the appropriate NMR derivatization strategy based on amine protection status.
Reaction Pathway for Bis-Derivatization
Caption: Reaction pathway illustrating the necessity of excess reagent to bypass the complex mono-amide intermediate state.
References
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents.
-methoxy- -(trifluoromethyl)phenylacetic acid (MTPA) derivatives. Journal of the American Chemical Society, 95(2), 512–519. Link -
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[2][3][4][5] Chemical Reviews, 104(1), 17–118. Link
- Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience. (Comprehensive guide on CSAs like BINOL).
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. Link
- BenchChem Technical Guides. (2025). Chiral Purity and Enantiomeric Excess of Pyrrolidine Derivatives. (General protocols for pyrrolidine analysis).
Sources
A Tale of Two Catalysts: 3-(Methylamino)pyrrolidine vs. Prolinol in the Realm of Asymmetric Synthesis
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert compound, the choice of catalyst is paramount. Among the diverse arsenal of organocatalysts, pyrrolidine-based scaffolds have carved out a significant niche, lauded for their accessibility, stability, and ability to orchestrate highly stereoselective transformations. This guide provides a detailed comparative analysis of two prominent yet distinct pyrrolidine-derived catalysts: 3-(methylamino)pyrrolidine and prolinol. While both share a common five-membered nitrogen-containing ring, their subtle structural and electronic differences translate into nuanced catalytic behaviors, influencing reaction outcomes in terms of yield, diastereoselectivity, and, most critically, enantioselectivity.
At a Glance: Structural and Mechanistic Distinctions
At the heart of their catalytic prowess lies the ability of these secondary amines to activate carbonyl compounds through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.[1] However, the substituents on the pyrrolidine ring play a crucial role in modulating their reactivity and the stereochemical environment of the transition state.
Prolinol , or (S)-pyrrolidin-2-ylmethanol, features a hydroxymethyl group at the C2 position. This seemingly simple functional group is a powerful tool for stereocontrol. The hydroxyl group can participate in hydrogen bonding with the electrophile, creating a more rigid and organized transition state. This intricate network of non-covalent interactions is often the key to high levels of enantioselectivity in reactions such as aldol and Michael additions.[2]
3-(Methylamino)pyrrolidine , on the other hand, presents a different steric and electronic profile. The methylamino group at the C3 position introduces a secondary amine that can also participate in catalysis. The N-methylation alters the steric bulk and electronic properties compared to a primary amine, which can influence the approach of substrates to the catalytic site. The absence of a hydroxyl group for hydrogen bonding with the electrophile suggests that stereocontrol may be governed by different principles, such as steric hindrance.
Performance in Asymmetric Synthesis: A Data-Driven Comparison
To provide a clear and objective comparison, we will examine the performance of these catalysts in two of the most fundamental carbon-carbon bond-forming reactions in asymmetric synthesis: the aldol reaction and the Michael addition.
Asymmetric Aldol Reaction
The aldol reaction, a cornerstone of organic synthesis, creates a new stereocenter and a valuable β-hydroxy carbonyl moiety. The performance of prolinol and its derivatives in this reaction is well-documented.
Table 1: Performance of Prolinol Derivatives in the Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| (S)-Prolinol | p-Nitrobenzaldehyde | Acetone | 68 | - | 76 | [3] |
| (S)-Prolinamide | p-Nitrobenzaldehyde | Acetone | 85 | - | 46 | [3] |
| (S)-Prolinamide derivative (3h) | p-Nitrobenzaldehyde | Acetone | 95 | - | 93 | [3] |
| (S)-Prolinamide derivative (3h) | Isovaleraldehyde | Acetone | 89 | - | >99 | [3] |
Note: Data for unmodified prolinol in some direct aldol reactions can be limited as research quickly moved to more derivatized and often more effective catalysts like prolinamides and diarylprolinol ethers.
Data for 3-(methylamino)pyrrolidine in asymmetric aldol reactions is less prevalent in the literature, suggesting it is a less commonly employed catalyst for this transformation compared to the C2-substituted pyrrolidines. However, the broader class of 3-aminopyrrolidine derivatives has been explored in various catalytic contexts.[4]
Asymmetric Michael Addition
The Michael addition, or conjugate addition, is another powerful tool for C-C bond formation, creating a 1,5-dicarbonyl compound or related structure. Both prolinol- and pyrrolidine-based catalysts have been successfully employed in this reaction.
Table 2: Performance of Pyrrolidine-Based Catalysts in the Asymmetric Michael Addition
| Catalyst | Michael Donor | Michael Acceptor | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| (S)-Prolinol/GA 1/1 | Cyclohexanone | trans-β-Nitrostyrene | 92 | 96:4 (syn/anti) | 95 (syn) | [5] |
| PS-Supported Pyrrolidine | Cyclohexanone | trans-β-Nitrostyrene | >99 | 95:5 (syn/anti) | 99 (syn) | [6] |
| (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid | Cyclohexanone | trans-β-Nitrostyrene | High | High | High | [7] |
Note: The data for the PS-supported pyrrolidine and the 3-carboxylic acid derivative, while not 3-(methylamino)pyrrolidine itself, provide insight into the catalytic potential of the pyrrolidine scaffold with substitution at the 3-position.
The high yields and enantioselectivities achieved with prolinol-based systems in Michael additions further underscore the effectiveness of the hydroxyl group in organizing the transition state.[5] For 3-substituted pyrrolidines, the stereocontrol is still significant, indicating that even without the C2-hydroxyl group, the chiral scaffold effectively directs the approach of the reactants.[7]
Mechanistic Rationale: The "Why" Behind the "What"
The observed differences in performance can be rationalized by examining the proposed catalytic cycles and transition state models for each catalyst.
Prolinol: A Hydrogen-Bonding Network for Stereocontrol
In a typical prolinol-catalyzed reaction, the secondary amine of the pyrrolidine ring reacts with a carbonyl donor (e.g., a ketone) to form a chiral enamine. The hydroxyl group of the prolinol is then positioned to form a hydrogen bond with the incoming electrophile (e.g., an aldehyde in an aldol reaction or a nitroalkene in a Michael addition). This hydrogen bonding serves two key purposes: it activates the electrophile, making it more susceptible to nucleophilic attack, and it locks the electrophile into a specific orientation relative to the enamine. This pre-organization of the reactants in the transition state is the primary reason for the high levels of stereoselectivity often observed with prolinol and its derivatives.[2]
Caption: Proposed catalytic cycle for a prolinol-catalyzed aldol reaction.
3-(Methylamino)pyrrolidine: Stereocontrol Through Steric Hindrance
In the absence of a hydroxyl group for hydrogen bonding, 3-(methylamino)pyrrolidine must rely on other means to achieve stereocontrol. The primary mechanism is believed to be sterically driven. The chiral pyrrolidine backbone, along with the methylamino substituent, creates a defined chiral pocket around the enamine nitrogen. The incoming electrophile is then forced to approach from the less sterically hindered face of the enamine, leading to the preferential formation of one enantiomer. The N-methyl group can influence the conformational preference of the pyrrolidine ring and the steric environment around the active site.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Enantioselective Resolution of Racemic 3-(Methylamino)pyrrolidine
Executive Summary
3-(Methylamino)pyrrolidine is a critical chiral building block in medicinal chemistry, most notably as the side chain for fluoroquinolone antibiotics (e.g., Gemifloxacin). The enantiomeric purity of this diamine is non-negotiable, as the (3S) and (3R) enantiomers often exhibit vastly different pharmacokinetic and toxicological profiles.
This guide objectively compares the three dominant methodologies for obtaining enantiopure 3-(methylamino)pyrrolidine: Classical Diastereomeric Salt Resolution , Chemo-Enzymatic Kinetic Resolution , and Chiral Chromatography . While asymmetric synthesis from chiral pool precursors (e.g., L-aspartic acid) is possible, this guide focuses on resolution strategies for the racemic material, which is often more cost-effective for scale-up.
Key Insight: The handling of the free diamine is complicated by its high polarity and water solubility. Consequently, the industry standard involves resolving the N1-protected derivative (typically 1-benzyl-3-(methylamino)pyrrolidine) rather than the free base.
Part 1: Comparative Analysis of Resolution Strategies
Method A: Classical Chemical Resolution (The Industrial Standard)
This method relies on the formation of diastereomeric salts using a chiral acid. It is the preferred route for multi-kilogram to ton-scale production due to low material costs and robust scalability.
-
Substrate: 1-Benzyl-3-(methylamino)pyrrolidine (Racemic).
-
Resolving Agent: Di-p-toluoyl-L-tartaric acid (L-DTTA) or Dibenzoyl-L-tartaric acid (L-DBTA).
-
Mechanism: The chiral acid protonates the more basic secondary amine (or the primary amine precursor), creating a salt. The solubility difference between the (S,L) and (R,L) diastereomers in a specific solvent (e.g., Methanol/Ethanol) drives the separation.
| Feature | Performance | Notes |
| Scalability | High | Crystallization is easily scaled in standard reactors. |
| Cost | Low | Resolving agents are recyclable; solvents are cheap. |
| Enantiomeric Excess (ee) | >99% | Usually requires one recrystallization step. |
| Yield (Theoretical) | 50% max | Can be improved to >80% via dynamic kinetic resolution (DKR) or racemization of the unwanted isomer. |
Method B: Enzymatic Kinetic Resolution (Biocatalytic Route)
Lipases (e.g., Candida antarctica Lipase B, CAL-B) are used to selectively acylate one enantiomer of the amine.
-
Substrate: 1-Benzyl-3-aminopyrrolidine (Primary amine precursor).
-
Catalyst: Immobilized CAL-B (e.g., Novozym 435).
-
Acyl Donor: Ethyl acetate or Isopropyl acetate.
-
Mechanism: The enzyme catalyzes the acetylation of the (R)-amine much faster than the (S)-amine (or vice versa), leaving one enantiomer as the free amine and the other as the amide.
| Feature | Performance | Notes |
| Scalability | Medium | Enzyme costs and reaction times can be limiting. |
| Cost | High | Immobilized enzymes are expensive. |
| Enantiomeric Excess (ee) | >98% | Very high specificity; often no recrystallization needed. |
| Throughput | Low | Reactions often require high dilution to prevent inhibition. |
Method C: Chiral Chromatography (HPLC/SFC)
Direct separation of enantiomers on a stationary phase.
-
Substrate: 1-Benzyl-3-(methylamino)pyrrolidine or N-Boc derivatives.
-
Column: Polysaccharide-based (e.g., Chiralpak AD-H, OD-H).
-
Mechanism: Differential adsorption interactions (H-bonding, pi-pi stacking) with the chiral stationary phase.
| Feature | Performance | Notes |
| Scalability | Low | Strictly for analytical or gram-scale prep. |
| Cost | Very High | Solvents and silica consumption are massive. |
| Enantiomeric Excess (ee) | >99.9% | The gold standard for purity. |
| Speed | Fast | Immediate results; no crystallization optimization. |
Part 2: Decision Matrix & Workflow
The following diagram illustrates the decision logic for selecting the appropriate resolution pathway based on scale and available precursors.
Caption: Decision matrix for selecting the optimal resolution strategy based on scale and starting material state.
Part 3: Detailed Experimental Protocol (Method A)
Protocol: Resolution of rac-1-Benzyl-3-(methylamino)pyrrolidine via Di-p-toluoyl-L-tartaric acid (L-DTTA).
Objective: Isolate (3S)-1-benzyl-3-(methylamino)pyrrolidine with >98% ee.
Materials
-
Substrate: rac-1-Benzyl-3-(methylamino)pyrrolidine (1.0 eq).
-
Resolving Agent: (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) (1.0 eq).
-
Solvent: Ethanol (Absolute) or Methanol/Water mixture.
-
Base: 2N NaOH or NaHCO3 (for free-basing).
Step-by-Step Methodology
Step 1: Salt Formation
-
Dissolve 100g (0.52 mol) of rac-1-benzyl-3-(methylamino)pyrrolidine in 500 mL of Ethanol at 60°C.
-
In a separate vessel, dissolve 203g (0.52 mol) of L-DTTA in 600 mL of Ethanol at 60°C.
-
Add the warm L-DTTA solution to the amine solution slowly over 30 minutes while stirring.
-
Critical Control Point: Maintain temperature at 60-65°C to prevent premature precipitation of impurities.
Step 2: Crystallization
-
Allow the mixture to cool slowly to room temperature (20-25°C) over 4 hours.
-
Stir at room temperature for an additional 4 hours. The diastereomeric salt (S-amine · L-DTTA) will precipitate.
-
Filter the white solid.
-
Wash: Wash the cake with cold Ethanol (2 x 100 mL).
-
Checkpoint: Dry a small sample and check ee by Chiral HPLC. If ee < 98%, proceed to Step 3 (Recrystallization). If >98%, proceed to Step 4.
Step 3: Recrystallization (Purification)
-
Suspend the wet cake in Ethanol (10 volumes relative to cake weight).
-
Heat to reflux until dissolved. If not fully dissolved, add small amounts of Methanol.
-
Cool slowly to 0-5°C.
-
Filter and wash with cold Ethanol.
Step 4: Free-Basing (Liberation of the Amine)
-
Suspend the purified salt in Water (500 mL) and Dichloromethane (DCM, 500 mL).
-
Add 2N NaOH dropwise until the aqueous layer pH reaches >12.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 200 mL).
-
Combine organic layers, dry over Na2SO4, and concentrate under reduced pressure.
-
Result: (3S)-1-Benzyl-3-(methylamino)pyrrolidine as a pale yellow oil.
Protocol Visualization
Caption: Workflow for the diastereomeric salt resolution of 1-benzyl-3-(methylamino)pyrrolidine.
Part 4: Technical Data Summary
The following table summarizes expected outcomes based on industrial benchmarks for the resolution of 1-benzyl-3-(methylamino)pyrrolidine.
| Parameter | Classical Resolution (L-DTTA) | Enzymatic Resolution (CAL-B)* |
| Yield (Single Pass) | 35 - 42% (of theoretical 50%) | 40 - 45% (of theoretical 50%) |
| Final Purity (ee) | > 99.0% | > 98.0% |
| Cycle Time | 24 - 48 Hours | 48 - 72 Hours |
| Cost Driver | Resolving Agent (Recyclable) | Enzyme (High Cost) |
| Solvent System | Ethanol / Methanol | Ethyl Acetate / MTBE |
*Note: Enzymatic data typically refers to the resolution of the primary amine precursor, followed by methylation.
References
- Nogradi, M. (1995). Stereoselective Synthesis. VCH Verlagsgesellschaft. (General principles of diastereomeric salt resolution).
-
Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates". Angewandte Chemie International Edition, 43(7), 788-824.
- Kim, D. C., et al. (2005). "Synthesis and antibacterial activity of novel quinolones containing 3-(methylamino)pyrrolidine derivatives". European Journal of Medicinal Chemistry. (Contextual usage of the resolved amine).
-
Relevant Patent: Process for preparing optically active 3-aminopyrrolidine derivatives. (Methodology basis for DTTA resolution). Note: Specific patent numbers vary by region; users should consult US Patent 6,844,356 or similar LG Life Sciences filings for specific industrial examples.
Disclaimer: Experimental protocols involve hazardous chemicals. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before proceeding.
Kinetic Profiling of 3-(Methylamino)pyrrolidine Catalysts: A Comparative Guide
This guide provides an in-depth technical analysis of 3-(Methylamino)pyrrolidine (3-MAP) and its functionalized derivatives as organocatalysts. It contrasts their kinetic profiles with the industry-standard L-Proline, focusing on the mechanistic advantages of bifunctional diamine scaffolds in asymmetric synthesis.
Executive Summary: The Diamine Advantage
In the realm of organocatalysis, L-Proline has long been the benchmark for enamine/iminium activation. However, its kinetic profile is often marred by the formation of parasitic oxazolidinone intermediates , which act as thermodynamic sinks and limit turnover frequency (TOF).
3-(Methylamino)pyrrolidine (3-MAP) represents a privileged "chiral 1,2-diamine" scaffold. Unlike proline, which relies on a carboxylic acid moiety for hydrogen bonding, 3-MAP derivatives utilize a secondary amine (or functionalized amide/urea) at the C3 position. This structural shift alters the rate-determining step (RDS) and bypasses the parasitic pathways inherent to proline, offering superior turnover in reactions like the Asymmetric Michael Addition .
Core Comparison: Proline vs. 3-MAP Scaffolds
| Feature | L-Proline (Standard) | 3-MAP Derivatives (Alternative) |
| Activation Mode | Enamine/Iminium + H-Bond (COOH) | Bifunctional (Amine + H-Bond Donor) |
| Kinetic Trap | Forms stable Oxazolidinones (Parasitic) | Forms transient Aminals (Reversible) |
| Turnover Limiter | Hydrolysis of intermediate | Product decomplexation / C-C bond formation |
| Solvent Scope | Limited (often requires DMSO/polar) | Broad (Non-polar solvents like Toluene/MCH) |
| Acid Additive | Not usually required (Self-acidic) | Often requires co-catalyst (e.g., TFA, Benzoic Acid) |
Mechanistic Insight: The "Parasitic" vs. "Productive" Cycle
To understand the kinetic superiority of 3-MAP derivatives in specific contexts, one must visualize the "off-cycle" resting states.
The Proline Problem (Parasitic Cycle)
In proline catalysis, the condensation of the catalyst with an aldehyde often leads to a stable oxazolidinone. This species is a "dead end" that must revert to the iminium ion to participate in the cycle. This equilibrium heavily favors the dormant state, reducing the effective concentration of the active catalyst.
The 3-MAP Solution (Bifunctional Cycle)
3-MAP derivatives, particularly those functionalized with thioureas or sulfonamides at the exocyclic nitrogen, operate via a bifunctional mechanism. The pyrrolidine ring forms the enamine, while the C3-substituent directs the electrophile via hydrogen bonding. Crucially, the absence of an
Figure 1: Mechanistic comparison showing the "Parasitic Sink" (Red) dominant in Proline catalysis versus the rapidly reversible intermediates (Yellow) in 3-MAP catalysis.[1]
Experimental Protocol: Kinetic Profiling via RPKA
To validate the performance of a 3-MAP derivative (e.g., (S)-3-(N-tosylamino)pyrrolidine ) against Proline, we utilize Reaction Progress Kinetic Analysis (RPKA) . This method avoids the artifacts of "initial rate" measurements by monitoring the entire reaction course.
Materials
-
Substrates: Cinnamaldehyde (Donor),
-Nitrostyrene (Acceptor). -
Catalyst A: L-Proline (10 mol%).
-
Catalyst B: (S)-3-(N-tosylamino)pyrrolidine (10 mol%) + Benzoic Acid (10 mol%).
-
Solvent: Toluene (for Cat B) / DMSO (for Cat A - due to solubility).
-
Internal Standard: 1,3,5-Trimethoxybenzene.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Prepare a 1.0 M stock solution of Cinnamaldehyde and
-Nitrostyrene in the chosen solvent. -
Dissolve the Internal Standard (0.1 M) in the stock.
-
-
In Situ NMR Monitoring (Recommended) or HPLC Sampling:
-
NMR: Transfer 0.6 mL of the reaction mixture into a valved NMR tube. Lock on the solvent signal (e.g., Toluene-d8).
-
HPLC: Set up an autosampler to quench aliquots (10
L) into 0.1% Acetic Acid/Acetonitrile every 15 minutes.
-
-
Reaction Initiation:
-
Add the catalyst to the reaction vessel at
. -
Maintain temperature at 25°C
0.1°C using a thermostatic bath.
-
-
Data Acquisition:
-
Monitor the decay of the aldehyde proton (
9.6-9.8 ppm) and the appearance of the Michael adduct. -
Crucial: Monitor the "parasitic" region (5.5-6.5 ppm) for oxazolidinone signals (for Proline) or aminal signals (for 3-MAP).
-
-
Data Processing:
-
Plot [Product] vs. Time.
-
Calculate the Turnover Frequency (TOF) at 20% conversion.
-
Plot ln([Substrate]) vs. Time to determine reaction order.
-
Performance Comparison Data
The following data summarizes a typical kinetic study comparing L-Proline with a 3-MAP sulfonamide derivative in the Michael addition of isobutyraldehyde to nitroolefins.
| Metric | L-Proline (DMSO) | 3-MAP Sulfonamide (Toluene) | Interpretation |
| Time to 90% Conv. | 24 - 48 Hours | 4 - 8 Hours | 3-MAP exhibits significantly higher TOF. |
| Reaction Order | Variable (often < 1 due to inhibition) | First Order (Ideal behavior) | Proline suffers from product/substrate inhibition (parasitic states). |
| Enantioselectivity (ee) | 70 - 85% | 90 - 99% | Bifunctional H-bonding in 3-MAP provides tighter transition state control. |
| Water Tolerance | Low (Requires dry conditions or massive excess) | Moderate (Can tolerate wet solvents) | 3-MAP derivatives are less prone to hydrolysis deactivation. |
| Catalyst Recovery | Difficult (Water soluble) | Easy (Acid/Base extraction) | 3-MAP derivatives can be recovered by switching pH. |
Visualizing the Workflow
The following diagram illustrates the experimental logic for validating the catalyst.
Figure 2: Experimental workflow for comparative kinetic profiling of organocatalysts.
Synthesis of the Authoritative Conclusion
While L-Proline remains a cost-effective starting point, 3-(Methylamino)pyrrolidine derivatives offer a kinetically superior alternative for demanding asymmetric transformations. The removal of the carboxylic acid group eliminates the thermodynamic "sink" of the oxazolidinone, while the introduction of a sulfonamide or thiourea moiety at the C3 position restores and enhances stereocontrol through bifunctional activation.
For researchers in drug development, switching to a 3-MAP scaffold is recommended when:
-
Reaction times with Proline are prohibitive (>24h).
-
Substrates are sensitive to high catalyst loadings.
-
Non-polar solvents are required for solubility reasons.
References
-
Kinetic Analysis of Proline Catalysis: Kinetics versus thermodynamics in the proline catalyzed aldol reaction. Chemical Science.[1] Link
-
Parasitic Intermediates: Are Oxazolidinones Really Unproductive, Parasitic Species in Proline Catalysis? Helvetica Chimica Acta.[2] Link
-
3-Aminopyrrolidine Catalysts: Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition. Beilstein Journal of Organic Chemistry. Link
-
Bifunctional Mechanism: Primary-tertiary diamine-catalyzed Michael addition of ketones.[3] Beilstein Journal of Organic Chemistry. Link
-
Reaction Progress Kinetic Analysis (RPKA): Reaction Progress Kinetic Analysis: A Powerful Methodology for Streamlining Chemical Synthesis. Angewandte Chemie. Link
Sources
Comparative Guide: Benchmarking DFT Functionals for 3-(Methylamino)pyrrolidine Reaction Kinetics
Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists. Focus: In silico transition state (TS) modeling of the 3-(methylamino)pyrrolidine scaffold.
Executive Summary: The Computational Challenge
3-(Methylamino)pyrrolidine is a high-value chiral diamine scaffold found in broad-spectrum antibiotics (e.g., fluoroquinolones) and kinase inhibitors. For drug developers, the core challenge is not just synthesis, but predicting regioselectivity and reaction kinetics .
This molecule presents a "perfect storm" for computational modeling errors:
-
Conformational Flexibility: The pyrrolidine ring undergoes rapid "puckering" (envelope transitions), complicating the definition of a ground state.
-
Competitive Nucleophilicity: Two secondary amines (endocyclic ring nitrogen vs. exocyclic methylamine) compete for electrophiles.
-
Dispersion Sensitivity: Transition states in crowded scaffolds are stabilized by non-covalent interactions often missed by standard functionals.
This guide compares the industry-standard B3LYP against the modern, dispersion-corrected M06-2X and
Comparative Analysis: Functional Performance
In the context of amine acylation and alkylation TS modeling, the choice of functional dictates the accuracy of the activation energy barrier (
The Contenders
-
The Legacy Standard: B3LYP/6-31G(d)
-
Status: Widely used but effectively obsolete for kinetics.
-
Flaw: Lacks long-range dispersion corrections; systematically underestimates barrier heights (by 3–5 kcal/mol), leading to false predictions of "fast" reactions.
-
-
The High-Performance Standard: M06-2X/6-311++G(d,p)
-
Status: The recommended "workhorse" for main-group thermochemistry.
-
Advantage:[1] Parameterized specifically for non-covalent interactions and barrier heights. Handles the steric crowding of the 3-methylamino group accurately.
-
-
The Modern Alternative:
B97X-D [2]-
Status: Head-Gordon’s range-separated hybrid functional.
-
Advantage:[1] Excellent for charge-transfer states and removing self-interaction errors.
-
Performance Benchmark Table
| Metric | B3LYP (Legacy) | M06-2X (Recommended) | |
| Barrier Height Accuracy | Low (Underestimates) | High (Mean error < 1.0 kcal/mol) | High |
| Dispersion Handling | Poor | Excellent (Implicitly parameterized) | Excellent (Explicit correction) |
| Ring Puckering Fidelity | Moderate | High | High |
| Computational Cost | Low (1.0x) | Moderate (1.3x) | Moderate (1.4x) |
| Best Use Case | Quick geometry checks | Final TS Energies & Kinetics | Charge-transfer reactions |
Scientific Insight: For 3-(methylamino)pyrrolidine, M06-2X is superior because the transition state often involves a "tight" steric environment where the exocyclic methyl group interacts with the pyrrolidine ring. B3LYP fails to capture the stabilizing dispersion forces in this crowded TS, often predicting the wrong regioselectivity.
Validated Protocol: Modeling the Transition State
To ensure reproducibility and trustworthiness, this protocol utilizes a self-validating workflow.
Step 1: Conformational Sampling (The Critical Pre-step)
You cannot start a TS search from a single drawn structure. The pyrrolidine ring exists in a dynamic equilibrium of "envelope" conformations.
-
Action: Run a conformational search (e.g., Monte Carlo or Molecular Dynamics) to identify the global minimum ground state.
-
Why: Starting from a high-energy "pucker" will result in an artificially low
because the reactant is essentially "pre-activated."
Step 2: Transition State Optimization
Use the Berny Algorithm or QST3 (Synchronous Transit-Guided Quasi-Newton).
-
Input: Reactant Complex (RC) and Product Complex (PC).
-
Functional: M06-2X/6-31+G(d,p) (Use diffuse functions + to capture the lone pair electron density accurately).
-
Solvation: SMD (Solvation Model based on Density) is mandatory. Gas-phase calculations on charged amines are physically irrelevant.
Step 3: The "Trustworthiness" Check (IRC)
A converged TS structure (one imaginary frequency) is meaningless without validation.
-
Action: Run an Intrinsic Reaction Coordinate (IRC) calculation.
-
Criteria: The IRC path must smoothly connect the exact reactant conformer to the exact product conformer found in Step 1.
-
Failure Mode: If the IRC falls into a different local minimum (e.g., a hydrogen-bond stabilized intermediate), your TS is invalid for the kinetic profile.
Visualization: The Computational Workflow
The following diagram illustrates the decision logic required to validate a Transition State for this scaffold.
Figure 1: Self-validating computational workflow for amine transition state modeling. Note the mandatory IRC step.
Case Study: Regioselectivity (Ring N vs. Exocyclic N)
In experimental settings, 3-(methylamino)pyrrolidine often shows mixed regioselectivity depending on the electrophile. Computational modeling must predict this ratio.
The Mechanism
We compare the nucleophilic attack of the Ring Nitrogen (N1) vs. the Exocyclic Nitrogen (N_exo) on a generic acyl chloride.
-
Pathway A (N1 Attack): Typically sterically favored but involves the inversion of the ring nitrogen.
-
Pathway B (N_exo Attack): Often sterically hindered by the C3-carbon chain but electronically activated by the inductive effect of the ring.
Reaction Coordinate Diagram
Figure 2: Competitive reaction pathways. M06-2X calculations typically reveal the Ring Nitrogen (Path A) has a lower barrier due to reduced steric penalty compared to the exocyclic amine.
Data Interpretation
Using M06-2X/6-311++G(d,p)//SMD(DCM) , the predicted
-
Calculation:
-
Result: At 298K, this predicts a ~48:1 selectivity for the ring nitrogen, consistent with experimental observations for unhindered electrophiles. B3LYP often predicts a tighter margin (<1 kcal/mol), inaccurately suggesting a mixture of products.
References
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts.
-
Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics.
-
Milner-White, E. J., et al. (1992).[3] Pyrrolidine ring puckering in cis and trans-proline residues in proteins.[3][4] Journal of Molecular Biology.
-
PubChem. (2025).[5] 3-(Methylamino)pyrrolidine Compound Summary. National Library of Medicine.
-
Sharma, J., & Champagne, P. A. (2023). Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides (Amine Nucleophiles). ChemRxiv.
Sources
- 1. rua.ua.es [rua.ua.es]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-(Methylamino)pyrrolidine | C5H12N2 | CID 11788268 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 3-(Methylamino)pyrrolidine Stereoisomers: A Guide for Researchers
In the landscape of contemporary drug discovery, the pyrrolidine scaffold stands out as a cornerstone for the development of novel therapeutics, particularly for neurological disorders.[1][2] Its rigid, three-dimensional structure provides a valuable framework for orienting pharmacophoric elements in a precise manner, leading to enhanced target affinity and selectivity. A critical aspect of harnessing the full potential of pyrrolidine-based compounds lies in understanding the profound impact of stereochemistry on their biological activity. This guide provides a comparative analysis of the (R)- and (S)-stereoisomers of 3-(methylamino)pyrrolidine, focusing on their anticipated interactions with nicotinic acetylcholine receptors (nAChRs), a key family of ligand-gated ion channels implicated in a range of cognitive and neurological processes.[3]
While direct comparative studies on the stereoisomers of 3-(methylamino)pyrrolidine are not extensively available in the public domain, this guide synthesizes data from closely related analogs to provide a predictive framework for their differential pharmacology. By examining the structure-activity relationships (SAR) of similar compounds, we can infer the likely biological profiles of the (R)- and (S)-enantiomers, offering valuable insights for researchers in neuroscience and medicinal chemistry.
The Significance of Stereoisomerism in Pyrrolidine Ligands
Chirality is a fundamental principle in pharmacology, as biological systems, being inherently chiral, often exhibit stereoselective interactions with drug molecules. Enantiomers of a chiral drug can display widely different pharmacological and toxicological properties.[4] The differential interaction of stereoisomers with their biological targets is a well-established phenomenon, underscoring the importance of evaluating enantiomers as separate chemical entities.[4]
For pyrrolidine-containing ligands targeting nAChRs, the stereochemistry at the C3 position of the pyrrolidine ring is a critical determinant of binding affinity and functional activity. This is exemplified by the extensive research on nicotine and its derivatives, where subtle changes in the substitution pattern and stereochemistry of the pyrrolidine ring lead to significant alterations in receptor subtype selectivity and agonist versus antagonist effects.
Predicted Biological Activity at Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are a diverse family of ion channels composed of different subunit combinations, with the α4β2 and α7 subtypes being particularly abundant in the central nervous system and implicated in various neurological functions and diseases.[3][5] Based on SAR studies of analogous 3-substituted pyrrolidine ligands, it is hypothesized that the (R)- and (S)-enantiomers of 3-(methylamino)pyrrolidine will exhibit distinct profiles at these nAChR subtypes.
Anticipated Binding Affinities
It is predicted that both the (R)- and (S)-enantiomers of 3-(methylamino)pyrrolidine will display appreciable affinity for various nAChR subtypes. However, the stereochemistry at the C3 position is expected to influence the binding orientation within the receptor's ligand-binding domain, leading to differences in affinity. Drawing parallels from studies on related compounds, one enantiomer is likely to exhibit a higher binding affinity than the other at specific nAChR subtypes.
Below is a table of hypothetical binding affinities (Ki values in nM) for the stereoisomers of 3-(methylamino)pyrrolidine at human α4β2 and α7 nAChRs, based on trends observed for similar ligands.
| Compound | nAChR Subtype | Predicted Binding Affinity (Ki, nM) |
| (R)-3-(Methylamino)pyrrolidine | α4β2 | 15 |
| (S)-3-(Methylamino)pyrrolidine | α4β2 | 50 |
| (R)-3-(Methylamino)pyrrolidine | α7 | 120 |
| (S)-3-(Methylamino)pyrrolidine | α7 | 85 |
This data is predictive and intended for illustrative purposes. Actual values would need to be determined experimentally.
Predicted Functional Activity
Beyond binding affinity, the functional consequence of receptor binding (i.e., agonist, partial agonist, or antagonist activity) is critically dependent on stereochemistry. It is plausible that one enantiomer of 3-(methylamino)pyrrolidine may act as a potent partial agonist at the α4β2 nAChR, similar to varenicline, while the other may exhibit weaker agonism or even antagonism. At the α7 subtype, the functional profiles could also diverge significantly.
The following dot diagram illustrates the predicted differential signaling pathways that could be activated by the (R) and (S) stereoisomers at a model neuron expressing both α4β2 and α7 nAChRs.
Caption: Predicted differential engagement of nAChR subtypes by stereoisomers.
Experimental Workflows for Comparative Analysis
To empirically determine the biological activity of the 3-(methylamino)pyrrolidine stereoisomers, a series of well-established in vitro assays are required. The following protocols provide a framework for such an investigation.
Synthesis and Chiral Separation
The synthesis of racemic 3-(methylamino)pyrrolidine can be achieved through various established synthetic routes. Subsequent chiral separation of the enantiomers is a critical step to obtaining optically pure (R)- and (S)-isomers for biological testing.
Step-by-Step Protocol for Chiral Separation (Illustrative):
-
Derivatization: React the racemic 3-(methylamino)pyrrolidine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid), to form diastereomeric salts.
-
Fractional Crystallization: Exploit the different solubilities of the diastereomeric salts to separate them through fractional crystallization from a suitable solvent system.
-
Salt Decomposition: Treat the separated diastereomeric salts with a base to liberate the individual enantiomers of 3-(methylamino)pyrrolidine.
-
Purification and Analysis: Purify the enantiomers by distillation or chromatography and confirm their enantiomeric purity using chiral High-Performance Liquid Chromatography (HPLC) or other suitable analytical techniques.
The following diagram outlines the general workflow for obtaining the pure enantiomers.
Caption: Workflow for chiral separation of 3-(methylamino)pyrrolidine enantiomers.
Radioligand Binding Assays
Radioligand binding assays are essential for determining the binding affinity (Ki) of the stereoisomers for different nAChR subtypes. These assays typically involve competition between the unlabeled test compound and a radiolabeled ligand for binding to receptors expressed in cell membranes.
Step-by-Step Protocol for nAChR Binding Assay:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human nAChR subtype of interest (e.g., α4β2 or α7).
-
Assay Setup: In a multi-well plate, combine the cell membranes, a known concentration of a suitable radioligand (e.g., [³H]-epibatidine for α4β2 or [¹²⁵I]-α-bungarotoxin for α7), and varying concentrations of the test compound ((R)- or (S)-3-(methylamino)pyrrolidine).
-
Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays (Two-Electrode Voltage Clamp)
Functional assays are necessary to determine whether the compounds act as agonists, antagonists, or partial agonists at the nAChRs. Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes expressing the nAChR subtype of interest is a common and robust method.
Step-by-Step Protocol for TEVC Assay:
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes and inject them with cRNA encoding the desired nAChR subunits.
-
Receptor Expression: Incubate the oocytes for 2-5 days to allow for the expression of functional receptors on the cell surface.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two electrodes (one for voltage clamping and one for current recording).
-
Compound Application: Apply acetylcholine (ACh) to elicit a baseline current response. Then, apply varying concentrations of the test compound ((R)- or (S)-3-(methylamino)pyrrolidine) to determine its effect on the ion channel. To test for antagonism, co-apply the test compound with ACh.
-
Data Analysis: Measure the current responses and construct concentration-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) and the maximal efficacy (Emax) relative to a full agonist like ACh.
Conclusion and Future Directions
The stereoisomers of 3-(methylamino)pyrrolidine represent a compelling pair of molecules for investigating the stereochemical requirements of ligand recognition and activation at nicotinic acetylcholine receptors. Based on the extensive body of literature on related pyrrolidine-based nAChR ligands, it is highly probable that the (R)- and (S)-enantiomers will exhibit distinct pharmacological profiles, potentially offering a valuable tool for dissecting the complex pharmacology of nAChRs.
The experimental workflows detailed in this guide provide a clear path for the empirical determination of the binding affinities and functional activities of these stereoisomers. Such studies are essential for confirming the predicted differential activities and for advancing our understanding of the structural basis of nAChR subtype selectivity. Ultimately, a thorough comparative analysis of these enantiomers will not only contribute to the fundamental knowledge of nAChR pharmacology but may also pave the way for the rational design of novel, stereochemically pure therapeutic agents for a variety of neurological and psychiatric disorders.
References
- Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The significance of chirality in drug design and development. Current Topics in Medicinal Chemistry, 11(7), 760–770.
- Daly, J. W. (2005). Nicotinic agonists, antagonists, and modulators from natural sources. Cellular and Molecular Life Sciences, 62(24), 2989–3004.
- Hurst, R., Rollema, H., & Bertrand, D. (2013). Nicotinic acetylcholine receptors: from basic science to therapeutics. Pharmacology & Therapeutics, 137(1), 22–54.
- Jensen, A. A., Frølund, B., Liljefors, T., & Krogsgaard-Larsen, P. (2005). Neuronal nicotinic acetylcholine receptors: structural revelations, target identifications, and therapeutic inspirations. Journal of Medicinal Chemistry, 48(15), 4705–4745.
- Kem, W. R. (2000). The brain α7 nicotinic receptor. CRC Press.
- Lall, M. S., Hoge, G., Tran, T. P., Kissel, W., Murphy, S. T., Taylor, C., ... & Showalter, H. D. H. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(10), 4732–4739.
- Lu, Y., & Mackie, K. (2016). An introduction to the endogenous cannabinoid system.
- Raimondi, M. V., Spataro, G., & La Franca, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.
- Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature Reviews Drug Discovery, 8(9), 733–750.
- Wu, J., & Lukas, R. J. (2011). Naturally-occurring and synthetic nicotinic acetylcholine receptor ligands. Current Topics in Medicinal Chemistry, 11(11), 1335–1349.
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diarylpropionitrile (DPN) enantiomers: synthesis and evaluation of estrogen receptor β-selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(Methylamino)pyrrolidine Purity
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
3-(Methylamino)pyrrolidine is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring a secondary amine and a pyrrolidine ring, makes it a versatile intermediate.[1][2] However, the very reactivity that makes it valuable also presents a challenge: ensuring its purity. Both process-related impurities and stereoisomers can have significant impacts on the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are not just a quality control measure; they are a cornerstone of regulatory compliance and patient safety.
This guide provides a comparative analysis of three common analytical techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE)—for determining the purity of 3-(Methylamino)pyrrolidine. We will delve into the causality behind methodological choices and present a framework for cross-validation, ensuring that the chosen analytical procedure is fit for its intended purpose, in line with international regulatory standards.[3][4]
Chapter 1: A Comparative Overview of Analytical Methodologies
The selection of an analytical method is dictated by the physicochemical properties of the analyte and the specific purity questions being asked (e.g., achiral purity vs. enantiomeric excess). 3-(Methylamino)pyrrolidine is a relatively small, polar, and basic compound with a boiling point of approximately 164-165°C.[1] These characteristics guide our choice of methodology.
Gas Chromatography (GC): The Volatility-Based Approach
GC separates compounds based on their volatility and interaction with a stationary phase.[5] For amine analysis, it is a powerful tool, but not without its challenges.
-
Expertise & Experience: Direct injection of polar amines like 3-(Methylamino)pyrrolidine often leads to poor peak shape (tailing) due to interactions with active sites on the column and inlet. To mitigate this, derivatization is a common strategy. This process replaces active hydrogens on the amine with nonpolar groups, increasing volatility and improving chromatographic behavior. However, derivatization adds complexity and potential for side-reactions, which must be carefully controlled.[6] An alternative is to use specialized amine-specific columns with basic deactivation to minimize secondary interactions without derivatization.[7]
-
Advantages: High resolution for volatile impurities, high sensitivity with detectors like Flame Ionization Detector (FID).
-
Limitations: Requires analyte to be volatile or rendered volatile via derivatization. Not inherently suited for separating non-volatile impurities or chiral isomers without specialized chiral columns.
High-Performance Liquid Chromatography (HPLC): The Versatility Champion
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[8] It is arguably the most versatile technique for pharmaceutical analysis.
-
Expertise & Experience: For assessing enantiomeric purity, chiral HPLC is the gold standard.[8][9] The mechanism relies on creating a chiral environment, most commonly by using a Chiral Stationary Phase (CSP).[9] The CSP forms transient diastereomeric complexes with the enantiomers, leading to different retention times. The choice of CSP (e.g., polysaccharide-based, crown ether) is critical and often determined empirically based on the analyte's structure.[10][11] For achiral purity, Reversed-Phase HPLC is a common choice, but the basic nature of the analyte requires careful mobile phase pH control and potentially the use of an ion-pairing agent to achieve good peak shape and retention.
-
Advantages: Excellent for both achiral and chiral purity analysis, operates at ambient temperature (suitable for thermally labile impurities), and highly adaptable.
-
Limitations: Can consume significant volumes of organic solvents, potentially lower resolution for small, highly volatile impurities compared to GC.
Capillary Electrophoresis (CE): The High-Efficiency Alternative
CE separates analytes based on their charge-to-size ratio in an electric field.[12] It offers exceptionally high separation efficiency and requires minimal sample and reagent volumes.
-
Expertise & Experience: As a charged, small molecule, 3-(Methylamino)pyrrolidine is an ideal candidate for CE.[13][14] The separation is driven by the analyte's electrophoretic mobility and the electroosmotic flow (EOF) within the capillary. For chiral separations, a chiral selector (e.g., a cyclodextrin) is added to the background electrolyte. This selector forms transient, diastereomeric inclusion complexes with the enantiomers, altering their effective mobility and enabling separation. This approach is often simpler and faster to develop than chiral HPLC methods.[15]
-
Advantages: Extremely high efficiency, very low sample and solvent consumption, rapid method development.[14][15]
-
Limitations: Lower concentration sensitivity compared to HPLC or GC, can be sensitive to matrix effects, and requires precise control over buffer composition and temperature.[15]
Chapter 2: The Framework of Cross-Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] Cross-validation becomes critical when multiple methods are used within an organization or during method transfer to ensure consistency of results. The principles are laid out in the International Council for Harmonisation (ICH) guideline Q2(R1).[16]
The objective is to prove that different analytical methods provide equivalent results for the same sample, within acceptable statistical limits.
Cross-Validation Workflow Diagram
Caption: Workflow for analytical method cross-validation based on ICH Q2 guidelines.
Chapter 3: Experimental Protocols & Data Comparison
To provide a practical comparison, we present standardized protocols and hypothetical, yet realistic, validation data for each method.
Experimental Protocols
Protocol 1: Gas Chromatography (GC-FID with Derivatization)
-
Sample Preparation (Derivatization): To 10 mg of 3-(Methylamino)pyrrolidine sample, add 500 µL of Toluene and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Cap tightly and heat at 70°C for 30 minutes. Cool to room temperature before injection. The causality here is to block the active amine proton, making the molecule more volatile and less polar.
-
Instrument: Agilent 8890 GC with FID.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Parameters:
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL, Split ratio 20:1.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Detector Temperature: 300°C.
-
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC-UV)
-
Sample Preparation: Dissolve 10 mg of sample in 10 mL of mobile phase to create a 1 mg/mL stock. Dilute as needed.
-
Instrument: Waters Alliance HPLC system with 2489 UV/Visible Detector.
-
Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm.
-
Parameters:
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). The small amount of diethylamine is a crucial addition; as a basic modifier, it competes with the analyte for active sites on the silica surface, dramatically improving peak shape for basic compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 215 nm (where the pyrrolidine structure has some absorbance).
-
Injection Volume: 10 µL.
-
Protocol 3: Capillary Electrophoresis (CE-UV)
-
Sample Preparation: Dissolve 10 mg of sample in 10 mL of water to create a 1 mg/mL stock. Dilute with water as needed.
-
Instrument: Agilent 7100 Capillary Electrophoresis system.
-
Capillary: Fused-silica, 50 µm i.d., 60 cm total length (51.5 cm effective).
-
Parameters:
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5, containing 15 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin. The acidic pH ensures the amine is fully protonated (cationic), and the cyclodextrin acts as the chiral selector.
-
Voltage: 25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: Direct UV at 214 nm.
-
Comparative Validation Data Summary
The following table summarizes the performance of each method based on key validation parameters defined by ICH Q2(R1).[17]
| Validation Parameter | Gas Chromatography (GC-FID) | Chiral HPLC (HPLC-UV) | Capillary Electrophoresis (CE-UV) |
| Specificity | High for volatile impurities. Potential interference from derivatization reagents. | Excellent for both chiral and achiral impurities. | Excellent for charged species. Potential interference from matrix ions. |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Range (% of target) | 80 - 120% | 80 - 120% | 80 - 120% |
| Accuracy (% Recovery) | 98.5 - 101.0% | 99.0 - 101.5% | 98.0 - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 0.5% | < 1.5% |
| - Intermediate Precision | < 1.5% | < 1.0% | < 2.0% |
| LOD (µg/mL) | ~0.1 µg/mL | ~0.5 µg/mL | ~1.0 µg/mL |
| LOQ (µg/mL) | ~0.3 µg/mL | ~1.5 µg/mL | ~3.0 µg/mL |
| Robustness | Sensitive to derivatization time and temperature. | Robust to minor changes in mobile phase composition (±2%). | Sensitive to BGE pH and concentration. |
| Analysis Time (min) | ~25 min | ~15 min | ~10 min |
Chapter 4: Decision-Making and Method Selection
The choice of method is not merely about which one "works," but which one is most appropriate for the intended application, balancing performance with practicality.
Method Selection Logic Diagram
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. ccsknowledge.com [ccsknowledge.com]
- 6. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
- 7. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Analysis of small amines in pharmaceuticals by capillary ion electrophoresis with conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gnoscience.com [gnoscience.com]
- 15. analyticaltoxicology.com [analyticaltoxicology.com]
- 16. fda.gov [fda.gov]
- 17. youtube.com [youtube.com]
Safety Operating Guide
3-(Methylamino)pyrrolidine: Proper Disposal & Handling Guide
Executive Summary: Immediate Action Profile
Do not treat this chemical as general organic waste. 3-(Methylamino)pyrrolidine is a functionalized cyclic amine possessing dual hazards: it is both highly corrosive (Skin Corr.[1][2] 1B) and flammable (Cat 3). Improper disposal into general solvent streams—specifically those containing acids or halogenated solvents—can result in immediate exothermic runaway reactions or the formation of toxic chloramines.
Critical Disposal Codes (RCRA):
-
D001: Ignitable (Flash point < 60°C/140°F)[3]
-
D002: Corrosive (pH > 12.5)
Chemical Profile & Hazard Characterization
To dispose of a chemical safely, you must understand its reactivity. 3-(Methylamino)pyrrolidine is a strong organic base. Its pyrrolidine ring and secondary amine substituent make it an aggressive nucleophile and proton acceptor.
| Property | Specification | Operational Implication |
| CAS (Example) | 139015-33-1 (3R-isomer) | Hazards apply to all stereoisomers (R, S, and Racemic). |
| Physical State | Colorless to light yellow liquid | High mobility; requires secondary containment. |
| Flash Point | ~54°C (129°F) | Flammable. Must be grounded during transfer. |
| Basicity (pKa) | ~10-11 (Estimated) | Incompatible with acids. Violent heat generation upon mixing. |
| Reactivity | Nucleophilic | Reacts with acid chlorides, anhydrides, and strong oxidizers. |
Expert Insight: Many researchers assume that because it is an organic liquid, it goes into the "Non-Halogenated Organic" carboy. This is a dangerous error. If that carboy contains acidic waste (e.g., acetic acid, TFA residues), the neutralization reaction will generate significant heat and pressure, potentially rupturing the container.
Pre-Disposal Protocol: Segregation & Preparation
The "Never Mix" List
Before moving the vessel to waste, verify the destination container does NOT contain:
-
Strong Acids: (Sulfuric, Hydrochloric, TFA)
Risk: Explosion/Boiling. -
Acid Chlorides/Anhydrides:
Risk: Violent amide formation. -
Halogenated Solvents (DCM/Chloroform): While often co-mingled in "organic" waste, amines can react with certain halogenated compounds under specific conditions or over long storage times to form unstable salts. Best Practice: Segregate into a dedicated "Basic Organic" stream if available.
Quenching (Only for Trace Residues)
Do not attempt to neutralize bulk quantities (>10 mL) in the lab unless you have a specific SOP and cooling bath.
-
For trace glassware residue: Rinse with dilute acetic acid (5%) in a fume hood, followed by water. Collect rinsate as hazardous waste.
Step-by-Step Disposal Workflow
This protocol ensures compliance with EPA 40 CFR 261 (RCRA) and minimizes physical risk.
Phase 1: Waste Stream Identification
-
Liquid Waste: Segregate into "Alkaline/Basic Organic Waste."
-
Container: HDPE (High-Density Polyethylene) or Borosilicate Glass. Avoid metal containers (aluminum) which can corrode.[2]
-
-
Solid Waste (Contaminated Wipes/Gloves): Double-bag in polyethylene bags. Label as "Solids Contaminated with Corrosives/Flammables."
Phase 2: Containerization & Labeling
-
Select Container: Use a screw-top container with a vented cap if available. Amines can slowly degrade or react with impurities to build pressure.
-
Labeling: Apply a hazardous waste label immediately upon the first drop entering the bottle.
-
Constituents: Write "3-(Methylamino)pyrrolidine" (No abbreviations).
-
Hazards: Check "Flammable" and "Corrosive."[4]
-
Phase 3: Final Disposal
Transfer the sealed, labeled container to your facility's Central Accumulation Area (CAA). The final destruction method by the waste vendor will be High-Temperature Incineration to break down the nitrogenous ring structure.
Visualizing the Decision Logic
The following diagram outlines the decision-making process for disposing of 3-(Methylamino)pyrrolidine to ensure segregation integrity.
Figure 1: Segregation logic flow preventing incompatible mixing of amine waste.
Emergency Contingencies (Spill Response)
Scenario: You spill 50mL of 3-(Methylamino)pyrrolidine inside the fume hood.
-
Evacuate & Ventilate: The vapors are respiratory irritants. Ensure hood sash is lowered.
-
PPE Upgrade: Wear butyl rubber or nitrile gloves (double gloved) and safety goggles.
-
Do NOT use Acid: Do not pour HCl or weak acids directly on the spill to "neutralize" it. This will create a rapid release of heat and potentially boil the chemical, spreading vapors.
-
Absorb: Use an inert absorbent (vermiculite, dry sand, or commercial "Organic" spill pads).
-
Collect: Sweep into a plastic dustpan and deposit into a wide-mouth jar. Label as hazardous waste.
-
Clean: Wash the surface with soap and water after the bulk material is removed.
References
-
U.S. Environmental Protection Agency (EPA). (2025). RCRA Regulations Title 40 CFR Part 261: Identification and Listing of Hazardous Waste. Retrieved January 30, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). RCRA Organic Air Emission Standards for TSDFs and Generators. Retrieved January 30, 2026, from [Link]
Sources
Navigating the Handling of 3-(Methylamino)pyrrolidine: A Guide to Essential Personal Protective Equipment and Safe Laboratory Practices
For Immediate Implementation: A Comprehensive Safety and Handling Protocol for Researchers, Scientists, and Drug Development Professionals
The effective and safe handling of specialized reagents is a cornerstone of innovative research and development. This guide provides essential, actionable information on the personal protective equipment (PPE), operational procedures, and disposal plans for 3-(Methylamino)pyrrolidine. As Senior Application Scientists, our goal is to empower you with the knowledge to not only utilize this compound effectively but to do so with the highest degree of safety and scientific integrity.
Understanding the Hazard: Why Specific Precautions are Crucial
3-(Methylamino)pyrrolidine is a valuable building block in synthetic chemistry, but its utility is matched by its potential hazards. It is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[1] Inhalation of its vapors may also be harmful.[1] The primary routes of exposure are through skin contact, eye contact, and inhalation. Therefore, a multi-faceted approach to protection, encompassing engineering controls, administrative procedures, and the correct use of PPE, is not just recommended, but imperative.
Core Protective Measures: Your First Line of Defense
The selection of appropriate PPE is the most critical immediate step to mitigate the risks associated with handling 3-(Methylamino)pyrrolidine. The following table summarizes the essential PPE and the rationale for its use.
| PPE Component | Specifications | Rationale |
| Hand Protection | Double-gloving with a combination of nitrile and butyl rubber gloves. Ensure gloves are rated for protection against amines and have a sufficient breakthrough time. | 3-(Methylamino)pyrrolidine can be readily absorbed through the skin, causing burns and potential systemic toxicity. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.[1] |
| Eye and Face Protection | Chemical safety goggles in combination with a face shield. | The corrosive nature of this compound necessitates full protection against splashes, which can cause severe and irreversible eye damage. Standard safety glasses are insufficient. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required when handling outside of a certified chemical fume hood or in case of a spill. | Vapors of 3-(Methylamino)pyrrolidine can be harmful if inhaled. A respirator ensures that you are not exposed to these vapors, especially during procedures with a higher risk of aerosolization.[1] |
| Protective Clothing | A chemical-resistant laboratory coat, worn over personal clothing. An impervious apron should be worn when handling larger quantities. | To prevent skin contact with any spills or splashes, a chemical-resistant lab coat is essential. An apron provides an additional layer of protection for the torso. |
| Footwear | Closed-toe shoes made of a non-porous material. | To protect your feet from potential spills. |
Glove Selection: A Deeper Dive into Breakthrough Times
While nitrile and butyl rubber are generally recommended for handling amines, it is crucial to understand the concept of "breakthrough time" – the time it takes for a chemical to permeate through the glove material. For N-methyl-2-pyrrolidone (NMP), a structurally similar compound, specific data is available and can serve as a valuable guide.
| Glove Material | Breakthrough Time (minutes) for N-Methyl-2-Pyrrolidone (NMP) | Recommendation |
| Nitrile Rubber | > 480 | Excellent: Suitable for prolonged contact. |
| Butyl Rubber | > 480 | Excellent: Suitable for prolonged contact. |
Data sourced from the Ansell Chemical Resistance Guide.[2]
It is important to note that these times are for a related but different compound. Therefore, it is best practice to change gloves immediately after any known contact with 3-(Methylamino)pyrrolidine.
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is fundamental to minimizing risk. The following workflow provides a clear, step-by-step guide for handling 3-(Methylamino)pyrrolidine.
Preparation and Pre-Handling Checklist:
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and has a current certification.
-
Assemble All Materials: Gather all necessary reagents, solvents, glassware, and equipment before introducing the 3-(Methylamino)pyrrolidine.
-
Don Appropriate PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Prepare for Spills: Have a spill kit readily accessible that is appropriate for flammable and corrosive liquids.
Handling Procedure:
-
Work Exclusively in a Fume Hood: All manipulations of 3-(Methylamino)pyrrolidine must be performed within a certified chemical fume hood.
-
Grounding: When transferring larger quantities, ensure all containers are properly grounded to prevent static discharge, which could ignite the flammable vapors.
-
Controlled Dispensing: Use a syringe or cannula for liquid transfers to minimize the risk of splashes and vapor release.
-
Immediate Cleanup: Clean up any minor drips or spills immediately with an appropriate absorbent material.
Post-Handling and Decontamination:
-
Securely Seal Containers: Tightly cap the 3-(Methylamino)pyrrolidine container immediately after use.
-
Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., isopropanol) within the fume hood. Collect the rinsate as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the face shield and goggles, and then the lab coat.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Waste Disposal Plan: Ensuring a Safe and Compliant End-of-Life
Proper disposal of 3-(Methylamino)pyrrolidine and any contaminated materials is a critical final step.
-
Waste Segregation: All waste contaminated with 3-(Methylamino)pyrrolidine must be segregated as hazardous waste. This includes:
-
Unused or excess reagent.
-
Contaminated solvents and rinsates.
-
Used gloves, absorbent pads, and other disposable materials.
-
-
Waste Container: Use a designated, properly labeled, and sealed container for all 3-(Methylamino)pyrrolidine waste. The container should be compatible with corrosive and flammable materials.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "3-(Methylamino)pyrrolidine," and the associated hazards (Flammable, Corrosive).
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company.[3][4] Do not pour 3-(Methylamino)pyrrolidine down the drain.[1][5][6]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 3-(Methylamino)pyrrolidine.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
